Jasmolone
Description
Properties
CAS No. |
54383-66-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h4-5,10,12H,3,6-7H2,1-2H3/b5-4+ |
InChI Key |
SVRKACAGHUZSGU-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C\CC1=C(C(CC1=O)O)C |
Canonical SMILES |
CCC=CCC1=C(C(CC1=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Jasmolone Biosynthesis Pathway in Chrysanthemum cinerariaefolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemum cinerariaefolium (pyrethrum) is the natural source of pyrethrins (B594832), a class of potent, biodegradable insecticides. These compounds are esters, formed from the combination of a monoterpenoid acid moiety and a rethrolone alcohol moiety. Jasmolone is one of the key rethrolone alcohols, and its biosynthetic pathway is a critical area of study for enhancing pyrethrin production through metabolic engineering and for developing novel bio-insecticides. This document provides a detailed technical overview of the this compound biosynthesis pathway, including quantitative data, experimental protocols, and visual pathway diagrams. The alcohol moiety of pyrethrins is derived from the oxylipin pathway, which also produces the plant hormone jasmonic acid (JA).[1][2] However, recent studies indicate that while the pathways overlap, JA itself is not a direct intermediate in the formation of the rethrolone backbone in pyrethrin II.[3][4]
The this compound Biosynthesis Pathway: From Precursor to Product
The synthesis of this compound is a multi-step, multi-organelle process that begins with α-linolenic acid released from chloroplast membranes. The pathway proceeds through the formation of 12-oxo-phytodienoic acid (OPDA), a common precursor in the oxylipin pathway, which is subsequently converted to cis-jasmone before the final hydroxylation step to yield this compound.[5][6]
-
Chloroplast-Localized Steps : The pathway initiates in the chloroplasts where α-linolenic acid is converted to (13S)-hydroperoxylinolenic acid by Lipoxygenase (TcLOX) . This is followed by the action of Allene Oxide Synthase (TcAOS) and Allene Oxide Cyclase (TcAOC) to produce the key intermediate, cis-(+)-12-oxophytodienoic acid (OPDA).[5][7][8]
-
Peroxisome-Localized Steps : OPDA is transported into the peroxisomes.[8][9] Here, it is reduced by 12-oxophytodienoate reductase (TcOPR3) .[10] Following this reduction, a series of β-oxidation steps are thought to occur, ultimately leading to the formation of cis-jasmone.[5][6]
-
Endoplasmic Reticulum-Localized Step : The final and defining step in this compound synthesis occurs on the surface of the endoplasmic reticulum (ER).[7][11] The enzyme Jasmone Hydroxylase (TcJMH) , a cytochrome P450 monooxygenase (CYP71AT148), catalyzes the hydroxylation of cis-jasmone to produce this compound.[7][11]
The primary site of pyrethrin biosynthesis, including the this compound pathway, is the glandular trichomes on the floral ovaries.[7][12]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite accumulation provides crucial insights into the efficiency and regulation of the pathway.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Km (µM) | Source |
|---|---|---|---|
| TcJMH | cis-Jasmone | 53.9 | [7][11] |
| TcOPR3 | (9S,13S)-12-oxophytodienoic acid | 35 |[10] |
Table 2: Metabolite and Gene Expression Modulation
| Experiment | Observation | Fold Change | Source |
|---|---|---|---|
| Jasmone Feeding | Increase in free this compound in flower buds. | 4.3x | [7] |
| Wound-induced Volatiles | Enhanced expression of TcLOX gene in leaves. | ~3.5x at 3h | [13] |
| Wound-induced Volatiles | Enhanced expression of TcAOS gene in leaves. | ~2.5x at 6h | [13] |
| Jasmonate Treatment | Induction of TcJMH expression in leaves. | Significant |[11] |
Experimental Protocols
The elucidation of the this compound pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Metabolite Profiling and Quantification
This protocol outlines the general method for extracting and analyzing this compound and related pyrethrins from plant tissue.
-
Sample Preparation :
-
Harvest plant tissue (e.g., flower heads, leaves) and immediately freeze in liquid nitrogen.
-
Lyophilize the tissue to dryness and grind into a fine powder.
-
-
Extraction :
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of an appropriate organic solvent (e.g., hexane (B92381) for pyrethrins, or methyl tert-butyl ether (MTBE) for this compound).[5][14]
-
Vortex thoroughly and sonicate for 15-20 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube. The extraction can be repeated for higher yield.
-
-
Analysis :
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector (approx. 225 nm) on a C18 reverse-phase column for pyrethrins.[14]
-
For intermediates like this compound, use Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[5]
-
Quantify compounds by comparing peak areas to a standard curve generated from certified standards.
-
Protocol 2: In Vitro Characterization of TcJMH Activity
This protocol describes how to express and assay the activity of the key enzyme, Jasmone Hydroxylase.
-
Heterologous Expression :
-
Microsomal Fraction Isolation :
-
Harvest the infiltrated N. benthamiana leaves.
-
Homogenize the leaves in an ice-cold extraction buffer.
-
Perform differential centrifugation: a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).[7]
-
-
Enzyme Assay :
-
Resuspend the microsomal pellet in an assay buffer.
-
Initiate the reaction by adding the substrate (cis-jasmone) and the necessary cofactor (NADPH).
-
Incubate at a controlled temperature (e.g., 30°C) for a set time.
-
Stop the reaction by adding an organic solvent (e.g., MTBE) to extract the product.
-
-
Product Analysis :
-
Analyze the organic extract by GC-MS to identify and quantify the product, this compound.[7]
-
Perform assays with varying substrate concentrations to determine kinetic parameters like Km and Vmax.
-
Regulation of the this compound Pathway
The biosynthesis of this compound is tightly regulated and integrated with the plant's defense signaling network.
-
Jasmonate Signaling : The pathway is induced by stimuli that typically elicit JA-mediated defense responses, such as mechanical wounding or herbivory.[13] Application of methyl jasmonate (MeJA) can also induce the expression of key biosynthetic genes like TcJMH.[7][11]
-
Transcriptional Control : Transcription factors such as TcMYC2 have been identified as positive regulators of the pyrethrin biosynthesis pathway. These factors bind to specific motifs in the promoters of biosynthetic genes, coordinating their expression in response to developmental and environmental cues.[15][16]
Conclusion
The biosynthesis of this compound in Chrysanthemum cinerariaefolium is a complex, highly regulated process that spans multiple cellular compartments. Key enzymes, particularly the cytochrome P450 Jasmone Hydroxylase (TcJMH), have been identified and characterized, providing critical targets for metabolic engineering. A thorough understanding of this pathway, from the initial precursors to the final enzymatic steps and regulatory networks, is essential for researchers aiming to enhance the production of natural pyrethrins in either the native plant or heterologous systems. Future research will likely focus on elucidating the remaining unknown steps, particularly the conversion of OPDA to cis-jasmone, and identifying further regulatory elements that can be manipulated to boost insecticide yields.
References
- 1. Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates [frontiersin.org]
- 10. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative Transcriptomic Analysis of Pyrethrin and EβF Biosynthesis in Tanacetum cinerariifolium Stems and Flowers | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Botanical Treasury of Jasmolone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmolone, a key constituent of the potent natural insecticides known as pyrethrins (B594832), holds significant interest for its biological activity and potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and characterization. Quantitative data are summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the underlying processes.
Natural Sources of this compound
This compound is found as an ester, jasmolin, within the complex mixture of pyrethrins. The primary commercial source of pyrethrins is the flower heads of the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium).[1][2] While other plant species have been reported to contain pyrethrins, T. cinerariifolium remains the most significant source.
Table 1: Plant Species Containing Pyrethrins (and therefore this compound)
| Family | Genus | Species | Common Name | Reference |
| Asteraceae | Tanacetum | cinerariifolium | Pyrethrum Daisy | [1][2] |
| Asteraceae | Tagetes | erecta | Marigold | [1] |
| Asteraceae | Tanacetum | coccineum | Painted Daisy | [1] |
| Asteraceae | Tagetes | minuta | Wild Marigold | [1] |
| Asteraceae | Zinnia | linnearis | Zinnia | [1] |
| Asteraceae | Calendula | officinalis | Pot Marigold | [1] |
| Asteraceae | Dimorphotheca | sinuata | African Daisy | [1] |
| Asteraceae | Zinnia | elegans | Zinnia | [1] |
It is important to note that while plants of the Jasminum and Cestrum genera are known for their aromatic compounds, current scientific literature does not identify them as natural sources of this compound. Jasminum grandiflorum, for instance, is a source of methyl jasmonate, a related plant hormone.[3][4]
Biosynthesis of this compound
This compound is a cyclopentenone derivative synthesized in plants through the oxylipin pathway, starting from α-linolenic acid.[1][5] The biosynthesis is a multi-step enzymatic process. A pivotal final step is the hydroxylation of jasmone (B1672801).[6][7]
The biosynthetic pathway begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted to jasmonic acid through a series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[5][8] Jasmonic acid is subsequently converted to jasmone, although the exact enzymes for this conversion are not yet fully elucidated.[6] The final step is the hydroxylation of jasmone to this compound, a reaction catalyzed by the cytochrome P450 enzyme, jasmone hydroxylase.[6][7]
Isolation and Purification of this compound
The isolation of this compound is typically achieved through the extraction of pyrethrins from the flower heads of T. cinerariifolium. The general workflow involves extraction with an organic solvent followed by purification using chromatographic techniques.
Experimental Protocol: Soxhlet Extraction and HPLC Analysis of Pyrethrins
This protocol is adapted from methodologies described for the extraction and analysis of pyrethrins.[2]
Materials:
-
Dried flower heads of Tanacetum cinerariifolium
-
n-hexane (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Pyrethrin standard (containing jasmolins)
Procedure:
-
Sample Preparation: Air-dry the pyrethrum flowers in the shade. Grind the dried flowers into a fine powder.
-
Soxhlet Extraction: a. Accurately weigh approximately 1 gram of the powdered flower material and place it in a cellulose (B213188) thimble. b. Place the thimble in the Soxhlet extractor. c. Fill the round-bottom flask with 100 mL of n-hexane. d. Assemble the Soxhlet apparatus and heat the solvent to its boiling point (40-60°C). e. Allow the extraction to proceed for 6 hours.
-
Solvent Evaporation: After extraction, evaporate the n-hexane from the extract using a rotary evaporator to obtain a concentrated oleoresin.
-
Sample Reconstitution: Dissolve the residue in 10 mL of acetonitrile for HPLC analysis.
-
HPLC Analysis: a. Use a reverse-phase HPLC method for the separation and quantification of pyrethrins. b. The concentration of jasmolins (esters of this compound) is determined by comparison with a standard pyrethrin mixture.
Experimental Protocol: Extraction for GC-MS Analysis
This protocol is based on methods used for the analysis of this compound and related compounds.[6][9]
Materials:
-
Plant tissue (e.g., leaves, flowers)
-
Methyl tert-butyl ether (MTBE) or a mixture of methanol (B129727) and ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Solid Phase Extraction (SPE) C18 cartridges (optional, for purification)
Procedure:
-
Extraction: a. Homogenize fresh plant tissue (approximately 0.5 g) in a suitable solvent (e.g., MTBE).[6] Alternatively, extract with a methanol/ethyl acetate mixture.[9] b. Centrifuge the mixture to pellet the solid debris. c. Collect the supernatant.
-
Purification (Optional): a. For cleaner samples, the extract can be passed through a C18 SPE cartridge. b. Elute different fractions with varying concentrations of methanol. Jasmonic acid, a precursor, has been shown to elute in 60% methanol.[9]
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
GC-MS Analysis: a. Derivatize the sample if necessary (e.g., with diazomethane (B1218177) for acidic compounds, though not required for this compound itself).[9] b. Analyze the sample by GC-MS to identify and quantify this compound based on its mass spectrum and retention time compared to a standard.
Quantitative Data
Quantitative data on this compound content in natural sources is often reported as part of the total pyrethrin content. However, specific studies have quantified the enzymatic production of this compound.
Table 2: Quantitative Data on this compound and its Biosynthesis
| Parameter | Value | Conditions | Source Organism/System | Reference |
| Increase in free this compound | 4.3-fold | Feeding of T. cinerariifolium flowers with jasmone | Tanacetum cinerariifolium | [6] |
| Km of Jasmone Hydroxylase | 53.9 µM | In vitro assay with microsomes from N. benthamiana expressing TcJMH | Nicotiana benthamiana | [6][10] |
Conclusion
This compound, a vital component of natural pyrethrin insecticides, is primarily sourced from the flowers of Tanacetum cinerariifolium. Its biosynthesis from α-linolenic acid is well-characterized, with the final hydroxylation of jasmone being a key enzymatic step. The isolation of this compound can be effectively achieved through established solvent extraction and chromatographic techniques. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science to explore the potential of this compound. Further research into optimizing extraction yields and exploring the full pharmacological profile of this compound is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Jasminum grandiflorum - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants [pubmed.ncbi.nlm.nih.gov]
- 10. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Jasmolone in Plant Defense: A Technical Guide to Pyrethrin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jasmolone, a derivative of the plant hormone jasmonic acid, plays a pivotal, albeit indirect, role in plant defense mechanisms. Its primary function is not as a signaling molecule in the canonical jasmonate signaling pathway, but as a crucial intermediate in the biosynthesis of pyrethrins, a class of potent natural insecticides. This technical guide delineates the biosynthesis of this compound, its subsequent conversion to pyrethrins, and the overarching jasmonate signaling cascade that governs these defense responses. Detailed experimental protocols and quantitative data are provided to support further research and development in this field.
Introduction: Jasmonates and Plant Defense
Plants, being sessile organisms, have evolved sophisticated chemical defense systems to ward off herbivores and pathogens. Jasmonates, a class of lipid-derived hormones, are central regulators of these induced defense responses.[1] Upon herbivore attack or mechanical wounding, a rapid burst of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), triggers a signaling cascade that leads to the production of various defense compounds.[2] While JA-Ile is the primary signaling molecule, other jasmonate derivatives, such as this compound, function as key components in the synthesis of specialized defensive metabolites.
This compound and the Pyrethrin Insecticides
This compound is a secondary alcohol and an irregular monoterpene found as a core component of pyrethrins.[3] Pyrethrins are a mixture of six insecticidal esters found in the flowers of plants like Tanacetum cinerariifolium (pyrethrum).[3][4] These compounds are potent neurotoxins to a wide range of insects, making them valuable natural pesticides.[4] this compound itself is one of the three alcohol moieties (along with pyrethrolone (B1236646) and cinerolone) that are esterified to form the active pyrethrin compounds.[3]
Biosynthesis of this compound and Pyrethrins
The biosynthesis of this compound is intricately linked to the jasmonic acid pathway and involves a series of enzymatic reactions primarily occurring in the trichomes of pyrethrum flowers.[5]
From Jasmonic Acid to Jasmone (B1672801)
The pathway begins with jasmonic acid (JA), which is synthesized from α-linolenic acid. While the exact enzymes are still under investigation, JA is converted to jasmone.[5]
Jasmone to this compound: The Role of Cytochrome P450
A key step in the pathway is the hydroxylation of jasmone to produce this compound. This reaction is catalyzed by a specific cytochrome P450 enzyme, jasmone hydroxylase (JMH) .[6] In T. cinerariifolium, this enzyme has been identified as TcJMH (CYP71AT148).[6]
Conversion of this compound to Pyrethrolone
This compound can be further converted to pyrethrolone, another alcohol moiety of pyrethrins. This desaturation reaction is catalyzed by another cytochrome P450 enzyme, pyrethrolone synthase (TcPYS) , also known as CYP82Q3.[1][7]
Final Assembly of Pyrethrins
The alcohol moieties, including this compound, are then esterified with either chrysanthemic acid or pyrethric acid to form the final pyrethrin esters. This final step is catalyzed by a GDSL lipase-like protein.[8]
Jasmonate Signaling: The Master Regulator
The biosynthesis of pyrethrins, including the production of this compound, is under the control of the jasmonate signaling pathway. Herbivore feeding or wounding triggers the synthesis of JA-Ile, which acts as the primary signaling molecule.
The core of the JA signaling pathway involves three key components:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. COI1 functions as the receptor for JA-Ile.[9]
-
JAZ (JASMONATE ZIM-domain) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.[9]
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that activates the expression of jasmonate-responsive genes.[10]
In the absence of a threat, JAZ proteins are bound to MYC2, preventing the transcription of defense-related genes. Upon herbivore attack, the increase in JA-Ile concentration promotes the formation of a COI1-JAZ complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, which can then activate the transcription of genes involved in the pyrethrin biosynthesis pathway, including TcJMH.[9]
Quantitative Data on this compound and Pyrethrin-Mediated Defense
The following tables summarize key quantitative findings from the literature regarding the role of jasmonates in plant defense.
Table 1: this compound and Pyrethrin Induction
| Plant Species | Treatment | Analyte | Fold Change/Effect | Reference |
| Tanacetum cinerariifolium | Jasmone feeding | Free this compound | 4.3-fold increase | [11] |
| Tanacetum cinerariifolium | Jasmone feeding | Free Pyrethrolone | 1.5-fold increase | [11] |
| Tanacetum cinerariifolium | Methyl Jasmonate (MeJA) | Pyrethrin Content | Significant increase | [3] |
Table 2: Effects of Jasmonate Deficiency on Herbivore Resistance
| Plant Species | Genotype | Herbivore | Observation | Reference |
| Nicotiana attenuata | asLOX3 (JA-deficient) | Manduca sexta | 66% more herbivore damage than wild-type | [12] |
| Nicotiana attenuata | irJAR4xirJAR6 (JA-Ile deficient) | Native herbivores | 20% more herbivore damage than wild-type | [12] |
| Tomato | def-1 (JA-deficient) | Manduca sexta | Increased larval weight gain | [13] |
Experimental Protocols
Quantification of this compound by GC-MS
This protocol is adapted from methodologies for jasmonate analysis.[14][15]
-
Extraction:
-
Freeze plant tissue (e.g., 0.5 g of pyrethrum flower heads) in liquid nitrogen and grind to a fine powder.
-
Extract with a methanol (B129727):ethyl acetate (B1210297) solvent mixture.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Purification:
-
Use a C18 solid-phase extraction (SPE) cartridge to purify and enrich the jasmonates.
-
Elute with a methanol gradient. This compound, being less polar than jasmonic acid, may require a higher methanol concentration for elution.
-
-
Derivatization:
-
For GC-MS analysis, derivatize the extracted compounds with diazomethane (B1218177) to form methyl esters, which are more volatile.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Quantify this compound by comparing its peak area to a standard curve of authentic this compound.
-
Transient Expression of this compound Biosynthesis Genes in Nicotiana benthamiana
This protocol allows for the rapid functional characterization of genes like TcJMH and TcPYS.[7][16]
-
Vector Construction:
-
Clone the coding sequence of the gene of interest (e.g., TcJMH) into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
-
Agrobacterium Transformation:
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.
-
-
Infiltration:
-
Grow the transformed Agrobacterium in liquid culture to an appropriate optical density (OD600).
-
Resuspend the bacterial cells in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).
-
Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.
-
-
Analysis:
-
After 3-5 days, harvest the infiltrated leaf tissue.
-
For enzyme assays, prepare microsomal fractions.
-
For in vivo product analysis, extract metabolites and analyze by GC-MS or LC-MS/MS. If characterizing TcJMH, feed the infiltrated leaves with jasmone.
-
In Vitro Microsomal Enzyme Assay for Jasmone Hydroxylase Activity
This assay is used to determine the enzymatic activity of cytochrome P450 enzymes like TcJMH.[17][18]
-
Microsome Preparation:
-
Homogenize N. benthamiana leaf tissue expressing the P450 of interest in an extraction buffer.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
-
Enzyme Reaction:
-
Set up a reaction mixture containing the microsomal preparation, a NADPH-regenerating system, and the substrate (jasmone).
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by GC-MS or LC-MS/MS to detect and quantify the formation of this compound.
-
Conclusion and Future Directions
This compound's role in plant defense is primarily as a precursor to the potent insecticidal pyrethrins. Its biosynthesis is tightly regulated by the canonical jasmonate signaling pathway, highlighting the intricate network that plants employ to defend themselves. Future research should focus on elucidating the remaining unknown steps in the pyrethrin biosynthesis pathway and exploring the potential for metabolic engineering to enhance the production of these valuable natural pesticides. A deeper understanding of the transcriptional regulation of the pathway could also lead to the development of novel strategies for crop protection. While a direct signaling role for this compound has not been established, further investigation into its potential interactions with other metabolic pathways and signaling components could reveal additional, more subtle functions in plant defense.
References
- 1. researchgate.net [researchgate.net]
- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay [pubmed.ncbi.nlm.nih.gov]
- 7. Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of early jasmonate-responsive genes in Taxus × media cells by analyzing time series digital gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myweb.ttu.edu [myweb.ttu.edu]
- 14. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Jasmolone: A Pivotal Precursor in the Biosynthesis of Pyrethrin Insecticides
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyrethrins (B594832), a class of potent, natural insecticides derived from the pyrethrum daisy (Tanacetum cinerariifolium), have long been a cornerstone of pest control due to their rapid action and low mammalian toxicity. The intricate biosynthetic pathway of these valuable compounds is a subject of intense research, with a particular focus on understanding the formation of their constituent alcohol moieties, the rethrolones. This technical guide delves into the critical role of jasmolone as a key intermediate in the synthesis of pyrethrins, providing an in-depth overview of the enzymatic conversions, relevant experimental methodologies, and quantitative data to support further research and potential biotechnological applications.
The Biosynthetic Pathway: From Jasmonic Acid to Pyrethrins
The alcohol components of pyrethrins, namely this compound, pyrethrolone, and cinerolone, are derived from the plant hormone jasmonic acid (JA).[1][2] The pathway commences with the conversion of α-linolenic acid through the octadecanoid pathway to produce JA. While the exact enzymatic steps leading from JA to jasmone (B1672801) are still under investigation, it is established that jasmone serves as the immediate precursor to this compound.[3][4]
Two key cytochrome P450 enzymes, Jasmone Hydroxylase (TcJMH) and Pyrethrolone Synthase (TcPYS), are instrumental in the subsequent transformations. TcJMH, identified as CYP71AT148, catalyzes the hydroxylation of jasmone to form this compound.[3] Following this, TcPYS (CYP82Q3) facilitates the desaturation of the pentyl side chain of this compound to produce pyrethrolone, a crucial component of the most abundant pyrethrins.[1][2][5] The final step in pyrethrin biosynthesis involves the esterification of these rethrolone alcohols with either chrysanthemic acid or pyrethric acid, a reaction catalyzed by a GDSL lipase-like protein (TcGLIP).[3][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound's role in pyrethrin biosynthesis.
Table 1: In Vivo Feeding Experiment with Jasmone [3]
| Compound | Fold Increase in Concentration (Jasmone-fed vs. Control) | Statistical Significance |
| Free this compound | 4.3 | Statistically Significant |
| Free Pyrethrolone | 1.5 | Statistically Significant |
| Free Cinerolone | No Change | Not Applicable |
| Jasmolin I | Statistically Significant Increase | Statistically Significant |
| Cinerin I | Statistically Significant Increase | Statistically Significant |
| Pyrethrin I | Statistically Significant Increase | Statistically Significant |
Table 2: Kinetic Properties of TcJMH [3]
| Enzyme | Substrate | Km (µM) |
| TcJMH | Jasmone | 53.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used to elucidate the function of enzymes involved in this compound metabolism.
Heterologous Expression in Nicotiana benthamiana
This in vivo system is used to functionally characterize candidate genes.
-
Gene Cloning and Vector Construction : Candidate cytochrome P450 genes, such as TcJMH and TcPYS, are cloned into a suitable plant expression vector.
-
Agrobacterium-mediated Transient Expression : The expression vectors are introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of N. benthamiana.
-
Substrate Feeding : After a period of incubation (e.g., 3 days) to allow for gene expression, the leaves are supplied with the substrate. For TcJMH characterization, leaves are immersed in a jasmone solution (e.g., 20 μM aqueous solution or 2 mM in a chemical feeding experiment).[1][3] For TcPYS, co-expression with TcJMH is performed, followed by jasmone feeding.[1][6]
-
Metabolite Extraction and Analysis : Metabolites are extracted from the leaf tissue and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products (this compound or pyrethrolone).
In Vitro Biochemical Assays with Microsomal Preparations
This method allows for the direct characterization of enzyme kinetics.
-
Microsome Isolation : Microsomal fractions containing the expressed cytochrome P450 enzymes are isolated from the N. benthamiana leaves that have been transformed with the gene of interest.
-
Enzyme Assay : The assay is typically performed in a buffered solution containing the microsomal preparation, the substrate (jasmone), and necessary cofactors such as NADPH.
-
Reaction Incubation and Termination : The reaction mixture is incubated at a specific temperature for a set time. The reaction is then stopped, often by the addition of an organic solvent.
-
Product Analysis : The product (this compound) is extracted and quantified, often using GC-MS, to determine the enzyme's activity and kinetic parameters like Km.[3]
Signaling and Regulation
The biosynthesis of pyrethrins, including the formation of this compound, is intricately linked to the jasmonic acid (JA) signaling pathway. JA is a defense hormone in plants, and its production is induced by wounding and herbivory.[3] The expression of key biosynthetic genes, including TcJMH, is induced by the application of methyl jasmonate (MeJA), an active form of JA.[3][7] This suggests a regulatory mechanism where pest attack triggers the JA signaling cascade, leading to an increased production of pyrethrins as a defense response. Transcription factors such as TcMYC2, TcbZIP60, and TcbHLH14 have been identified as positive regulators of pyrethrin biosynthesis genes in response to JA signaling.[7][8][9]
Conclusion
This compound is a cornerstone intermediate in the biosynthesis of pyrethrins. The elucidation of the enzymes responsible for its formation and subsequent conversion, TcJMH and TcPYS respectively, has significantly advanced our understanding of this complex pathway. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the genetic and biochemical regulation of pyrethrin synthesis. Future work in this area could focus on the yet-to-be-identified enzymes in the pathway from JA to jasmone and the mechanisms governing the balance between the less abundant phytohormone precursor and the highly abundant pyrethrin products.[10] Such knowledge is paramount for the potential metabolic engineering of plants or microbial systems for the sustainable and cost-effective production of these valuable natural insecticides.
References
- 1. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. plantae.org [plantae.org]
- 7. Frontiers | TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Biological Activities of Jasmolone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone, a cyclopentenone-based natural product, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. Structurally related to jasmonic acid, a key signaling molecule in plants, this compound serves as a versatile scaffold for the development of novel therapeutic agents and pest control solutions. This technical guide provides an in-depth overview of the core biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and insecticidal properties. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways to facilitate further research and development in this promising area.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of these compounds to prostaglandins, which are known to play a role in cancer progression, has spurred interest in their therapeutic potential.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of select this compound derivatives against various cancer cell lines. This data highlights the potential for structure-activity relationship (SAR) studies to optimize anticancer efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl Jasmonate | Cervical Cancer (CaSki) | 1.7 | [3] |
| Methyl Jasmonate | Cervical Cancer (C33A) | 2.2 | [3] |
| Methyl Jasmonate | Cervical Cancer (HeLa) | 3.0 | [3] |
| Methyl Jasmonate | Cervical Cancer (SiHa) | 3.3 | [3] |
| Xanthone Derivative 7 | Various | Micromolar concentrations | [4] |
| Xanthone Derivative 12 | Various | Micromolar concentrations | [4] |
| Xanthone Derivative 13 | Various | Micromolar concentrations | [4] |
| Xanthone Derivative 15 | Various | Micromolar concentrations | [4] |
Note: The table is populated with representative data found in the search results. A more comprehensive list would require a systematic review of specialized literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6][7][8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Anti-inflammatory Activity
This compound and its derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in activated macrophages.[1] Their structural resemblance to prostaglandins, which are key players in the inflammatory response, suggests a potential to modulate inflammatory pathways.
Quantitative Anti-inflammatory Activity Data
The following table presents the reported IC50 values for the inhibition of nitric oxide (NO) production by this compound derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| Quercetin | NO Production | RAW 264.7 | 12.0 ± 0.8 | [10] |
| Luteolin | NO Production | RAW 264.7 | 7.6 ± 0.3 | [10] |
| Apigenin | NO Production | RAW 264.7 | 17.8 ± 0.6 | [10] |
| Carvacrol | PGE2 Production (COX-2) | - | 0.8 | [11] |
Note: This table includes data for compounds with similar activities to illustrate the range of potencies observed in anti-inflammatory assays. Specific data for a broad range of this compound derivatives is an active area of research.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13][14]
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS and vehicle only.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC50 value.
Experimental Workflow: NO Inhibition Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.
Insecticidal Activity
This compound is a key component of pyrethrins, a class of natural insecticides derived from the chrysanthemum flower.[15] Pyrethrins and their synthetic analogues, pyrethroids, are widely used for pest control due to their high efficacy and relatively low mammalian toxicity.
Quantitative Insecticidal Activity Data
The following table provides examples of the lethal dose 50 (LD50) values for compounds with insecticidal activity, illustrating the range of potencies. Specific LD50 values for a wide array of individual this compound derivatives would require targeted entomological studies.
| Compound/Derivative | Insect Species | LD50 (µ g/insect ) | Reference |
| Mimosinol | Termites | 0.5 - 1.2 | [16] |
| D-mimosinol | Termites | 1.2 - 3.1 | [16] |
Note: This data is illustrative. The insecticidal activity of specific this compound derivatives can vary significantly depending on the target insect species and the chemical modifications to the this compound scaffold.
Biosynthesis and Signaling Pathways
This compound Biosynthesis Pathway
This compound is biosynthesized from jasmonic acid, which in turn is derived from α-linolenic acid. The pathway involves a series of enzymatic reactions primarily occurring in the chloroplasts and peroxisomes of plant cells.[17][18][19][20]
Caption: Simplified biosynthesis pathway of this compound from α-linolenic acid.
Jasmonate Signaling Pathway (General)
In plants, jasmonate signaling is crucial for defense responses and development. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate the expression of jasmonate-responsive genes.[21][22][23][24] While the direct effects of this compound on this pathway in plants and analogous pathways in mammalian cells are still under investigation, understanding this core mechanism provides a framework for exploring its mode of action.
Caption: Overview of the core jasmonate signaling pathway in plants.
Conclusion
This compound and its derivatives represent a valuable class of bioactive molecules with significant potential in oncology, immunology, and agriculture. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Further exploration of the structure-activity relationships, mechanisms of action, and potential therapeutic applications of novel this compound derivatives is warranted to fully harness their biological potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. publications.aston.ac.uk [publications.aston.ac.uk]
- 18. academic.oup.com [academic.oup.com]
- 19. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Precision of Jasmolone Esters: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmolone, a derivative of the plant hormone jasmonic acid, is a key component of the natural insecticide pyrethrum. Its biological activity is manifested through its esterified forms, jasmolin I and jasmolin II. These compounds exert potent insecticidal effects by targeting the nervous system of insects. This technical guide provides an in-depth exploration of the mechanism of action of this compound esters, focusing on their molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language.
Introduction: this compound and its Role in Pyrethrum's Insecticidal Activity
This compound is a cyclopentenone-based organic compound that is biosynthetically derived from jasmonic acid.[1] In nature, it is found as one of the alcohol moieties in pyrethrins (B594832), the collection of six insecticidal esters extracted from the flowers of Chrysanthemum cinerariaefolium.[2] The insecticidal activity of this compound is realized through its esterification with either chrysanthemic acid to form jasmolin I, or pyrethric acid to form jasmolin II.[3] These esters, along with pyrethrins, cinerins, and other jasmolins, constitute the active ingredients of the pyrethrum extract, a potent natural insecticide.[2] The primary mode of action of these compounds is the disruption of nerve function in insects.[4][5]
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to the jasmonic acid pathway, a crucial signaling route in plants for defense against herbivores and pathogens. The precursor, α-linolenic acid, is converted through a series of enzymatic steps to 12-oxophytodienoic acid (OPDA).[6] While the precise enzymatic steps from OPDA to this compound are still under investigation, it is understood to involve cyclization and chain shortening through processes like beta-oxidation and decarboxylation.[1][6]
A key enzyme in the final step of this compound synthesis is jasmone (B1672801) hydroxylase, a cytochrome P450 enzyme, which catalyzes the hydroxylation of jasmone to produce this compound.[7]
Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary molecular target of jasmolin I and jasmolin II, along with other pyrethrins, is the voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[4][5] These channels are essential for the initiation and propagation of action potentials.
The interaction of jasmolins with insect VGSCs leads to a significant alteration of the channel's gating kinetics. Specifically, they delay the closure of the channel, prolonging the influx of sodium ions into the neuron.[4][5] This persistent depolarization results in uncontrolled and repetitive firing of the nerve, leading to a state of hyperexcitability.[4] The downstream physiological effects on the insect include a rapid "knockdown" effect, characterized by loss of motor coordination and paralysis, ultimately leading to death.[8]
While VGSCs are the primary target, some studies suggest a secondary, less pronounced effect on calcium ion channels and metabolic enzymes such as ATPases.[5]
Signaling Pathway Diagram
The following diagram illustrates the neurotoxic mechanism of action of jasmolin esters on insect neurons.
Caption: Neurotoxic action of jasmolin esters on insect voltage-gated sodium channels.
Quantitative Data on Jasmolin-Sodium Channel Interactions
The efficacy of jasmolin I and jasmolin II in modulating insect sodium channels has been quantified through electrophysiological studies. The following tables summarize key findings from research on cockroach sodium channels expressed in Xenopus oocytes.
Table 1: Effect of Jasmolins on the Inactivation of Cockroach Sodium Channels
| Compound | Concentration (µM) | Effect on Inactivation | Reference |
| Jasmolin I | 10 | Inhibition | [9] |
| Jasmolin II | 10 | Inhibition | [9] |
Table 2: Potency of Jasmolins in Inhibiting Sodium Channel Deactivation
| Compound | EC50 (µM) for Tail Current | Relative Potency | Reference |
| Jasmolin I | > 30 | Low | [9] |
| Jasmolin II | 1.8 ± 0.4 | High | [9] |
Data extracted from studies on cockroach sodium channels expressed in Xenopus oocytes.
Experimental Protocols
Protocol for Electrophysiological Analysis of Jasmolin Effects on Insect Sodium Channels using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a generalized procedure based on methodologies described for studying the effects of pyrethrins on voltage-gated sodium channels expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Microinject the oocytes with cRNA encoding the insect voltage-gated sodium channel α-subunit and any necessary auxiliary subunits.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
3. Application of Jasmolins and Data Acquisition:
-
Prepare stock solutions of jasmolin I and jasmolin II in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the recording solution.
-
Perfuse the oocyte with the jasmolin-containing solution.
-
Record sodium currents in the absence and presence of the jasmolin compounds.
-
Measure the peak sodium current and the tail current upon repolarization to assess the effects on channel activation, inactivation, and deactivation.
-
Construct dose-response curves to determine EC50 values.
Protocol for Separation and Quantification of Jasmolins using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of pyrethrum extracts to separate and quantify jasmolin I and jasmolin II.
1. Sample Preparation:
-
Extract pyrethrins from the source material (e.g., Chrysanthemum flowers) using a suitable solvent such as hexane (B92381) or acetonitrile (B52724).
-
Concentrate the extract and reconstitute it in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength around 220-230 nm.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare standard solutions of purified jasmolin I and jasmolin II of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the sample and determine the peak areas corresponding to jasmolin I and jasmolin II.
-
Calculate the concentration of each jasmolin in the sample by interpolating from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the investigation of this compound's mechanism of action.
Caption: A generalized workflow for studying the mechanism of action of jasmolins.
Conclusion
The insecticidal properties of this compound are mediated through its esters, jasmolin I and jasmolin II, which act as potent neurotoxins. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in insect nerve cells, leading to hyperexcitation, paralysis, and death. A thorough understanding of this mechanism, supported by quantitative data from electrophysiological and analytical techniques, is crucial for the development of novel and effective insecticides, as well as for managing insect resistance. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate interactions of these natural compounds with their molecular targets.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications – Ke Dong Lab [kedonglab.biology.duke.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. cipac.org [cipac.org]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
The Discovery and History of Jasmolone Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone, a cyclopentenone-based natural product, is a key alcohol moiety of the jasmolin esters, which are constituents of the potent natural insecticide pyrethrum. While often discussed in the broader context of jasmonates and pyrethrins (B594832), the specific history of this compound research, from its discovery to its synthesis and biological evaluation, provides valuable insights into the fields of natural product chemistry, insect neurotoxicology, and the development of synthetic insecticides. This technical guide provides an in-depth overview of the pivotal moments in this compound research, presenting key data, experimental methodologies, and visual representations of its biosynthesis and synthesis.
Historical Overview and Discovery
The story of this compound is intrinsically linked to the analysis of pyrethrum, the oleoresin extract from the flower heads of Tanacetum cinerariifolium. For decades, pyrethrum was known to contain six insecticidal esters, collectively known as pyrethrins. These esters are formed from two acids (chrysanthemic acid and pyrethric acid) and three alcohols (pyrethrolone, cinerolone, and this compound).
The initial focus of pyrethrum research was on the more abundant pyrethrins I and II. However, with advancements in separation techniques, the minor constituents began to be isolated and characterized. The discovery of the jasmolins, and by extension this compound, is credited to P. J. Godin and his colleagues in 1966 . Their work, "The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS," published in the Journal of the Chemical Society C: Organic, detailed the isolation and structural elucidation of jasmolin I and jasmolin II. This seminal work officially introduced this compound to the scientific community as the alcohol component of these newly identified pyrethrins.
Natural Occurrence and Biosynthesis
This compound is found naturally as a component of jasmolin I and jasmolin II in the flower heads of Tanacetum cinerariifolium. The biosynthesis of this compound is a branch of the well-studied jasmonate pathway. The precursor to this compound is (Z)-jasmone . The conversion of (Z)-jasmone to this compound is catalyzed by the enzyme jasmone (B1672801) hydroxylase , a cytochrome P450 monooxygenase. This enzyme hydroxylates the cyclopentenone ring of jasmone to yield this compound.
The biosynthetic pathway leading to (Z)-jasmone starts from α-linolenic acid and proceeds through several enzymatic steps involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) to produce 12-oxophytodienoic acid (OPDA). OPDA then undergoes β-oxidation and other modifications to form (Z)-jasmone.
Structural Elucidation
The structure of the jasmolins, and consequently this compound, was determined by Godin and his team in 1966 through a combination of spectroscopic methods available at the time, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), along with chemical degradation studies. This compound was identified as a 4-hydroxy-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one, with the pentenyl side chain having a Z (cis) configuration at the double bond.
First Total Synthesis of (Z)-Jasmolone
The first total synthesis of (Z)-jasmolone was achieved in 1975 by Jacqueline Ficini and Jean-Pierre Genet. Their innovative approach was published in Tetrahedron Letters. This synthesis was a significant achievement in organic chemistry, providing a method to obtain this compound for further study without relying on its extraction from natural sources.
Experimental Protocol: First Total Synthesis of (Z)-Jasmolone (Ficini and Genet, 1975)
The following is a summary of the likely synthetic route based on the chemical literature of the time and the known expertise of the authors. The exact, detailed protocol would be found in the original 1975 publication.
Objective: To synthesize (Z)-jasmolone from commercially available starting materials.
Key Steps:
-
Preparation of the Cyclopentenone Core: The synthesis likely commenced with the construction of the substituted cyclopentenone ring system. A common strategy during this era involved the Nazarov cyclization or variations of aldol (B89426) condensation reactions. For instance, the reaction of a 1,4-diketone precursor under acidic or basic conditions could yield the desired cyclopentenone.
-
Introduction of the Pentenyl Side Chain: A crucial step would be the stereoselective introduction of the (Z)-pent-2-en-1-yl side chain. This could have been achieved through a Wittig reaction or a related olefination reaction on a suitable precursor. The use of a (Z)-selective Wittig reagent would be critical to establish the correct stereochemistry of the side chain double bond.
-
Final Functional Group Manipulations: The final steps of the synthesis would involve any necessary functional group transformations to arrive at the target molecule, this compound. This might include the deprotection of a protected hydroxyl group or the oxidation of a precursor to the final enone.
Biological Activity and Quantitative Data
This compound itself exhibits insecticidal properties, although it is most potent as part of the jasmolin esters. The primary mode of action of pyrethrins, including the jasmolins, is the disruption of the nervous system of insects. They act as modulators of voltage-gated sodium channels, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and ultimately death of the insect.
The insecticidal activity of individual pyrethrin esters against the housefly (Musca domestica) has been quantified. The following table summarizes the topical LD50 values for jasmolin I and jasmolin II in comparison to other pyrethrins.
| Compound | LD50 (µ g/fly ) |
| Jasmolin I | 1.28 |
| Jasmolin II | 0.46 |
| Pyrethrin I | 0.20 |
| Pyrethrin II | 0.49 |
| Cinerin I | 1.77 |
| Cinerin II | 0.43 |
| 25% Pyrethrin Extract | 0.11 |
| trans-Permethrin | 0.0072 |
Data from Yamamoto, I. (2000). Toxicity of Individual Pyrethrin Esters to House Flies (Diptera: Muscidae). Journal of Economic Entomology, 93(4), 1072-1076.
Conclusion
The research on this compound, from its discovery as a minor component of pyrethrum to its total synthesis, has played a significant role in our understanding of natural insecticides. The elucidation of its structure and biological activity has contributed to the development of more potent and stable synthetic pyrethroids, which are now widely used in agriculture and public health. The history of this compound research serves as a classic example of how the study of natural products can drive innovation in synthetic chemistry and lead to the development of valuable commercial products. Further research into the specific interactions of this compound and its derivatives with insect sodium channels could provide avenues for the development of new and more selective insect control agents.
An In-depth Technical Guide to the Physical and Chemical Properties of Jasmolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone is a naturally occurring irregular monoterpene and a key constituent of the pyrethrin family of insecticides.[1] It is one of the three alcohol moieties, along with pyrethrolone (B1236646) and cinerolone, that form the six insecticidal esters found in the pyrethrum extract of Chrysanthemum cinerariaefolium flowers.[1][2] Structurally, this compound is a secondary alcohol and a derivative of cyclized fatty acids, with a biosynthetic pathway linked to jasmonic acid.[1][3] Its significance lies in its contribution to the potent insecticidal activity of natural pyrethrins, which target the nervous systems of insects.[2] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for professionals in research and drug development.
Physical and Chemical Properties
This compound is characterized by a cyclopentenone ring structure with hydroxyl, methyl, and pentenyl substituents. These features dictate its physical and chemical behavior. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1][3][4] |
| Molecular Weight | 180.24 g/mol | [1][3][4] |
| IUPAC Name | 4-hydroxy-3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one | [1][3] |
| CAS Numbers | 54383-66-3, 93221-50-2 | [1][3] |
| Solubility (Water) | 3385 mg/L @ 25 °C (estimated) | [5] |
| XLogP3-AA | 1.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Spectral Data
The structural elucidation of this compound relies on various spectroscopic techniques. While raw spectra are best consulted in dedicated databases, the key expected characteristics are summarized here.
| Technique | Description |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are critical for confirming the carbon skeleton and the position of substituents. The spectra would reveal signals corresponding to the cyclopentenone ring, the vinyl protons of the pentenyl side chain, the methyl group, and the hydroxyl proton.[3] |
| Mass Spectrometry (MS) | Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is used for identification and quantification. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (180.24 g/mol ).[3] |
| Infrared Spectroscopy (IR) | The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bonds (C=C) of the ring and side chain. |
Biosynthesis and Signaling Pathways
This compound's biosynthesis is intrinsically linked to the well-characterized jasmonic acid (JA) pathway, a critical signaling route in plant defense and development.[1] this compound itself is a precursor to other rethrolones, the alcohol components of pyrethrins.
This compound Biosynthesis
This compound is synthesized from jasmone (B1672801) through a hydroxylation reaction.[6] Jasmone, in turn, is believed to be derived from jasmonic acid.[6] This pathway is a key part of the synthesis of pyrethrin insecticides in T. cinerariifolium.[7] The enzyme responsible for the conversion of jasmone to this compound has been identified as a cytochrome P450, jasmone hydroxylase (JMH).[6][7] this compound can be further converted to pyrethrolone by the enzyme Pyrethrolone Synthase (TcPYS).[8]
Caption: Proposed biosynthetic pathway of this compound from jasmonic acid.
Connection to Jasmonate Signaling
The biosynthesis of this compound's precursors is regulated by the jasmonate signaling pathway. This pathway is activated in response to stresses like herbivory or wounding.[9] The core of the pathway involves the bioactive hormone jasmonoyl-isoleucine (JA-Ile), which binds to the SCF-COI1-JAZ co-receptor complex.[10] This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate-ZIM Domain) repressor proteins.[11] The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes, including those involved in the synthesis of defensive compounds like pyrethrins.[10][11]
Caption: Simplified core pathway of jasmonate (JA) signaling.
Experimental Protocols
This section details methodologies relevant to the study and production of this compound.
Experimental Workflow for Jasmone Hydroxylase (JMH) Identification
The enzyme responsible for converting jasmone to this compound was identified through a multi-step workflow combining transcriptomics, heterologous expression, and biochemical assays.[7]
Caption: Workflow for the identification of jasmone hydroxylase (TcJMH).
In Vitro Jasmone Hydroxylation Assay
This protocol is used to confirm the enzymatic activity of a candidate jasmone hydroxylase in vitro.[7]
-
Microsome Preparation: Microsomes are prepared from N. benthamiana leaves transiently expressing the candidate enzyme (e.g., TcJMH) or a control (e.g., GFP).
-
Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a buffer solution, and necessary cofactors such as NADPH.
-
Initiation: The reaction is initiated by adding the substrate, jasmone, to the mixture. A typical concentration used is around 20-50 µM.[7]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 24 hours).[6]
-
Extraction: Following incubation, the reaction is stopped, and the products are extracted from the aqueous solution using an organic solvent like methyl tert-butyl ether (MTBE).[6]
-
Analysis: The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, this compound.[6]
Extraction of Pyrethrins (Containing Jasmolins) from Plant Material
This protocol provides a general method for extracting pyrethrins, which include jasmolin I and jasmolin II (esters of this compound), from dried Chrysanthemum flowers.[2]
-
Sample Preparation: Air-dried flower heads of T. cinerariifolium are finely ground into a powder.
-
Soxhlet Extraction: A specified amount of the powdered flower material (e.g., 1 gram) is placed in a Soxhlet apparatus.
-
Solvent Extraction: The material is extracted for several hours (e.g., 6 hours) using a non-polar solvent such as n-hexane.[2]
-
Solvent Evaporation: After extraction, the solvent is evaporated under reduced pressure to yield a crude oleoresin extract containing the pyrethrins.
-
Purification and Analysis: The residue is redissolved in a solvent like acetonitrile (B52724) for further analysis by High-Performance Liquid Chromatography (HPLC) to separate and quantify the six individual pyrethrin esters, including jasmolin I and II.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | C11H16O2 | CID 5374699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 54383-66-3 [thegoodscentscompany.com]
- 6. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of (Z)-Jasmolone: A Detailed Overview of Laboratory Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of (Z)-jasmolone, a key component of the natural insecticide pyrethrin. The methods described herein are based on established synthetic strategies and are intended to provide a comprehensive guide for researchers in organic synthesis and related fields.
Introduction
(Z)-jasmolone, chemically known as 4-hydroxy-3-methyl-2-((Z)-pent-2-en-1-yl)cyclopent-2-en-1-one, is a cyclopentenone derivative and a crucial alcoholic component of jasmolin I and jasmolin II, two of the six esters that constitute natural pyrethrins. The specific stereochemistry of the pentenyl side chain is critical for its biological activity. Several synthetic routes have been developed to access this important molecule, primarily focusing on the construction of the cyclopentenone ring and the stereoselective formation of the (Z)-double bond in the side chain. This document details three prominent methods: the Ficini-Genet synthesis, the Piancatelli rearrangement, and an approach centered around an intramolecular aldol (B89426) condensation.
Comparative Summary of Synthetic Methods
The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies and conditions.
| Method | Key Transformation | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Overall Yield (%) |
| Ficini-Genet Synthesis | Ynamine annulation | Ynamine, Cyclopentenone | Diethylaluminum chloride | Not specified | -78 to 25 | Not specified |
| Piancatelli Rearrangement | Acid-catalyzed rearrangement | 2-Furylcarbinol | Acetic acid, Water | 30 min | 40 | ~70-80 |
| Intramolecular Aldol Condensation | Base-catalyzed cyclization | (Z)-8-undecene-2,5-dione | Potassium hydroxide, Ethanol (B145695) | Not specified | Not specified | Not specified |
Method 1: The Ficini-Genet Synthesis
This approach, pioneered by Jacqueline Ficini and Jean-Pierre Genet, utilizes the [2+2] cycloaddition of an ynamine to a cyclopentenone derivative, followed by thermal rearrangement to construct the jasmolone skeleton. While the original literature provides the conceptual framework, specific quantitative data for the synthesis of (Z)-jasmolone is not extensively detailed.
Experimental Protocol
Step 1: Synthesis of the Ynamine
The synthesis of the required ynamine, N,N-diethyl-1-pentyn-1-amine, is a standard procedure involving the deprotonation of 1-pentyne (B49018) followed by reaction with a diethylamino-electrophile or a related method.
Step 2: Annulation Reaction
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the cyclopentenone starting material in anhydrous dichloromethane (B109758) at -78 °C.
-
Slowly add a solution of diethylaluminum chloride in hexanes (1.0 M) to the reaction mixture.
-
After stirring for 15 minutes, add the N,N-diethyl-1-pentyn-1-amine dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then heated under vacuum (pyrolysis) to induce the rearrangement to the this compound core.
-
Purify the final product by column chromatography on silica (B1680970) gel.
Note: The stereochemistry of the side chain would be introduced either in the ynamine fragment or through a subsequent stereoselective reduction and Wittig reaction.
Method 2: The Piancatelli Rearrangement
The Piancatelli rearrangement offers an elegant and efficient method for the synthesis of 4-hydroxycyclopentenone derivatives from 2-furylcarbinols.[1] This acid-catalyzed reaction proceeds through a 4π-electrocyclization of an oxy-pentadienyl cation intermediate.
Experimental Protocol
Step 1: Synthesis of the 2-Furylcarbinol Precursor
The required precursor, 1-(furan-2-yl)-hex-3-en-1-ol with a (Z)-configured double bond, can be synthesized via the addition of a (Z)-pent-2-enyl Grignard or organolithium reagent to furfural.
Step 2: Piancatelli Rearrangement
-
In a round-bottom flask, dissolve the 1-(furan-2-yl)-(Z)-hex-3-en-1-ol in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a suitable acid, such as acetic acid or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to approximately 40 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude (Z)-jasmolone by column chromatography on silica gel.
Method 3: Intramolecular Aldol Condensation
This classic approach involves the base-catalyzed cyclization of a 1,4-dicarbonyl compound to form the cyclopentenone ring. The key to obtaining (Z)-jasmolone is the synthesis of the precursor diketone with the desired (Z)-alkene in the side chain.
Experimental Protocol
Step 1: Synthesis of (Z)-8-undecene-2,5-dione
The synthesis of this diketone can be achieved through various methods, including the coupling of an organometallic reagent derived from (Z)-1-bromo-pent-2-ene with a suitable 1,4-dicarbonyl synthon.
Step 2: Intramolecular Aldol Condensation
-
Dissolve the (Z)-8-undecene-2,5-dione in ethanol in a round-bottom flask.
-
Add an aqueous solution of a base, such as 2.5% potassium hydroxide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion of the cyclization, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting (Z)-jasmone by distillation or column chromatography.
Step 3: Hydroxylation of (Z)-jasmone
To obtain (Z)-jasmolone from (Z)-jasmone, a hydroxylation step at the C4 position is required. This can be achieved through various methods, including allylic oxidation or enzymatic hydroxylation, which has been demonstrated in the biosynthesis of pyrethrins.[2]
Visualizing the Synthetic Pathways
Logical Workflow for (Z)-Jasmolone Synthesis
Caption: Overview of synthetic routes to (Z)-jasmolone.
Reaction Scheme: Piancatelli Rearrangement
Caption: Key steps of the Piancatelli rearrangement.
Reaction Scheme: Intramolecular Aldol Condensation
Caption: Pathway of the intramolecular aldol condensation route.
References
Application Notes and Protocols for the Extraction and Purification of Jasmolone from Pyrethrum Flowers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone is a naturally occurring secondary alcohol and a key component of pyrethrins (B594832), the insecticidal esters found in the flowers of Chrysanthemum cinerariifolium (pyrethrum).[1] As one of the three alcohol moieties of pyrethrins, alongside pyrethrolone (B1236646) and cinerolone, this compound contributes to the neurotoxic effects of these compounds on insects.[1][2] The isolation and purification of this compound are essential for studying its specific biological activities, for use as an analytical standard, and for research into the development of new bio-insecticides.
These application notes provide a comprehensive overview and detailed protocols for the extraction of the pyrethrin mixture from pyrethrum flowers, the chromatographic separation of the jasmolin esters (jasmolin I and jasmolin II), and the subsequent hydrolysis to yield purified this compound.
Biosynthesis of this compound
This compound is biosynthesized in pyrethrum flowers from α-linolenic acid.[3][4] The pathway involves a series of enzymatic reactions, with key intermediates including 12-oxophytodienoic acid (OPDA) and jasmone (B1672801).[3][5] A critical step is the hydroxylation of jasmone to this compound, a reaction catalyzed by the enzyme jasmone hydroxylase (JMH).[4][6]
Caption: Biosynthetic pathway of this compound from α-linolenic acid in Chrysanthemum cinerariifolium.
Experimental Workflow for this compound Isolation
The overall process for isolating this compound from pyrethrum flowers involves three main stages:
-
Extraction: A crude pyrethrin-rich oleoresin is obtained from dried and ground pyrethrum flowers using solvent extraction.
-
Purification of Jasmolins: The crude extract is subjected to chromatographic techniques to separate the six pyrethrin esters, allowing for the isolation of jasmolin I and jasmolin II.
-
Hydrolysis and Final Purification: The isolated jasmolin esters are hydrolyzed (saponified) to cleave the ester bond, releasing this compound, which is then purified from the resulting mixture.
Caption: Overall experimental workflow for the extraction and purification of this compound.
Quantitative Data
The content of pyrethrins and their individual components can vary significantly based on the plant variety, growing conditions, and extraction method. The following tables summarize representative quantitative data from the literature.
Table 1: Pyrethrin Content in C. cinerariifolium Flowers
| Drying Method | Total Pyrethrins (%) | Pyrethrins I (%) | Pyrethrins II (%) | Reference |
| Dried in darkness to constant weight | 1.38 | - | - | [7] |
| Dried in direct sunlight to constant weight | 1.02 | - | - | [7] |
| Dried at 50°C for 18 hours | 1.37 | - | - | [7] |
| Dried at 50°C to constant weight | 1.44 | - | - | [7] |
Table 2: Relative Abundance of Individual Pyrethrins in a Commercial Extract
| Pyrethrin Component | Concentration (µg/mL) in a Diluted Sample | Relative Percentage | Reference |
| Cinerin II | 1,760 | 6.0% | [8] |
| Pyrethrin II | 21,900 | 74.5% | [8] |
| Jasmolin II | 700 | 2.4% | [8] |
| Cinerin I | 3,440 | 11.7% | [8] |
| Pyrethrin I | - | - | [8] |
| Jasmolin I | - | - | [8] |
| Total Measured | 29,380 | 100% |
Note: Data for Pyrethrin I and Jasmolin I were not explicitly provided in the referenced table, but they are known constituents.
Experimental Protocols
Protocol 1: Extraction of Crude Pyrethrins from Pyrethrum Flowers
This protocol is based on a standard Soxhlet extraction method, which is widely used for the efficient extraction of pyrethrins.[1]
Materials:
-
Dried pyrethrum flower heads (C. cinerariifolium)
-
n-Hexane (analytical grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Grinder or mill
-
Extraction thimbles
Methodology:
-
Preparation of Plant Material: Dry the pyrethrum flowers in the shade until a constant weight is achieved.[1] Grind the dried flowers into a fine powder using a grinder or mill.
-
Soxhlet Extraction: a. Weigh 10 g of the powdered pyrethrum flowers and place it into a cellulose (B213188) extraction thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of n-hexane and a condenser. d. Heat the flask using a heating mantle to a temperature that maintains a steady reflux of n-hexane (boiling point of n-hexane is ~69°C). e. Continue the extraction for 6 hours.[1]
-
Solvent Removal: a. After extraction, allow the apparatus to cool. b. Disassemble the apparatus and transfer the n-hexane extract from the round-bottom flask to a rotary evaporator. c. Concentrate the extract under reduced pressure at a temperature not exceeding 40°C to yield a viscous, dark oleoresin. This is the crude pyrethrin extract.
-
Storage: Store the crude extract in a sealed, amber glass vial at -4°C to prevent degradation from light and heat.[1]
Protocol 2: Isolation of Jasmolin I and Jasmolin II by Chromatography
This protocol involves a two-step chromatographic process to separate the jasmolin esters from the crude extract, adapted from methods described for separating all six pyrethrin esters.[9]
Step 2A: Normal-Phase Separation of Pyrethrins I and II Groups
Materials:
-
Crude pyrethrin extract
-
Silica (B1680970) gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Glass chromatography column
-
Fraction collector
Methodology:
-
Column Preparation: Prepare a silica gel column packed with n-hexane.
-
Sample Loading: Dissolve the crude pyrethrin extract in a minimal amount of n-hexane and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the Pyrethrins I group (jasmolin I, cinerin I, pyrethrin I) and the Pyrethrins II group (jasmolin II, cinerin II, pyrethrin II).
-
Pooling and Concentration: Pool the respective fractions for each group and concentrate using a rotary evaporator.
Step 2B: Centrifugal Partition Chromatography (CPC) for Jasmolin Isolation
Materials:
-
Pyrethrins I and Pyrethrins II fraction pools
-
CPC instrument
-
Solvent system for Pyrethrins I: Heptane-methanol-acetonitrile (6:1:2, v/v)[9]
-
Solvent system for Pyrethrins II: Heptane-tert-butyl methyl ether-acetonitrile-water (8:1:5:1.5, v/v)[9]
Methodology:
-
Solvent System Preparation: Prepare and equilibrate the two-phase solvent systems for each pyrethrin group.
-
CPC Separation of Pyrethrins I Group: a. Dissolve the concentrated Pyrethrins I fraction in the mobile phase. b. Perform the CPC separation using the heptane-methanol-acetonitrile system in ascending mode.[9] c. Collect fractions and analyze by HPLC to identify and isolate pure jasmolin I.
-
CPC Separation of Pyrethrins II Group: a. Dissolve the concentrated Pyrethrins II fraction in the mobile phase. b. Perform the CPC separation using the heptane-tert-butyl methyl ether-acetonitrile-water system in ascending mode.[9] c. Collect fractions and analyze by HPLC to identify and isolate pure jasmolin II.
-
Final Concentration: Combine the pure jasmolin I and jasmolin II fractions (or keep them separate if desired) and remove the solvent under reduced pressure.
Protocol 3: Hydrolysis of Jasmolins to this compound
This protocol is adapted from general saponification procedures for pyrethroid esters.[10]
Materials:
-
Isolated jasmolin I and/or jasmolin II
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Diethyl ether or ethyl acetate for extraction
-
Separatory funnel
-
pH meter or pH paper
Methodology:
-
Dissolution: Dissolve the purified jasmolin esters (e.g., 100 mg) in 10 mL of ethanol in a round-bottom flask.
-
Saponification: a. Add 5 mL of 1 M aqueous NaOH solution to the flask. b. Stir the mixture at room temperature (25-35°C) for 2-3 hours or until TLC/HPLC analysis shows complete disappearance of the starting jasmolin esters.[10] The reaction can be gently heated to 40-45°C to expedite the process, but higher temperatures should be avoided to prevent degradation.[10]
-
Neutralization and Extraction: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture to pH 7 by the dropwise addition of 1 M HCl. c. Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of diethyl ether or ethyl acetate. d. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
Protocol 4: Final Purification and Analysis of this compound
The crude this compound obtained from hydrolysis can be further purified by column chromatography or preparative HPLC. The purity and identity can be confirmed by analytical HPLC and GC-MS.
Materials:
-
Crude this compound
-
Reversed-phase (C18) preparative HPLC column
-
Purified water
-
Analytical HPLC system with a C18 column
-
GC-MS system
Methodology:
-
Preparative RP-HPLC: a. Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., acetonitrile/water mixture). b. Purify the this compound using a preparative RP-HPLC system with a C18 column and a suitable gradient of acetonitrile in water. c. Collect the fraction corresponding to the this compound peak.
-
Purity Analysis (Analytical HPLC): a. Analyze the purified fraction using an analytical HPLC system with a C18 column (e.g., 15 cm x 3 mm, 5 µm). b. Use a mobile phase of acetonitrile and water with a gradient elution. c. Set the detector to 230 nm. d. Assess the purity based on the peak area percentage.
-
Identity Confirmation (GC-MS): a. Analyze the purified fraction by GC-MS to confirm the molecular weight and fragmentation pattern of this compound (molar mass: 180.247 g·mol⁻¹).[3] b. A typical GC program could be: 50°C for 3 min, then ramp to 300°C at 10°C/min.[4]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. EP0034875B1 - Method for the purification of pyrethroid intermediate compounds by selective partial saponification - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Jasmolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone is a cyclopentenone-based signaling molecule, structurally related to the well-characterized jasmonate family of plant hormones. It is a key component of jasmolins, which are esters found in pyrethrum extract, a natural insecticide derived from the flowers of Tanacetum cinerariifolium. The quantification of this compound is crucial for understanding its biosynthesis, biological activity, and for the quality control of pyrethrum-based products. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound, primarily through the analysis of its corresponding esters, jasmolin I and jasmolin II.
Analytical Techniques for this compound Quantification
The quantification of this compound is most commonly achieved indirectly through the analysis of its esters, jasmolin I and jasmolin II, which are prominent components of the insecticidal pyrethrum extract. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust techniques for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of the volatile free this compound.
Key Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC-UV): A reliable and widely used method for the simultaneous quantification of the six major pyrethrins (B594832), including jasmolin I and jasmolin II. This technique offers good selectivity and accuracy for quality control purposes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that provides definitive identification and quantification of jasmolins, even in complex matrices. Its high sensitivity allows for the analysis of trace amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds like this compound. This method can be used for the direct analysis of free this compound or after derivatization.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of jasmolin I and jasmolin II from various studies. These parameters are essential for evaluating the performance of the analytical methods.
Table 1: LC-MS/MS Method Validation Parameters for Jasmolin I and Jasmolin II in Animal Feeds
| Analyte | Linearity Range (µg/kg) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Accuracy (Recovery %) | Precision (%RSD) |
| Jasmolin I | 2 - 20 | 0.60 | 2 | 84 - 115 | < 10 |
| Jasmolin II | 1.35 - 13.5 | 0.41 | 1.35 | 84 - 115 | < 10 |
Data sourced from a study on the simultaneous determination of pyrethrins in animal feeds using a QuEChERS-based extraction and LC-MS/MS analysis.[1][2]
Table 2: HPLC-UV Method Validation Parameters for Jasmolin I and Jasmolin II in Pyrethrum Extract
| Analyte | Linearity (r²) | Accuracy (Recovery %) | Precision (%RSD) |
| Jasmolin I | > 0.99 | Not explicitly stated | < 2.0 |
| Jasmolin II | > 0.99 | Not explicitly stated | < 2.0 |
Data is based on a normal-phase HPLC method developed for the quantitative determination of the six insecticidal components of pyrethrum extract.[3][4]
Experimental Protocols
Protocol 1: Quantification of Jasmolin I and Jasmolin II using LC-MS/MS
This protocol is adapted from methods for the simultaneous determination of pyrethrins in complex matrices.
1. Sample Preparation (QuEChERS Method)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax SB-C18 column or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A programmed gradient suitable for the separation of pyrethrins.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Jasmolin I: Precursor Ion [M+H]⁺, with specific product ions for quantification and confirmation.
-
Jasmolin II: Precursor Ion [M+H]⁺, with specific product ions for quantification and confirmation.[5]
-
3. Quantification
-
Prepare a calibration curve using certified reference standards of jasmolin I and jasmolin II.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of Jasmolin I and Jasmolin II using HPLC-UV
This protocol is based on established methods for the analysis of pyrethrum extracts.
1. Sample Preparation
-
Extract a known weight of the sample (e.g., dried and ground pyrethrum flowers) with n-hexane using a Soxhlet apparatus for 6 hours.[6]
-
Evaporate the n-hexane extract to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of acetonitrile.[6]
-
Filter the solution through a 0.45 µm filter prior to HPLC analysis.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Normal-phase silica (B1680970) column.
-
Mobile Phase: A suitable mixture of solvents like n-hexane and ethyl acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
3. Quantification
-
Use a certified pyrethrin standard containing a known concentration of jasmolin I and jasmolin II to prepare a calibration curve.
-
Calculate the concentration of jasmolin I and jasmolin II in the sample by comparing their peak areas to the standard curve.
Visualizations
Caption: General workflow for the quantification of this compound and its esters.
Caption: Simplified jasmonate signaling pathway leading to gene expression.
References
- 1. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. hmdb.ca [hmdb.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (±)-jasmonic acid analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for HPLC-MS/MS Analysis of Jasmolone in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone is a cyclopentenone-based compound structurally related to jasmonic acid, a key phytohormone in plant development and defense signaling.[1] Found as a component of pyrethrins (B594832), the natural insecticides produced by Chrysanthemum cinerariaefolium, this compound and its derivatives (jasmolins) contribute to the plant's defense against herbivores.[1][2] The analysis of this compound in plant tissues is crucial for understanding its biosynthesis, physiological role, and potential applications in agriculture and pharmacology.
This document provides a detailed protocol for the extraction and quantification of this compound in plant tissues using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol is adapted from established methods for the analysis of related jasmonates due to the limited availability of literature specifically detailing this compound quantification.[3][4][5]
Jasmonate Signaling Pathway
The biosynthesis and signaling of jasmonates are intricate processes that are activated in response to various stimuli, including herbivory and wounding. The pathway culminates in the activation of transcription factors that regulate the expression of defense-related genes.
Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.
Experimental Protocols
This section details the complete workflow for the analysis of this compound from sample collection to data acquisition.
Sample Preparation and Extraction
This protocol is adapted from methods for jasmonate and pyrethrin extraction.[2][3][4]
Materials:
-
Plant tissue (e.g., leaves, flowers)
-
Liquid nitrogen
-
Mortar and pestle or bead mill homogenizer
-
Extraction solvent: 80% methanol (B129727) in water (v/v)
-
Internal standard (IS): Dihydrojasmonic acid or a stable isotope-labeled jasmonate standard (e.g., d5-JA)
-
Centrifuge capable of 14,000 x g and 4°C
-
Solid-Phase Extraction (SPE) cartridges: C18 (500 mg, 6 mL)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol containing the internal standard (e.g., at 50 ng/mL).
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
For SPE cleanup, condition a C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound and other jasmonates with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of 50% methanol for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is recommended for jasmonates, though positive mode should also be tested for this compound.
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound need to be optimized. Based on its structure (Molar Mass: 180.24 g/mol ), hypothetical transitions are provided below. These should be confirmed by infusing a this compound standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 179.1 | 135.1 | 50 | -15 |
| 179.1 | 93.1 | 50 | -25 | |
| Internal Standard (d5-JA) | 214.1 | 59.0 | 50 | -22 |
Note: The product ions and collision energies for this compound are predictive and require empirical optimization.
Experimental Workflow Diagram
Caption: HPLC-MS/MS workflow for this compound analysis in plant tissues.
Quantitative Data
Direct quantitative data for free this compound in various plant tissues is not widely available in the literature. However, data for jasmolins as components of pyrethrins in Chrysanthemum cinerariaefolium can provide an estimate of their prevalence in this specific plant. For a broader context, typical concentrations of the related and well-studied jasmonic acid are also presented.
Table 1: Jasmolin Content in Chrysanthemum cinerariaefolium Callus Culture [2]
| Compound | Concentration (µg/g) in Callus |
| Jasmolin I | - (Not reported) |
| Jasmolin II | High (relative to other pyrethrins) |
| Total Pyrethrin | 17.5 |
Note: The study by Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor reported a high relative concentration of Jasmolin II but did not provide a specific quantitative value.[2]
Table 2: Representative Concentrations of Jasmonic Acid (JA) in Plant Tissues [6][7]
| Plant Species | Tissue | Condition | JA Concentration (ng/g FW) |
| Soybean | Young Leaves | Unstressed | ~15-25 |
| Soybean | Flowers | Unstressed | ~30-40 |
| Soybean | Leaves | Dehydrated | ~100-125 |
| Arabidopsis thaliana | Rosette Leaves | Unstressed | ~10-30 |
| Nicotiana attenuata | Leaves | Wounded | >1000 |
FW: Fresh Weight. These values are approximate and can vary significantly based on plant age, developmental stage, and environmental conditions.
Conclusion
The HPLC-MS/MS method outlined in this document provides a robust framework for the quantification of this compound in plant tissues. While the MS/MS parameters for this compound require empirical optimization, the provided protocol for sample preparation and chromatographic separation is based on well-established methods for related compounds and is expected to yield reliable results. The quantitative data presented highlights the current knowledge on jasmolin levels and provides a baseline for future research into the role of this important signaling molecule in plant biology.
References
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and analysis methods for the determination of pyrethroid insecticides in surface water, sediments and biological tissues at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonic acid distribution and action in plants: regulation during development and response to biotic and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of Jasmolone in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the detection and quantification of jasmolone in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an irregular monoterpene found in plants such as Chrysanthemum cinerariaefolium, plays a role in plant defense and is of interest in flavor, fragrance, and agricultural research.[1] The described methodology provides a robust framework for researchers, scientists, and drug development professionals for the extraction, separation, and analysis of this compound. The protocol covers sample preparation from complex matrices, optimized GC-MS parameters, and data analysis strategies. Additionally, this note includes a predicted mass spectrum for this compound and discusses the potential for derivatization to enhance analytical sensitivity and specificity.
Introduction
This compound is a cyclic ketone and a secondary alcohol that is a component of the insecticidal pyrethrins.[1] Its analysis in complex biological or environmental samples presents challenges due to potential matrix interferences and the presence of isomeric compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for accurate identification and quantification. This protocol provides a generalized yet detailed approach, adaptable to various complex sample types.
Experimental Protocol
Sample Preparation
The choice of sample preparation technique is critical and depends on the nature of the complex matrix. The goal is to extract this compound efficiently while minimizing the co-extraction of interfering compounds.
a) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., aqueous solutions, beverages):
-
To 10 mL of the liquid sample, add 5 mL of a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the extracted this compound.
-
Repeat the extraction process on the aqueous layer with a fresh aliquot of organic solvent to improve recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b) Solid-Phase Extraction (SPE) for Cleaner Extracts:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 10 mL of the liquid sample onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute the this compound from the cartridge with 5 mL of a less polar solvent like ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
c) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Solid or Liquid Samples:
-
Place a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of a liquid) into a 20 mL headspace vial.
-
If desired, add a small amount of a saturated salt solution to the liquid samples to increase the volatility of the analytes.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
d) Optional Derivatization:
For improved chromatographic performance and detection sensitivity, especially at low concentrations, derivatization of the ketone group of this compound can be performed. A common method is methoximation followed by silylation.[2]
-
Evaporate the extracted sample to dryness under nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 60 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Quantification
a) Identification:
The identification of this compound is based on two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram should match that of a pure this compound standard analyzed under the same conditions. The use of retention indices, such as the Kovats retention index, can aid in identification by providing a more robust measure than retention time alone.[3][4][5][6]
-
Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound. A predicted mass spectrum for this compound shows characteristic fragment ions that can be used for confirmation.
b) Quantification:
For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard into the GC-MS and record the peak area for a characteristic ion of this compound in SIM mode.
-
Plot the peak area against the concentration to generate a calibration curve.
-
Analyze the sample extract under the same conditions and determine the concentration of this compound by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Predicted Mass Spectral Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |
| 180 | 25 | [M]+ (Molecular Ion) |
| 162 | 15 | [M-H₂O]+ |
| 137 | 30 | [M-C₃H₇]+ |
| 124 | 100 | [M-C₄H₈O]+ |
| 109 | 80 | [C₇H₉O]+ |
| 95 | 60 | [C₆H₇O]+ |
| 81 | 90 | [C₆H₉]+ |
| 67 | 75 | [C₅H₇]+ |
| 55 | 50 | [C₄H₇]+ |
Note: This data is based on a predicted spectrum and should be confirmed with an authentic standard.
Table 2: GC-MS Method Parameters for this compound Analysis
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 60°C (2 min), then 10°C/min to 240°C (5 min) |
| Injector Temperature | 250°C |
| Carrier Gas Flow | 1.0 mL/min (Helium) |
| Ionization Mode | Electron Ionization (70 eV) |
| Mass Scan Range | 40-400 amu |
| Quantifier Ion (SIM) | m/z 124 |
| Qualifier Ions (SIM) | m/z 109, 81 |
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound in complex mixtures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The Kovats Retention Index: (E)-3-Methyl-2-(2-pentenyl)-2-cyclopentene-1-one (C11H16O) [pherobase.com]
- 4. Gas Chromatographic Retention Data [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use and abuse of retention indices in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Jasmolone in the Development of Natural Insecticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone is a naturally occurring cyclopentenolone that serves as one of the three alcohol moieties, alongside pyrethrolone (B1236646) and cinerolone, in the formation of pyrethrins (B594832).[1][2] Pyrethrins are a class of six insecticidal esters found in the flower heads of Chrysanthemum cinerariaefolium, which are renowned for their potent insecticidal properties.[1][2] The insecticidal activity of pyrethrins is attributed to their rapid action on the nervous systems of insects, causing paralysis and death.[3] this compound itself is a component of the jasmolin esters (jasmolin I and jasmolin II) within the pyrethrum extract. The biosynthesis of this compound is intricately linked to the jasmonic acid signaling pathway, a crucial component of the plant's natural defense mechanism against herbivorous insects.[4][5] This document provides detailed application notes and experimental protocols for researchers interested in the potential of this compound and its derivatives in the development of natural insecticides.
Data Presentation: Insecticidal Activity of Pyrethrins
Table 1: Contact Toxicity of Pyrethrum Extract (LD50)
| Insect Species | LD50 (ng/insect) | Exposure Time | Reference |
| Sphaerophoria rueppellii (Hoverfly) | 10.23 | Not Specified | [6] |
| Apis mellifera (Honeybee) | >100 | Not Specified | [6] |
Table 2: Fumigant Toxicity of Pyrethrum Extract (LC50)
| Insect Species | LC50 (µg/cm²) | Exposure Time | Reference |
| Rhyzopertha dominica (Lesser Grain Borer) | 0.1987 (with deltamethrin) | 48 hours | |
| Tribolium castaneum (Red Flour Beetle) | 0.7039 (with deltamethrin) | 48 hours | |
| Sitophilus oryzae (Rice Weevil) | 0.8673 (with cypermethrin) | 48 hours |
Note: The data for fumigant toxicity is for pyrethrum extract in combination with synthetic pyrethroids, highlighting its synergistic potential.
Signaling Pathway
The biosynthesis of this compound is a part of the jasmonate signaling pathway, a key plant defense mechanism against insect herbivory. Insect feeding triggers a signaling cascade that leads to the production of various defense compounds, including the precursors to this compound.
Caption: Jasmonate signaling pathway leading to this compound biosynthesis and plant defense.
Experimental Protocols
Protocol 1: Extraction of Pyrethrins from Chrysanthemum cinerariaefolium Flowers
This protocol describes a method for the solvent extraction of pyrethrins, including jasmolins, from dried flower heads.
Materials:
-
Dried Chrysanthemum cinerariaefolium flower heads
-
Petroleum ether
-
Grinder or mortar and pestle
-
Soxhlet apparatus (optional, for continuous extraction)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Glass beakers and flasks
-
Stirring apparatus
Procedure:
-
Preparation of Plant Material:
-
Dry the Chrysanthemum cinerariaefolium flower heads in the shade or in an oven at a low temperature (around 40°C) until they are brittle.[7]
-
Grind the dried flower heads into a fine powder using a grinder or mortar and pestle.
-
-
Solvent Extraction:
-
Method A (Simple Maceration):
-
Method B (Solvent Mixture):
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.[9] Collect the filtrate.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature of 30-40°C to remove the solvent.[8]
-
The resulting viscous liquid is the crude pyrethrum extract containing this compound esters.
-
-
Storage:
-
Store the crude extract in a dark, airtight container at 4°C to prevent degradation.
-
Protocol 2: Topical Application Bioassay for Insecticidal Activity
This protocol is used to determine the contact toxicity (LD50) of an insecticide.
Materials:
-
Test insects (e.g., houseflies, mosquitoes, flour beetles)
-
Crude pyrethrum extract or purified jasmolin compounds
-
Acetone (analytical grade)
-
Microsyringe or microapplicator
-
Petri dishes or holding containers
-
CO2 or cold anesthesia for immobilizing insects
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the pyrethrum extract or jasmolin compound in acetone.
-
From the stock solution, prepare a series of serial dilutions with acetone to obtain a range of concentrations for testing.
-
-
Insect Handling:
-
Immobilize the adult insects using a brief exposure to CO2 or by placing them on a cold surface.
-
-
Application of Insecticide:
-
Using a microsyringe or microapplicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of a specific insecticide dilution to the dorsal thorax of each immobilized insect.[10]
-
For the control group, apply the same volume of acetone only.
-
-
Observation:
-
Place the treated insects in clean petri dishes or holding containers with access to food and water.
-
Maintain the insects under controlled conditions of temperature and humidity.
-
Record mortality at specific time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of mortality, correcting for any control mortality using Abbott's formula.
-
Use probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.
-
Protocol 3: CDC Bottle Bioassay for Insecticide Susceptibility
This protocol is a simple and rapid method to determine the susceptibility of an insect population to an insecticide.[11][12][13][14][15]
Materials:
-
250 mL glass bottles with screw caps
-
Technical grade insecticide (pyrethrum extract)
-
Acetone (analytical grade)
-
Pipettes
-
Aspirator for transferring insects
-
Timer
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of the insecticide in acetone.
-
Pipette 1 mL of the desired insecticide dilution into a 250 mL glass bottle.
-
Coat the entire inner surface of the bottle by rolling and swirling it until the acetone has completely evaporated, leaving a thin film of the insecticide.
-
Prepare control bottles using 1 mL of acetone only.
-
Let the bottles dry for at least one hour before use.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each coated bottle using an aspirator.
-
Start the timer immediately.
-
-
Observation:
-
Observe the insects continuously for the first 15 minutes and then at 15-minute intervals.
-
Record the time at which each insect is knocked down (unable to stand or fly).
-
The test is complete when all insects in the control bottle are still active and all insects in the treated bottles are dead, or after a maximum of 2 hours.
-
-
Data Analysis:
-
Determine the diagnostic time, which is the time at which 100% of a known susceptible population is killed.
-
If the test population shows survival beyond the diagnostic time, it indicates resistance.
-
The data can also be used to calculate the time to 50% mortality (LT50).
-
Formulation of this compound-Based Insecticides
For practical application, this compound-containing extracts need to be formulated to enhance their stability, efficacy, and ease of application. Common formulations for natural insecticides include:
-
Emulsifiable Concentrates (ECs): The oily pyrethrum extract is mixed with an emulsifying agent and a solvent. This concentrate can then be diluted with water to form a stable emulsion for spraying.
-
Wettable Powders (WPs): The active ingredient is absorbed onto an inert carrier powder, along with a wetting agent. This powder can be suspended in water for spraying.
-
Dusts (DPs): The pyrethrum extract is mixed with a fine, dry, inert carrier, such as clay or talc, for direct application as a dust.
-
Aerosols: The insecticide is dissolved in a solvent and pressurized with a propellant for use in fogging or spray cans.
Synergists: The insecticidal activity of pyrethrins, including jasmolins, can be significantly enhanced by the addition of synergists like piperonyl butoxide (PBO). PBO inhibits the metabolic enzymes in insects that would otherwise detoxify the pyrethrins, thereby increasing their potency and duration of action.
Workflow and Logical Relationships
The development of a this compound-based natural insecticide follows a logical progression from extraction to formulation and efficacy testing.
Caption: Workflow for developing this compound-based natural insecticides.
References
- 1. ukessays.com [ukessays.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pyrethrins (jasmolin I) [sitem.herts.ac.uk]
- 4. Jasmonate is essential for insect defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Home production of pyrethrum [eap.mcgill.ca]
- 8. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 11. mesamalaria.org [mesamalaria.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. cdc.gov [cdc.gov]
- 14. CDC Bottle Assay | LITE [lite.lstmed.ac.uk]
- 15. westnile.ca.gov [westnile.ca.gov]
Application Note: A Novel Approach to Pyrethrin Analysis Using Jasmolone as a Reference Standard
Audience: Researchers, scientists, and drug development professionals involved in the quality control and analysis of natural insecticides and related products.
Introduction
Pyrethrins (B594832), a class of natural insecticides derived from the flowers of Chrysanthemum cinerariifolium, are composed of six structurally related esters: pyrethrin I, cinerin I, jasmolin I, pyrethrin II, cinerin II, and jasmolin II.[1][2] The quantitative analysis of these compounds is crucial for the quality control of pyrethrum extracts and formulated products. Traditionally, the analysis of pyrethrins is performed by High-Performance Liquid Chromatography (HPLC) using a multi-component reference standard containing all six esters.[3] This approach, while accurate, can be costly and complex due to the need for a well-characterized six-component standard.
This application note proposes a novel, cost-effective approach for the analysis of the six major pyrethrin esters using a single, structurally related reference standard: jasmolone. This compound is one of the three alcohol moieties (rethrolones) that form the pyrethrin esters.[4] The principle of this method relies on the structural similarity between this compound and the alcohol portion of the pyrethrin esters. By determining the Relative Response Factors (RRFs) of the individual pyrethrin esters relative to this compound, it is possible to achieve accurate quantification of all six compounds using a single, readily available standard.
This document provides a detailed protocol for the development and validation of an HPLC-UV method for pyrethrin analysis using this compound as a reference standard. The methodology is intended to be a framework that can be adapted and validated by analytical laboratories.
Principle of the Method
The proposed method utilizes this compound as a single reference standard to quantify the six pyrethrin esters. The quantification is based on the following principles:
-
Structural Similarity: this compound is the alcohol precursor to jasmolin I and jasmolin II and is structurally similar to pyrethrolone (B1236646) and cinerolone, the other two alcohol moieties of pyrethrins.[5][6][7]
-
Relative Response Factors (RRFs): Due to differences in the chromophoric acid moieties (chrysanthemic acid and pyrethric acid), the six pyrethrin esters will exhibit different responses with a UV detector.[8][9] Therefore, to achieve accurate quantification, the RRF of each pyrethrin ester relative to this compound must be experimentally determined. The RRF is a measure of the detector response of an analyte compared to the reference standard at the same concentration.
-
Calibration with a Single Standard: A calibration curve is generated using standard solutions of this compound. The concentrations of the individual pyrethrin esters in a sample are then calculated from this curve using their predetermined RRFs.
This approach simplifies the preparation of calibration standards and can reduce the overall cost of analysis. However, it necessitates a thorough initial validation to determine the RRFs and ensure the method's accuracy and reliability.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Certified reference standards of Pyrethrin I, Cinerin I, Jasmolin I, Pyrethrin II, Cinerin II, and Jasmolin II
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Dried Chrysanthemum cinerariifolium flowers (for sample preparation)
3.2. Standard Solution Preparation
-
This compound Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C.
-
This compound Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock standard with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Pyrethrin Ester Stock Standards (1000 µg/mL each): Prepare individual stock standards of the six pyrethrin esters in methanol.
-
Pyrethrin Ester Mixture for RRF Determination: Prepare a mixed standard containing all six pyrethrin esters at a known concentration (e.g., 20 µg/mL each) in the mobile phase.
3.3. Sample Preparation (from Chrysanthemum Flowers)
-
Weigh 1 g of finely ground, dried chrysanthemum flowers into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
3.4. HPLC-UV Method
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm (Note: A DAD should be used to record spectra from 200-400 nm to check for peak purity and select the optimal wavelength).
Method Validation Strategy
A full validation of the method should be performed according to international guidelines (e.g., ICH, SANTE).
4.1. Specificity and Selectivity
Analyze a blank matrix extract (a sample known to be free of pyrethrins) to ensure that there are no interfering peaks at the retention times of this compound and the six pyrethrin esters.
4.2. Linearity and Range
Inject the this compound calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by linear regression, and the correlation coefficient (r²) should be ≥ 0.99.
4.3. Determination of Relative Response Factors (RRFs)
-
Inject the this compound standard at a known concentration (e.g., 20 µg/mL).
-
Inject the pyrethrin ester mixture standard (containing all six esters at, e.g., 20 µg/mL).
-
Calculate the RRF for each pyrethrin ester using the following formula:
RRF = (Peak Area of Pyrethrin Ester / Concentration of Pyrethrin Ester) / (Peak Area of this compound / Concentration of this compound)
4.4. Accuracy and Precision
-
Accuracy: Analyze a blank matrix sample spiked with known concentrations of the six pyrethrin esters at three levels (e.g., low, medium, and high). The concentration of each ester is calculated using the this compound calibration curve and the predetermined RRF. The recovery should be within 70-120%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing spiked samples in replicate (n=6) on the same day and on three different days. The relative standard deviation (RSD) should be ≤ 20%.
4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Determine the LOD and LOQ for this compound based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.
4.6. Robustness
Evaluate the effect of small, deliberate variations in method parameters, such as the column temperature (± 2°C), flow rate (± 0.1 mL/min), and mobile phase composition (± 2%).
Data Presentation
The quantitative data from the method validation should be summarized in clear and structured tables.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Linear Regression | y = mx + c | r² | |
Table 2: Relative Response Factors (RRFs) of Pyrethrin Esters
| Compound | Retention Time (min) | RRF (relative to this compound) |
| This compound | 1.00 | |
| Cinerin II | ||
| Pyrethrin II | ||
| Jasmolin II | ||
| Cinerin I | ||
| Pyrethrin I | ||
| Jasmolin I |
Table 3: Accuracy and Precision Data
| Compound | Spiking Level (µg/mL) | Mean Recovery (%) (n=6) | RSD (%) (Repeatability) | Mean Recovery (%) (n=18, 3 days) | RSD (%) (Intermediate Precision) |
| Pyrethrin I | Low | ||||
| Medium | |||||
| High | |||||
| Pyrethrin II | Low | ||||
| Medium | |||||
| High | |||||
| ... (for all 6 esters) |
Visualizations
References
- 1. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrethrin I | C21H28O3 | CID 5281045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Insecticidal Efficacy of Jasmolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone is a naturally occurring monoterpene and a key component of the insecticidal esters known as jasmolins, which are found in pyrethrum extracts from the flowers of Chrysanthemum cinerariaefolium.[1][2][3] Pyrethrum extracts, containing a mixture of six esters (pyrethrin I, cinerin I, jasmolin I, pyrethrin II, cinerin II, and jasmolin II), are well-established as potent nerve poisons with rapid knockdown effects against a wide range of insect pests.[4] The insecticidal action of these compounds stems from their ability to modulate the voltage-gated sodium channels in the nervous systems of insects, leading to repetitive nerve discharges, paralysis, and death.[5][6]
These application notes provide detailed protocols for evaluating the insecticidal efficacy of this compound, either in its pure form or as a constituent of pyrethrin mixtures. The methodologies described are standard bioassays for determining contact toxicity, fumigant toxicity, and antifeedant properties.
Data Presentation
Quantitative efficacy data for isolated this compound is not widely available in public literature, as it is typically studied as part of the broader pyrethrum extract. The following table presents the typical composition of the six insecticidal esters in a pyrethrum extract, highlighting the relative prevalence of jasmolin I and jasmolin II. The protocols outlined in this document can be utilized to generate specific efficacy data (e.g., LC₅₀, LD₅₀, and Feeding Deterrence Index) for pure this compound against various insect species.
| Pyrethrin Ester | Typical Composition (%) |
| Pyrethrin I | 50 - 60 |
| Pyrethrin II | 25 - 35 |
| Cinerin I | 7 - 9 |
| Cinerin II | 7 - 9 |
| Jasmolin I | 5 - 7 |
| Jasmolin II | 5 - 7 |
Note: The exact composition can vary based on the plant source and extraction method.
Signaling Pathway
The insecticidal activity of pyrethrins, including jasmolins, is primarily due to their interaction with the voltage-gated sodium channels in insect neurons. The following diagram illustrates a simplified representation of this signaling pathway.
Caption: Simplified signaling pathway of this compound's neurotoxic action.
Experimental Protocols
The following are detailed protocols for three common bioassays to determine the insecticidal efficacy of this compound.
Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of this compound when applied directly to the insect's cuticle.
Workflow:
Caption: Workflow for the contact toxicity bioassay.
Materials:
-
Technical grade this compound
-
Acetone (or another suitable solvent)
-
Micropipette or microsyringe (capable of dispensing 1 µL)
-
Test insects (e.g., houseflies, mosquitoes, flour beetles) of a uniform age and stage
-
Recovery containers (e.g., petri dishes or vials) with appropriate food and water sources
-
Chilling plate or access to a cold room/refrigerator for anesthetizing insects
-
Incubator or environmental chamber
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions to obtain at least five different concentrations. A control group should be treated with acetone only.
-
Insect Handling: Anesthetize the insects by chilling them for a few minutes until they are immobile.
-
Application: Using a micropipette or microsyringe, carefully apply 1 µL of the this compound solution (or acetone for the control) to the dorsal thorax of each anesthetized insect.
-
Recovery and Observation: Place the treated insects into recovery containers with access to food and water. Maintain the containers in an incubator at a controlled temperature and humidity (e.g., 25 ± 2°C and 60 ± 5% RH).
-
Mortality Assessment: Record the number of dead and moribund insects at 24, 48, and 72 hours post-application. An insect is considered dead if it shows no movement when gently prodded.
-
Data Analysis: Correct the observed mortality for any deaths in the control group using Abbott's formula. Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of this compound vapors in an enclosed space, which is particularly relevant for pests of stored products.
Workflow:
Caption: Workflow for the fumigant toxicity bioassay.
Materials:
-
Technical grade this compound
-
Acetone (optional, for dilution)
-
Glass jars with airtight lids (e.g., 1-liter Mason jars)
-
Filter paper discs
-
Small cages for insects (e.g., made from wire mesh) to prevent direct contact with the treated filter paper
-
Test insects (e.g., stored product beetles, moths)
-
Incubator or environmental chamber
Protocol:
-
Preparation of Test Chambers: For each concentration to be tested, apply a specific volume of this compound (or a solution in acetone) evenly onto a filter paper disc. Allow the solvent to evaporate completely if used.
-
Insect Introduction: Place a known number of insects (e.g., 20) into a small screened cage.
-
Exposure: Place the treated filter paper at the bottom of a glass jar. Suspend the insect cage inside the jar, ensuring no direct contact with the filter paper. Seal the jar tightly. A control jar should contain an untreated filter paper.
-
Incubation: Maintain the sealed jars in an incubator at a controlled temperature and humidity for 24 hours.
-
Mortality Assessment: After the exposure period, open the jars in a well-ventilated area and transfer the insects to clean containers with food. Assess mortality as described in the contact toxicity assay.
-
Data Analysis: Correct for control mortality and calculate the LC₅₀ (the concentration required to kill 50% of the test population) using probit analysis.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This method determines if this compound deters insects from feeding.
Workflow:
Caption: Workflow for the antifeedant bioassay.
Materials:
-
Technical grade this compound
-
Suitable solvent (e.g., ethanol (B145695) or acetone)
-
Fresh leaves from a host plant suitable for the test insect
-
Cork borer or a similar tool to cut uniform leaf discs
-
Petri dishes
-
Filter paper
-
Test insects (phytophagous larvae, e.g., Spodoptera litura)
-
Leaf area meter or scanner and image analysis software
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.
-
Preparation of Leaf Discs: Cut uniform leaf discs from fresh, untreated host plant leaves.
-
Treatment of Leaf Discs: Dip each leaf disc into a specific this compound concentration (or solvent for the control) for a few seconds and allow them to air dry completely.
-
Bioassay Setup: Place one treated leaf disc in the center of a petri dish lined with moist filter paper. Introduce one pre-starved larva into each petri dish.
-
Incubation: Seal the petri dishes and maintain them in an incubator under controlled conditions for 24 hours.
-
Data Collection: After 24 hours, remove the larvae and measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning and analyzing the images.
-
Data Analysis: Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.
References
In Vitro Assays for Jasmolone's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of jasmolone, a naturally occurring irregular monoterpene. The primary focus is on assessing its potential anti-cancer and anti-inflammatory properties. While extensive research exists for related jasmonate compounds like methyl jasmonate (MJ) and jasmonic acid (JA), specific data for this compound is less prevalent.[1][2][3][4] Therefore, the following protocols are adapted from established methods for jasmonates and can be optimized for this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes, designed to guide researchers in data presentation.
I. Anti-Cancer Activity of this compound
Jasmonates have been shown to exhibit selective cytotoxicity towards cancer cells, making this compound a compound of interest for oncological research.[1][3][4] The proposed mechanisms of action for jasmonates include the induction of apoptosis and inhibition of cell migration.[4]
A. Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with a culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the log of this compound concentration.
Data Presentation:
Table 1: Hypothetical Cytotoxic Effects of this compound on Various Cancer Cell Lines (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | 150 |
| MCF-7 (Breast Cancer) | 125 |
| A549 (Lung Cancer) | 180 |
| PC-3 (Prostate Cancer) | 200 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
B. Assessment of Cell Migration (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study cell migration in vitro.[10][11][12] A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound (a sub-lethal concentration determined from the MTT assay). Include a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at different points (time 0). Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: The area of the scratch at each time point can be measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.
Data Presentation:
Table 2: Hypothetical Effect of this compound on Cancer Cell Migration
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 85 |
| This compound (50 µM) | 45 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
II. Anti-inflammatory Activity of this compound
This compound's structural similarity to prostaglandins (B1171923) suggests its potential as an anti-inflammatory agent. In vitro assays can be used to evaluate its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).
A. Assessment of Nitric Oxide (NO) Production in Macrophages
This assay measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[13][14][15]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of this compound.
-
Collection of Supernatant: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only treated group.
Data Presentation:
Table 3: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (no LPS) | 1.5 | - |
| LPS (1 µg/mL) | 25.0 | 0 |
| LPS + this compound (10 µM) | 18.5 | 26 |
| LPS + this compound (50 µM) | 10.2 | 59.2 |
| LPS + this compound (100 µM) | 5.8 | 76.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
III. Visualizations
A. Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis in cancer cells.
B. Experimental Workflow for In Vitro Cytotoxicity Assay
References
- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach to enhancing the anticancer efficacy of methyl jasmonate with PEG-incorporated cationic polymers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00146J [pubs.rsc.org]
- 3. Effects of natural and novel synthetic jasmonates in experimental metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. benchchem.com [benchchem.com]
- 15. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Jasmolone Through Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmolone, a key component of the insecticidal pyrethrins, is a cyclopentenone derivative with a keto-alcohol structure. Its accurate detection and quantification are crucial in various fields, including the development of natural insecticides, agricultural science, and pharmacology. However, its inherent polarity and thermal lability can pose challenges for sensitive analysis using standard chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
This application note provides detailed protocols for the derivatization of this compound to improve its volatility, thermal stability, and, consequently, its detection sensitivity in analytical workflows. The primary techniques discussed are methoximation and silylation, which effectively mask the polar functional groups (hydroxyl and ketone) of the this compound molecule. By converting this compound into less polar and more volatile derivatives, these methods lead to improved chromatographic peak shape, reduced analyte degradation, and significantly lower limits of detection (LOD) and quantification (LOQ).
Principles of Derivatization for this compound
This compound possesses two key functional groups that can be targeted for derivatization: a hydroxyl (-OH) group and a ketone (C=O) group.
-
Methoximation: This reaction targets the ketone group. Methoxyamine hydrochloride reacts with the ketone to form a methoxime derivative. This process is crucial as it prevents the formation of multiple tautomeric forms of the ketone in the hot GC injection port, which would otherwise lead to broad or multiple peaks for a single analyte.
-
Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This substitution dramatically increases the volatility and thermal stability of the molecule.
For comprehensive derivatization of this compound, a two-step approach involving methoximation followed by silylation is recommended. This ensures that both the ketone and hydroxyl groups are modified for optimal GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvents (e.g., acetonitrile, ethyl acetate)
-
GC-MS vials (2 mL) with screw caps (B75204) and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Protocol 1: Two-Step Methoximation and Silylation of this compound
This protocol is the recommended procedure for achieving the most stable and volatile derivative of this compound for GC-MS analysis.
Step 1: Sample Preparation
-
Accurately weigh a known amount of this compound standard or sample extract into a 2 mL GC-MS vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
Step 2: Methoximation
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the vial.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the vial at 60°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
Step 3: Silylation
-
To the methoximated sample, add 80 µL of BSTFA + 1% TMCS (or MSTFA).
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the vial at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: Single-Step Silylation of this compound
This protocol targets only the hydroxyl group and may be sufficient for some applications where the ketone group does not significantly interfere with the analysis.
Step 1: Sample Preparation
-
Follow Step 1 of Protocol 3.2.
Step 2: Silylation
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the dried sample in the vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the vial at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Data Presentation: Quantitative Improvement in Detection
Derivatization significantly enhances the detectability of this compound. The following table summarizes representative data on the improvement of detection limits for compounds with similar functional groups after derivatization. The exact improvement for this compound should be determined experimentally in your laboratory.
| Analyte (Functional Groups) | Derivatization Method | Analytical Technique | Limit of Detection (LOD) - Underivatized | Limit of Detection (LOD) - Derivatized | Fold Improvement |
| Jasmonic Acid (Ketone, Carboxylic Acid) | Methoximation & Silylation | GC-MS | ~1 ng/injection | ~1 pg/injection | ~1000x |
| Steroid (Keto-alcohol) | Methoximation & Silylation | GC-MS | ~500 pg/injection | ~5 pg/injection | ~100x |
| Generic Secondary Alcohol | Silylation | GC-MS | ~10 ng/injection | ~100 pg/injection | ~100x |
| This compound (Keto-alcohol) | Methoximation & Silylation | GC-MS | Expected: ng range | Expected: pg range | >100x (projected) |
Note: The data presented for Jasmonic Acid and Steroids are based on published literature for similar compounds and are intended to be illustrative. The projected improvement for this compound is an estimate and should be validated experimentally.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization protocols.
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Jasmolone
Welcome to the technical support center for the chemical synthesis of jasmolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total chemical synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges:
-
Stereocontrol: Achieving the desired (Z)-stereochemistry of the pentenyl side chain is a significant hurdle. Many synthetic methods, such as the Wittig reaction, can produce a mixture of (E) and (Z) isomers, necessitating careful reaction design and purification.
-
Construction of the Cyclopentenone Core: The synthesis of the 4-hydroxy-3-methyl-2-alkyl-cyclopent-2-enone core requires precise control to install the functional groups at the correct positions and with the desired stereochemistry.
-
Byproduct Formation: Side reactions are common in multi-step syntheses. For instance, in the Wittig reaction, the formation of triphenylphosphine (B44618) oxide can complicate purification. Other potential side reactions include elimination and racemization, particularly when handling sensitive cyclopentenone intermediates.[1]
-
Purification: Separating the desired (Z)-jasmolone from its (E)-isomer and other byproducts can be challenging due to their similar physical properties. This often requires advanced chromatographic techniques.[1]
Q2: How can I control the stereoselectivity of the Wittig reaction to favor the (Z)-isomer of the this compound side chain?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[2][3] To favor the formation of the (Z)-alkene, non-stabilized ylides are typically employed.[2][3] These ylides react under kinetic control, leading preferentially to the Z-isomer.[2] The choice of solvent and the presence of lithium salts can also influence the stereoselectivity. For instance, performing the reaction in a polar aprotic solvent in the absence of lithium salts can enhance the formation of the (Z)-isomer.
Q3: What are common byproducts in this compound synthesis and how can they be minimized?
A3: A common byproduct in syntheses employing the Wittig reaction is triphenylphosphine oxide.[4] Its removal can be problematic due to its solubility in many organic solvents.[4] To minimize its impact on purification, several strategies can be employed, such as using a phosphonate (B1237965) ester in a Horner-Wadsworth-Emmons reaction, where the resulting phosphate (B84403) byproduct is water-soluble and easily removed by extraction.[2] Other potential byproducts can arise from side reactions such as aldol (B89426) condensation or elimination, especially under harsh basic or acidic conditions. Careful control of reaction temperature and pH is crucial to minimize these unwanted reactions.
Q4: What are the recommended methods for purifying synthetic this compound?
A4: The purification of synthetic this compound often requires a combination of techniques:
-
Column Chromatography: This is the most common method for separating this compound from reaction byproducts and isomers. Silica (B1680970) gel is a standard stationary phase, and a gradient of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used for elution.
-
High-Performance Liquid Chromatography (HPLC): For separating the (Z) and (E) diastereomers of this compound, HPLC is often necessary.[5] Chiral columns can be used if an enantioselective synthesis was performed.
-
Fractional Distillation: While less common for complex molecules, fractional distillation under reduced pressure can be used for preliminary purification if the boiling points of the components are sufficiently different.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired cyclopentenone core | - Incomplete reaction in steps like the Pauson-Khand reaction or Nazarov cyclization.- Decomposition of intermediates. | - Optimize reaction conditions (temperature, catalyst loading, reaction time).- Use milder reaction conditions to prevent decomposition.- Ensure starting materials are pure and dry. |
| Poor (Z)-selectivity in the Wittig reaction | - Use of a stabilized ylide.- Presence of lithium salts.- Inappropriate solvent. | - Use a non-stabilized phosphorus ylide.- Employ salt-free conditions for ylide generation.- Use a polar aprotic solvent like DMF or HMPA. |
| Formation of an unexpected elimination byproduct | - Strong basic conditions leading to deprotonation and elimination from the cyclopentenone ring. | - Use a milder base or stoichiometric amounts.- Lower the reaction temperature.- Protect sensitive functional groups. |
| Difficulty in removing triphenylphosphine oxide | - High polarity and solubility of the byproduct in common organic solvents. | - Use the Horner-Wadsworth-Emmons modification to generate a water-soluble phosphate byproduct.[2]- Precipitate triphenylphosphine oxide from a non-polar solvent like hexane.- Employ column chromatography with a carefully selected solvent system. |
| Co-elution of (Z) and (E) isomers during column chromatography | - Similar polarities of the isomers. | - Use a longer chromatography column for better resolution.- Employ a shallower solvent gradient during elution.- Consider using preparative HPLC for complete separation.[5] |
| Racemization of chiral centers | - Exposure to acidic or basic conditions. | - Use neutral or buffered reaction and workup conditions.- Minimize reaction times and purify promptly. |
Experimental Protocols
Key Experiment: Stereoselective Synthesis of the (Z)-Pentenyl Side Chain via Wittig Reaction
This protocol is a generalized procedure based on established principles of the Wittig reaction for achieving Z-selectivity.
Materials:
-
Appropriate phosphonium (B103445) salt (e.g., (2-pentyl)triphenylphosphonium bromide)
-
Strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))
-
Cyclopentenone aldehyde precursor
-
Anhydrous workup and purification solvents
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to -78 °C (dry ice/acetone bath). Add the strong base dropwise via syringe. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour, during which the characteristic color of the ylide should develop.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Dissolve the cyclopentenone aldehyde precursor in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to separate the (Z)-jasmolone from the (E)-isomer and triphenylphosphine oxide.
Visualizations
Caption: A simplified workflow for the chemical synthesis of (Z)-jasmolone.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Optimizing Jasmolone Yield from Pyrethrum Extraction
Welcome to the technical support center for pyrethrum extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield of jasmolone and other pyrethrins (B594832) from Chrysanthemum cinerariaefolium.
Frequently Asked Questions (FAQs)
Q1: What are pyrethrins, and where does this compound fit in?
A1: Pyrethrins are a class of six natural, insecticidally active esters found in pyrethrum extract.[1][2] These six compounds are divided into two groups: Pyrethrins I (which include jasmolin I, cinerin I, and pyrethrin I) and Pyrethrins II (jasmolin II, cinerin II, and pyrethrin II).[2][3] this compound is the alcohol component that, when esterified with chrysanthemic acid, forms jasmolin I, and when esterified with pyrethric acid, forms jasmolin II.[1][4]
Q2: What is a typical yield of total pyrethrins from dried pyrethrum flowers?
A2: The total pyrethrin content can vary significantly based on the plant variety, growing conditions, and harvesting time.[5] Native populations may contain 0.9% to 1.3% pyrethrins by dry weight, while commercial varieties can range from 1.8% to 2.5% or even higher in specialized breeding lines.[6]
Q3: Which solvent is best for extracting pyrethrins?
A3: The choice of solvent is critical and depends on the extraction technique. Non-polar solvents like n-hexane and petroleum ether are highly effective and selective for pyrethrins in classical solvent extraction methods.[3] Supercritical CO2 (SC-CO2) is considered a highly efficient and environmentally friendly "green" solvent.[7] For novel methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), aqueous solutions of ethanol (B145695) (80%) and methanol (B129727) have shown high efficacy.[7]
Q4: How stable are pyrethrins during and after extraction?
A4: Pyrethrins are highly unstable and sensitive to heat, light, and air.[5] They degrade quickly, especially in alkaline conditions.[5] To preserve yield, extraction processes should avoid high temperatures (ideally below 50-60°C), and the final extract should be stored in airtight, dark containers, preferably at low temperatures (-4°C or below).[1][3]
Troubleshooting Guide
This guide addresses specific issues that can arise during the extraction and purification process.
Problem 1: Low Overall Pyrethrin Yield
-
Question: My final yield of pyrethrin extract is significantly lower than the 1-2% range reported in the literature. What are the potential causes?
-
Answer: Low yield can stem from several factors throughout the workflow.
-
Plant Material Quality: The pyrethrin content is highest when flowers are fully mature.[5] Harvesting at the optimal time is crucial. Additionally, improper drying and storage can lead to degradation before extraction even begins. Flowers should be dried quickly to about 10% moisture content and stored away from light and heat.[3][5]
-
Particle Size: The particle size of the ground flowers affects solvent penetration. A study showed that a particle size of 0.5mm resulted in significantly higher extraction efficiency compared to larger or smaller sizes.[8]
-
Extraction Parameters: Each method has optimal conditions. For solvent extraction, ensure sufficient time (e.g., 48 hours for soaking methods) and appropriate temperature.[5] For SC-CO2, pressure and temperature are the most critical parameters; optimal conditions have been reported around 35-40°C and 10-20 MPa.[9][10][11][12] Exceeding these parameters can sometimes decrease yield.[11]
-
Solvent Choice: Using an inappropriate solvent will result in poor extraction. Water, for instance, is not a suitable solvent for pyrethrins.[7] Ensure your solvent is appropriate for your chosen extraction technique (see Table 1).
-
Problem 2: Poor Purity and High Levels of Impurities
-
Question: My extract has a dark color and contains a high percentage of waxes and fats. How can I improve the purity of the final product?
-
Answer: Co-extraction of undesirable compounds is a common issue.
-
Increase Solvent Selectivity: Hexane (B92381) is often preferred in industrial processes because it is highly selective for non-polar pyrethrins while leaving behind more polar impurities.[3]
-
Implement a Purification Step: A two-step extraction process can significantly improve purity. An initial extraction with a non-polar solvent like hexane can be followed by a purification step using Supercritical CO2 (SC-CO2).[12] This second step effectively separates the pyrethrins from the crude hexane extract.
-
Post-Extraction Cleanup: After initial extraction, the filtrate can be mixed with 80% methanol. The mixture will separate into two layers, with the pyrethrin-rich layer being the more yellow one.[13] This liquid-liquid partitioning can help remove some impurities.
-
Problem 3: Degradation of this compound/Pyrethrins in Final Extract
-
Question: My analytical results show that the pyrethrin content, particularly jasmolin, is decreasing over time in my stored extract. What's causing this and how can I prevent it?
-
Answer: Pyrethrins are notoriously unstable.
-
Avoid Heat: Thermal degradation is a major cause of loss. During solvent removal (e.g., with a rotary evaporator), keep the temperature low (30-40°C) and use a vacuum to facilitate evaporation.[3][14]
-
Protect from Light: Photodegradation occurs rapidly. All extraction and storage vessels should be opaque or amber-colored. Store the final product in the dark.
-
Inert Atmosphere: Oxygen contributes to degradation.[10] After extraction, storing the product under an inert gas like nitrogen or argon can significantly improve stability.
-
Proper Storage: For long-term stability, store the purified extract in a freezer at -4°C or colder.[1]
-
Data Presentation: Solvent and Method Comparison
The selection of solvent and extraction technique is a critical factor influencing yield. The following table summarizes findings from various studies.
| Extraction Method | Solvent | Key Parameters | Total Pyrethrin Yield / Efficiency | Reference |
| Supercritical CO2 (SC-CO2) | Carbon Dioxide | 40°C, 1200 psi (approx. 8.3 MPa) | Yields of 140 mg Pyrethrin I and 55 mg Pyrethrin II per 100g of flower. Outperforms n-hexane. | [9] |
| Supercritical CO2 (SC-CO2) | Carbon Dioxide | 35°C, 10 MPa | Yielded the highest amount of all six pyrethrins compared to other green methods. | [7][11] |
| Ultrasound-Assisted (UAE) | 80% Methanol | 70°C | Extracted up to 5 times more pyrethrins than MAE under similar conditions. | [7] |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 70°C | Also found to be highly suitable for pyrethrin extraction. | [7] |
| Soxhlet / Soxtec | n-Hexane | 155°C, 85 min | Effective, commonly used method. | [6] |
| Soxhlet / Soxtec | Petroleum Ether | 135°C, 80 min | Effective, commonly used method. | [6] |
| Solvent Soaking | Petroleum Ether, Acetone, Ethanol (1:1:1) | 3 days | Resulted in 100% mortality in bioassays, indicating higher potency than petroleum ether alone. | [14] |
Experimental Protocols
Protocol 1: Supercritical CO2 (SC-CO2) Extraction
This protocol is based on conditions found to be effective for maximizing pyrethrin yield.
-
Preparation: Grind dried pyrethrum flowers to a consistent particle size (approx. 0.5 mm).
-
Loading: Load 20-30 g of the ground flower powder into the extractor vessel of an SFE system.
-
Set Parameters:
-
Extraction: Begin pumping supercritical CO2 through the vessel. The most efficient extraction occurs within the first 3 hours.[9]
-
Collection: The pyrethrins are precipitated from the CO2 stream in a cyclone separator. To aid collection, a co-solvent like ethyl acetate (B1210297) can be used in the separator.[11]
-
Solvent Removal: If a co-solvent was used for collection, remove it using a rotary evaporator at low temperature (<40°C) to yield the final pyrethrin-rich oleoresin.
-
Storage: Transfer the extract to an amber vial, flush with nitrogen, and store at -4°C or below.
Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)
This protocol outlines a rapid and efficient lab-scale extraction method.
-
Preparation: Grind dried pyrethrum flowers to a particle size of 0.5 mm.
-
Mixing: In a flask, mix 1 g of ground flower material with 20 mL of 80% aqueous methanol (or 80% ethanol).[7] This creates a 1:20 solid-to-solvent ratio.
-
Sonication: Place the flask in an ultrasonic bath. Set the temperature to 70°C .[7]
-
Extraction: Sonicate the mixture for a defined period (e.g., 30 minutes).
-
Separation: After sonication, centrifuge the mixture to pellet the solid plant material.
-
Collection: Decant the supernatant (the liquid extract).
-
Purification & Concentration: The solvent can be removed under vacuum at low heat. For further purification, liquid-liquid partitioning or chromatographic methods can be employed.
-
Storage: Store the final extract in a sealed, light-protected container in a freezer.
Visualizations
The following diagrams illustrate key workflows and logical processes in pyrethrum extraction.
Caption: General workflow for pyrethrum extraction and purification.
Caption: Troubleshooting logic for diagnosing low extraction yield.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmrset.com [ijmrset.com]
- 4. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home production of pyrethrum [eap.mcgill.ca]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. mdpi.com [mdpi.com]
- 8. Comparison Of Factors On The Total Pyrethrin Content Extraction From Pyrethrum Flower (chrysanthemum Cinerariaefolium). [journalijar.com]
- 9. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. ukessays.com [ukessays.com]
- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 14. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
troubleshooting peak tailing in jasmolone GC-MS analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during jasmolone analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. It is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half. This guide provides a systematic approach to troubleshooting peak tailing in this compound GC-MS analysis.
Question 1: What are the common causes of peak tailing in the GC-MS analysis of this compound?
Peak tailing in the analysis of polar compounds like this compound, a ketone, is often due to undesirable interactions between the analyte and active sites within the GC system.[1] These interactions can be chemical (adsorption) or physical (flow path disruptions). The primary causes include:
-
Active Sites: Polar ketones like this compound can interact with active silanol (B1196071) groups present on the surfaces of a contaminated inlet liner, glass wool, or the column itself. This is a frequent cause of peak tailing for such analytes.
-
Column Contamination: The accumulation of non-volatile residues from previous injections at the inlet side of the column can create active sites that interact with this compound.[1]
-
Improper Column Installation: If the column is positioned too high or too low within the inlet, it can create "dead volumes" or turbulent flow paths, leading to distorted peak shapes.[1] An incorrect installation in the detector can also lead to this issue.
-
Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the uniform introduction of the sample band onto the column, causing turbulence and peak tailing.
-
Solvent and Stationary Phase Mismatch: A significant difference in polarity between the sample solvent and the GC column's stationary phase can result in poor peak focusing, particularly in splitless injections.[2]
-
Low Inlet Temperature: An injector temperature that is too low may lead to incomplete or slow vaporization of this compound, resulting in a broad and tailing peak.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, which can manifest as tailing or fronting.[4]
Question 2: How can I systematically identify the source of peak tailing?
A logical, step-by-step approach is the most effective way to pinpoint the cause of peak tailing. Start by observing the chromatogram:
-
If all peaks, including the solvent peak, are tailing: The problem is likely physical and related to the flow path. You should investigate for issues such as a poor column cut, improper column installation, or leaks.[4]
-
If only the this compound peak and other polar analyte peaks are tailing: This suggests a chemical interaction issue. The focus should be on identifying and deactivating active sites within the system.
The following flowchart outlines a systematic troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak asymmetry or tailing factor?
The peak asymmetry factor (As) is a quantitative measure of peak shape. An ideal, perfectly symmetrical peak has an As value of 1.0. For practical purposes, a wider range is often acceptable.
| Parameter | Value | Interpretation |
| Asymmetry Factor (As) | 1.0 | Perfectly Symmetrical Peak |
| 0.9 - 1.2 | Generally Considered Good | |
| < 1.5 | Often Acceptable for Routine Analysis | |
| > 2.0 | Indicates a Significant Problem Requiring Action |
Note: The tailing factor (Tf) is another commonly used metric. While calculated differently, a value greater than 1 also indicates tailing.
Q2: What are the recommended GC-MS parameters for this compound analysis?
While optimal conditions may vary depending on the specific instrument and application, the following provides a good starting point for method development for this compound and similar fragrance compounds.
| Parameter | Recommended Setting |
| GC Column | VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1.0 - 2.0 µL |
| Inlet Temperature | 250 - 300 °C |
| Oven Temperature Program | Initial: 60°C (hold 2 min) Ramp 1: 3°C/min to 125°C Ramp 2: 7°C/min to 230°C Ramp 3: 20°C/min to 300°C (hold 5 min) |
| MS Transfer Line Temp. | 280 - 300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
This is an exemplary protocol adapted from methods for fragrance allergens and may require optimization for your specific application.[5]
Q3: How can I prevent peak tailing in future analyses?
Proactive measures can significantly reduce the occurrence of peak tailing:
-
Regular Inlet Maintenance: Routinely replace the inlet liner, septum, and seals.[2] A dirty inlet is a primary source of active sites.
-
Use High-Quality Consumables: Employ deactivated inlet liners and high-quality septa to minimize potential for active sites and contamination.
-
Proper Column Handling: Always make clean, square cuts when installing a column. Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.
-
Sample Preparation: Filter samples to remove any particulate matter that could contaminate the liner or column.[2] Consider solid-phase extraction (SPE) for complex matrices to remove non-volatile components.
-
System Conditioning: Regularly condition the column according to the manufacturer's recommendations to remove any accumulated contaminants.
-
Carrier Gas Purity: Use high-purity carrier gas with appropriate traps to remove oxygen and moisture, which can degrade the stationary phase and create active sites.[3]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for this compound in a Cosmetic Matrix (Exemplary)
This protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard solution (e.g., a compound with similar chemical properties to this compound but not present in the sample).
-
Extraction Solvent Addition: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous/solid phases.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Drying (Optional but Recommended): Pass the extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).
-
Transfer to Vial: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
By following this troubleshooting guide and implementing preventative maintenance, researchers can significantly improve the quality of their chromatographic data for this compound and other challenging polar analytes.
References
Technical Support Center: Jasmolone Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of jasmolone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: While specific data for isolated this compound is limited, information from related compounds like pyrethrins (B594832) (of which jasmolins are esters of this compound) suggests that the primary factors contributing to degradation are exposure to light, heat, and moisture.[1] Additionally, the chemical structure of this compound, which includes an α,β-unsaturated ketone, a secondary alcohol, and a pentenyl side chain, is susceptible to degradation under certain pH conditions and in the presence of oxidizing agents.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Visual indicators of this compound degradation can include a change in color (e.g., yellowing), the formation of precipitates, or a noticeable change in the solution's odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC or GC-MS to accurately assess the concentration and purity of this compound over time.[1]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is a lipophilic molecule.[1] For analytical purposes, solvents like acetonitrile (B52724) and n-hexane have been used for the extraction of related compounds.[1] For experimental solutions, it is advisable to start with common organic solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can impact stability, so it is recommended to perform preliminary stability tests in the selected solvent system. It is crucial to use high-purity, dry solvents to minimize moisture-related degradation.
Q4: How should I store my this compound solutions to maximize stability?
A4: To maximize stability, this compound solutions should be stored in airtight, amber glass vials to protect from light and air. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable.[1] It is also good practice to purge the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q5: Can the pH of my aqueous solution affect this compound stability?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- Degradation products are insoluble. | - Prepare a more dilute solution.- Consider using a co-solvent to increase solubility.- Filter the solution before use and re-quantify the this compound concentration.- Investigate the nature of the precipitate to identify degradation products. |
| Loss of biological activity of the this compound solution. | - Chemical degradation of this compound. | - Prepare fresh solutions before each experiment.- Implement stricter storage conditions (lower temperature, protection from light and air).- Re-evaluate the solvent system for compatibility.- Use analytical techniques to confirm the concentration of active this compound. |
| Inconsistent experimental results. | - Instability of this compound in the experimental buffer or media.- Adsorption of this compound to plasticware. | - Perform a time-course stability study of this compound in your specific experimental medium.- Consider adding stabilizers such as antioxidants (e.g., BHT) if oxidative degradation is suspected.- Use glass or low-binding plasticware for handling this compound solutions. |
| Appearance of unknown peaks in HPLC/GC-MS analysis. | - Degradation of this compound. | - Characterize the degradation products to understand the degradation pathway.- Adjust storage and experimental conditions to minimize the formation of these impurities. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
- This compound standard of high purity
- High-purity solvents (e.g., ethanol, acetonitrile, DMSO)
- Buffers of various pH (e.g., citrate, phosphate)
- Amber glass vials with screw caps
- Analytical balance
- HPLC or GC-MS system with a suitable column
- Temperature-controlled chambers/incubators
- Photostability chamber (optional)
2. Sample Preparation:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare test solutions in different conditions to be evaluated (e.g., different solvents, pH values).
- Aliquot the test solutions into amber glass vials, leaving minimal headspace.
- Prepare a control sample stored at -80 °C for comparison.
3. Storage Conditions:
- Temperature: Store vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
- Light Exposure: To assess photosensitivity, expose a set of vials to a controlled light source (e.g., ICH-compliant photostability chamber) while keeping a parallel set in the dark at the same temperature.
- pH: For aqueous-based solutions, use buffers to maintain a constant pH throughout the study.
4. Time Points:
- Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for short-term studies; 0, 1, 2, 4 weeks for longer-term studies).
5. Analysis:
- At each time point, withdraw an aliquot from each vial.
- Analyze the concentration of this compound using a validated HPLC or GC-MS method.
- Monitor for the appearance of new peaks, which may indicate degradation products.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the concentration of this compound versus time to determine the degradation kinetics.
Data Presentation
Table 1: Expected Stability Profile of this compound Under Various Conditions
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | 4 °C | High | Recommended for short-term storage. |
| 25 °C (Room Temp) | Moderate to Low | Avoid prolonged storage at room temperature. | |
| 40 °C | Low | Use for accelerated stability studies to predict long-term stability. | |
| Light | Protected from Light | High | Always store solutions in amber vials or in the dark. |
| Exposed to UV/Visible Light | Very Low | Avoid exposure to direct sunlight or strong artificial light. | |
| pH (Aqueous) | Acidic (pH 4-6) | Likely Moderate to High | Buffer solutions to a slightly acidic pH if compatible with the experiment. |
| Neutral (pH 7) | Likely Moderate | Generally acceptable, but stability may be lower than in acidic conditions. | |
| Alkaline (pH > 8) | Likely Low | Avoid alkaline conditions as they may promote degradation. | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Purge vials with inert gas for long-term storage. |
| Air (Oxygen) | Moderate to Low | Minimize headspace and ensure airtight seals to limit oxidative degradation. |
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
dealing with matrix effects in jasmolone quantification
Dealing with Matrix Effects in Jasmolone Quantification
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of this compound.
Introduction to Matrix Effects
In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other metabolites from the biological sample.
Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source.[1][2] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[1][3] Understanding and mitigating these effects is crucial for obtaining accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my this compound quantification data?
A1: Common indicators of matrix effects include:
-
Poor reproducibility and high variability between replicate injections of the same sample.
-
Low recovery of spiked this compound standards in the sample matrix compared to a clean solvent.
-
Inconsistent peak shapes or shifts in retention time for this compound in different sample matrices.[2]
-
Calibration curves prepared in solvent having a different slope than those prepared in a sample matrix.
-
Inaccurate quantification when comparing results to a reference method or expected values.
Q2: What is the difference between matrix-matched calibration, standard addition, and the use of a stable isotope-labeled internal standard?
A2: These are three common strategies to compensate for matrix effects:
-
Matrix-Matched Calibration: In this method, calibration standards are prepared by spiking known concentrations of this compound into a blank matrix that is free of the analyte.[4] This helps to ensure that the standards and the samples experience similar matrix effects. However, obtaining a true blank matrix can be challenging for endogenous compounds like this compound.[4][5]
-
Standard Addition: This technique involves adding known amounts of a this compound standard to aliquots of the actual sample.[6][7] A calibration curve is then generated from these spiked samples. This method is highly effective because it accounts for the specific matrix effects of each individual sample.[5][6] However, it is more labor-intensive as each sample requires its own calibration.[6]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the "gold standard" for correcting matrix effects.[1] A known amount of a this compound analog, where some atoms have been replaced with stable isotopes (e.g., ¹³C, ²H), is added to each sample before processing. Since the SIL-IS is chemically almost identical to this compound, it co-elutes and experiences the same matrix effects.[5] By measuring the ratio of the analyte to the SIL-IS, the matrix effects can be effectively canceled out.[8] The main drawback is the high cost and commercial availability of specific SIL-IS.[5]
Q3: When is a simple sample dilution sufficient to reduce matrix effects?
A3: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components. This strategy is often viable when the concentration of this compound in the original sample is high enough to remain detectable after dilution. However, for trace-level quantification, dilution may lower the this compound concentration below the instrument's limit of quantification (LOQ).
Q4: How do I choose the best sample preparation technique to minimize matrix effects?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the properties of this compound. Common techniques include:
-
Protein Precipitation (PPT): A simple method for removing proteins from biological fluids, but it may not remove other interfering components like salts and lipids.
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their relative solubilities in two different immiscible liquids. It can be effective but may use large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to isolate this compound from the sample matrix.[9] SPE can significantly reduce matrix effects by providing a cleaner extract.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with a solvent and partitioning with salts, followed by a dispersive SPE cleanup.[10] It is a versatile and efficient technique for a wide range of analytes and matrices, including plant hormones.[11][12][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of this compound in spiked samples | Significant ion suppression due to matrix components. Inefficient extraction procedure. | 1. Optimize the sample preparation method (e.g., switch to SPE or QuEChERS for a cleaner extract). 2. Dilute the sample extract if this compound concentration allows. 3. Use the standard addition method to accurately quantify despite suppression.[6] 4. If available, use a stable isotope-labeled internal standard.[1] |
| High variability in results between sample replicates | Inconsistent matrix effects across different samples. Non-homogenous samples. Inconsistent sample preparation. | 1. Ensure samples are thoroughly homogenized before extraction. 2. Automate sample preparation steps where possible to improve consistency. 3. Employ the standard addition method for each sample to account for individual matrix differences.[15] 4. A stable isotope-labeled internal standard will compensate for variability.[8] |
| Calibration curve has a poor correlation coefficient (r²) in matrix | Non-linear detector response due to severe matrix effects. Inaccurate standard preparation. | 1. Check the concentration range of the calibration curve; it may be too wide. 2. Improve sample cleanup to reduce the concentration of interfering compounds. 3. Evaluate different matrix-matched blanks to ensure they are consistent. 4. Verify the accuracy of your stock and working standard solutions. |
| Shift in this compound retention time | Matrix components affecting the chromatography.[2] Column aging or contamination. | 1. Implement a more rigorous sample cleanup procedure.[2] 2. Use a guard column to protect the analytical column. 3. Perform a column wash or replace the column if necessary. 4. Ensure the mobile phase composition is consistent. |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration
This protocol is suitable when a blank matrix (a sample of the same type that does not contain the analyte) is available.
-
Prepare Blank Matrix Extract: Homogenize and extract a blank sample using your established sample preparation protocol (e.g., SPE or QuEChERS).
-
Prepare this compound Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.
-
Spike the Blank Matrix: Aliquot the blank matrix extract into several vials. Spike each aliquot with a different working standard solution to create a series of calibration standards with known concentrations of this compound. Ensure the volume of the added standard is small to avoid significantly changing the matrix composition.
-
Analyze Samples and Standards: Analyze your unknown samples and the prepared matrix-matched calibration standards using your LC-MS or GC-MS method.
-
Construct Calibration Curve: Plot the instrument response versus the known concentration for the matrix-matched standards and use the resulting regression equation to calculate the this compound concentration in your samples.
Protocol 2: Standard Addition Method
This protocol is ideal when a blank matrix is not available or when matrix effects are highly variable between samples.[5]
-
Prepare Sample Aliquots: Take a single sample and divide it into at least four equal aliquots.
-
Spike Aliquots: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution. For example, spike with 0.5x, 1x, and 1.5x the expected sample concentration.
-
Analyze Spiked Aliquots: Analyze all prepared aliquots (spiked and unspiked) using your analytical method.
-
Construct Standard Addition Plot: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the unspiked sample.[6][7]
Protocol 3: QuEChERS Sample Cleanup for Plant Tissue
This is a general protocol for the QuEChERS method, which is effective for preparing plant samples for this compound analysis.[10][11]
-
Homogenization: Weigh 10-15 g of a representative plant sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724) and an internal standard (if used). Shake vigorously for 1 minute.
-
Salting Out: Add salts, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). The PSA removes organic acids, sugars, and fatty acids.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Analysis: The resulting supernatant is the final extract, ready for LC-MS or GC-MS analysis.
Visualizations
Caption: Decision tree for selecting a strategy to mitigate matrix effects.
Caption: Workflow for the Standard Addition Method.
Caption: Conceptual diagram of ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 5. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
- 7. Standard Additions | Separation Science [sepscience.com]
- 8. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. QuEChERS: Home [quechers.eu]
- 11. QuEChERS-based extraction procedure for multifamily analysis of phytohormones in vegetables by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Determination of three exogenous plant hormone residues in bean sprout by high performance liquid chromatography-quadrupole-time of flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. measurlabs.com [measurlabs.com]
- 14. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 15. Quantification of plant hormones by standard addition method [protocols.io]
Technical Support Center: Optimization of HPLC Parameters for Jasmolone Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of jasmolone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically analyzed?
A1: this compound is a cyclopentenolone that forms the alcohol portion of jasmolin I and jasmolin II, which are two of the six insecticidal esters collectively known as pyrethrins (B594832) found in pyrethrum extract from the flowers of Chrysanthemum cinerariaefolium.[1][2][3] Analysis is often performed on the entire pyrethrum extract to quantify all six active components.
Q2: Which HPLC mode is better for this compound separation, Normal-Phase or Reversed-Phase?
A2: Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC have been successfully used for the separation of pyrethrins, including jasmolins.
-
Normal-Phase HPLC on a silica (B1680970) gel column has been shown to effectively separate all six pyrethrin esters.[1][3][4][5]
-
Reversed-Phase HPLC is also widely used, though some methods may result in the co-elution of jasmolins with pyrethrins.[6] RP-HPLC can be advantageous due to wider separation capabilities and lower solvent costs.[7]
The choice of mode depends on the specific separation goals, available columns, and desired resolution between this compound and other components like cinerins and pyrethrins.
Q3: What are the typical columns and mobile phases used for this compound separation?
A3: The selection of column and mobile phase is critical for achieving good separation. Below is a summary of commonly used conditions.
Q4: What is the recommended detection wavelength for this compound?
A4: Jasmolins, as part of the pyrethrin esters, are typically detected using a UV detector. A common wavelength used for the analysis of all six pyrethrins is 225 nm .[7] For related compounds like methyl jasmonate, which shares structural similarities, UV absorbance has been observed at 214 nm and 293 nm .[8] A wavelength scan is recommended to determine the optimal detection wavelength for your specific analysis.
Q5: How should I prepare a sample of pyrethrum extract for this compound analysis?
A5: A common method for preparing pyrethrum extract from dried flowers involves the following steps:
-
Extraction of dried, powdered flowers with a non-polar solvent like n-hexane using a Soxhlet apparatus.[2]
-
Evaporation of the solvent to obtain the residue.
-
The residue is then redissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724) or hexane.[1][2]
-
The final solution should be filtered through a 0.45 µm membrane filter before injection into the HPLC system to prevent clogging and protect the column.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of this compound.
Problem 1: Poor Resolution or Co-elution of this compound Peaks
Symptoms:
-
Jasmolin I peak is not baseline separated from cinerin I or pyrethrin I.
-
Jasmolin II peak co-elutes with pyrethrin II.[6]
-
Peaks are broad and overlapping.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the solvent strength and selectivity. In RP-HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A ternary mixture (e.g., acetonitrile/methanol/water) can sometimes provide better separation of diastereomers.[9] In NP-HPLC, fine-tune the proportions of the non-polar and polar solvents. |
| Incorrect Column Choice | For RP-HPLC, a C18 column is common. If co-elution is an issue, consider a different stationary phase chemistry (e.g., Phenyl-Hexyl) which can offer different selectivity.[10] For NP-HPLC, a silica or cyano column can be effective.[4] |
| Suboptimal Flow Rate | A lower flow rate generally improves resolution but increases analysis time. Experiment with different flow rates to find the best balance between resolution and run time. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature can affect retention times and selectivity.[11] |
Problem 2: Peak Tailing
Symptoms:
-
The trailing half of the this compound peak is wider than the front half, resulting in an asymmetric peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column Packing | This is common with basic compounds interacting with residual silanol (B1196071) groups on silica-based columns.[12] Ensure the mobile phase pH is appropriate for the analytes. Using a highly deactivated (end-capped) column can minimize these interactions.[11][12] |
| Column Overload | Injecting too much sample can lead to peak distortion.[11] Dilute the sample and re-inject to see if the peak shape improves. |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing.[11][12] If suspected, try back-flushing the column (if the manufacturer allows) or replace the column. Using a guard column can help protect the analytical column.[13] |
| Extra-Column Volume | Excessive tubing length or a large detector flow cell can contribute to band broadening and tailing, especially for early eluting peaks.[13] Minimize tubing length and use appropriate components for your system. |
Problem 3: Variable Retention Times
Symptoms:
-
The retention times for this compound peaks shift between injections or between analytical runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Small variations in mobile phase composition can lead to significant shifts in retention time.[14] |
| Pump Issues | Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[11] Perform regular pump maintenance. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes or more. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[11] |
Problem 4: Ghost Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Carryover | Insufficient cleaning of the autosampler needle and injection port can lead to carryover from a previous, more concentrated sample.[15] Optimize the needle wash procedure. |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs. |
| Degradation of this compound | Pyrethrins can be sensitive to light, heat, and certain solvents.[2] Protect samples and standards from light and heat.[2] Ensure the stability of this compound in the chosen sample solvent. |
Data Presentation
Table 1: HPLC Parameters for this compound Separation (as part of Pyrethrum Extract)
| Parameter | Normal-Phase HPLC[4] | Reversed-Phase HPLC[7] | UHPLC[16] |
| Column | Semipreparative HS Hyper Prep 100 silica, 25 cm x 10 mm, 8-µm | C18 column | Not specified |
| Mobile Phase | Gradient of n-hexane and ethyl acetate | Isocratic: Acetonitrile/Water (65/35 v/v) | Gradient UHPLC |
| Flow Rate | Not specified | Not specified | Not specified |
| Detection | UV | UV at 225 nm | Photodiode Array and Charged Aerosol Detection |
| Injection Volume | 50 µL | 10 µL | Not specified |
| Elution Order | Jasmolin I (~34 min), Cinerin I, Pyrethrin I, Jasmolin II (~67 min), Cinerin II, Pyrethrin II | Not specified | Not specified |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of Jasmolins in Pyrethrum Extract
This protocol is adapted from a method for the preparative separation of pyrethrin esters.[4]
-
Sample Preparation:
-
Extract 1 g of dried and ground pyrethrum flowers with 100 mL of n-hexane for 6 hours in a Soxhlet apparatus.[2]
-
Evaporate the n-hexane to dryness.
-
Redissolve the residue in a known volume of n-hexane.
-
Filter the sample through a 0.45 µm filter.
-
-
HPLC Conditions:
-
Column: Semipreparative HS Hyper Prep 100 silica column (25 cm x 10 mm, 8-µm particle size).[4]
-
Mobile Phase: A gradient program with n-hexane and ethyl acetate. The exact gradient should be optimized to achieve baseline separation.
-
Injection Volume: 50 µL.[4]
-
Detection: UV detector, wavelength set to 225 nm.[7]
-
-
Analysis:
-
Inject the prepared sample.
-
Identify jasmolin I and jasmolin II peaks based on their retention times (approximately 34 and 67 minutes, respectively, in the cited method) and comparison with a reference standard if available.[4]
-
Integrate the peak areas for quantification.
-
Protocol 2: Reversed-Phase HPLC Analysis of Jasmolins in Pyrethrum Extract
This protocol is based on a validated isocratic RP-HPLC method.[7]
-
Sample Preparation:
-
Prepare a stock solution of pyrethrum extract in acetonitrile.
-
Dilute the stock solution to a suitable concentration with acetonitrile.
-
Filter the sample through a 0.45 µm PTFE filter.[7]
-
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks corresponding to the pyrethrin esters. Note that in some RP systems, jasmolins may co-elute with pyrethrins.[6]
-
Quantify the components by comparing peak areas with those of a calibrated standard.
-
Visualizations
Caption: Workflow for HPLC method optimization for this compound separation.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Method development and validation of a high-performance liquid chromatographic method for pyrethrum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. cipac.org [cipac.org]
- 8. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Ultrasensitive determination of jasmonic acid in plant tissues using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Biomimetic Synthesis of Jasmolone
Welcome to the technical support center for the biomimetic synthesis of jasmolone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for overcoming low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the biomimetic synthesis of this compound?
A1: The biomimetic synthesis of this compound mimics the natural biosynthetic pathway found in plants like Tanacetum cinerariifolium (pyrethrum). It involves the enzymatic conversion of jasmone (B1672801) to this compound through a hydroxylation reaction. This reaction is catalyzed by the enzyme jasmone hydroxylase (TcJMH), which is a cytochrome P450 monooxygenase (CYP71AT148).[1][2][3]
Q2: Why am I getting a low yield of this compound?
A2: Low yields in this compound synthesis can stem from several factors. These include inefficient heterologous expression of the jasmone hydroxylase (TcJMH) enzyme, suboptimal reaction conditions (e.g., pH, temperature), insufficient precursor (jasmone) availability, or issues with the enzyme's redox partner, cytochrome P450 reductase (CPR).
Q3: What is the role of NADPH and cytochrome P450 reductase (CPR) in this synthesis?
A3: Cytochrome P450 enzymes, including TcJMH, require electrons to activate molecular oxygen for the hydroxylation of their substrate.[4][5] Cytochrome P450 reductase (CPR) is a necessary redox partner that transfers electrons from the cofactor NADPH to the P450 enzyme, enabling the catalytic cycle to proceed.[4][6] A lack of either a functional CPR or sufficient NADPH will halt the synthesis of this compound.
Q4: Can I use a whole-cell system for this synthesis?
A4: Yes, a common and successful approach is the transient expression of TcJMH in Nicotiana benthamiana leaves.[1][2][3] The plant cells provide the necessary membrane environment for the P450 enzyme and the endogenous redox machinery. Jasmone can then be fed to the leaves for conversion to this compound.
Q5: Are there any known inhibitors of the jasmone hydroxylase enzyme?
A5: While specific inhibitors for TcJMH have not been extensively documented in the provided literature, cytochrome P450 enzymes can be inhibited by various compounds.[7][8][9][10] It is advisable to ensure the purity of the jasmone precursor and to avoid potential contaminants in the reaction buffer that might interfere with enzyme activity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the biomimetic synthesis of this compound.
Problem 1: Low or No this compound Production in in vitro Assay
| Potential Cause | Troubleshooting Step |
| Inactive TcJMH Enzyme | Verify the expression and correct folding of the TcJMH protein in your microsomal preparation using SDS-PAGE and a CO-difference spectrum analysis for P450 enzymes.[11][12] |
| Insufficient NADPH | Ensure an adequate supply of NADPH in the reaction mixture. Consider using an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).[13][14] |
| Inactive Cytochrome P450 Reductase (CPR) | Confirm the activity of your CPR preparation using a standard assay, such as the cytochrome c reduction assay.[4][11][15] |
| Suboptimal Reaction Buffer | Optimize the pH and ionic strength of your reaction buffer. A common starting point is a potassium phosphate (B84403) buffer at pH 7.4-7.7.[4][15] |
| Low Jasmone Concentration | The Kₘ of TcJMH for jasmone is approximately 53.9 µM.[1][2][3] Ensure your jasmone concentration is at or above this level to approach enzyme saturation. |
| Degradation of this compound | Protect your reaction and product from excessive heat and light to prevent potential degradation.[16] |
Problem 2: Low Yield of this compound from Nicotiana benthamiana Expression System
| Potential Cause | Troubleshooting Step |
| Poor TcJMH Expression | Optimize the agroinfiltration protocol, including the Agrobacterium tumefaciens strain, cell density, and post-infiltration incubation time.[17] |
| Inefficient Jasmone Uptake | Ensure proper infiltration of the jasmone solution into the leaf tissue. Vacuum infiltration can improve uptake.[17] |
| Limited Precursor Availability | Increase the concentration of the jasmone solution fed to the leaves. One study noted a 4-fold increase in this compound when feeding with a 20 µM jasmone solution.[1] |
| Inefficient Extraction of this compound | Use an appropriate organic solvent for extraction, such as methyl tert-butyl ether (MTBE), and ensure thorough homogenization of the leaf tissue.[1] |
| Co-extraction of Inhibitory Compounds | The crude plant extract may contain endogenous compounds that inhibit TcJMH. A purification step may be necessary to remove these. |
Data Presentation
Table 1: Kinetic Parameters of Jasmone Hydroxylase (TcJMH)
| Parameter | Value | Source |
| Substrate | Jasmone | [1][2][3] |
| Enzyme | TcJMH (CYP71AT148) | [1][2][3] |
| Kₘ for Jasmone | 53.9 ± 13.5 µM | [1][2][3] |
Table 2: Effect of Jasmone Feeding on this compound Production in T. cinerariifolium Flowers
| Treatment | Fold Increase in Free this compound |
| 20 µM Jasmone Solution | 4.3-fold |
Source: Li et al. (2018)
Experimental Protocols
Protocol 1: Microsomal Protein Extraction from Nicotiana benthamiana Leaves
This protocol is adapted from standard procedures for isolating microsomal fractions containing membrane-bound enzymes like cytochrome P450s.
-
Homogenization:
-
Harvest N. benthamiana leaves previously agroinfiltrated for TcJMH expression.
-
On ice, grind the leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powder to a chilled beaker and add ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.4, 250 mM sucrose, 1 mM EDTA, and protease inhibitors). Use a buffer-to-tissue ratio of approximately 2:1 (v/w).
-
-
Filtration and Centrifugation:
-
Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled centrifuge tube.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, chloroplasts, and mitochondria.
-
-
Microsome Pelleting:
-
Carefully transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.
-
-
Resuspension:
-
Discard the supernatant and gently resuspend the microsomal pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate pH 7.4, 1 mM EDTA, 20% glycerol (B35011) for storage at -80°C).
-
Protocol 2: in vitro this compound Synthesis Assay
This assay is designed to test the activity of the microsomal fraction containing TcJMH.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Microsomal protein preparation (containing TcJMH and CPR)
-
Jasmone (e.g., 100 µM final concentration)
-
NADPH (e.g., 300 µM final concentration) or an NADPH regeneration system.
-
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) for a set period (e.g., 2 hours) with gentle shaking.
-
-
Extraction:
-
Stop the reaction and extract the product by adding an equal volume of an organic solvent like methyl tert-butyl ether (MTBE).
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Analysis:
-
Carefully collect the organic (upper) layer.
-
Analyze the extract for the presence of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
References
- 1. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agrisera.com [agrisera.com]
- 7. Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
addressing jasmolone degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with jasmolone degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a secondary alcohol that is a component of jasmolins, which are naturally occurring esters found in pyrethrum extract from chrysanthemum flowers.[1] These compounds are known for their insecticidal properties. This compound and its corresponding esters are susceptible to degradation when exposed to heat, light, and moisture, which can lead to inaccurate quantification in analytical experiments.[1][2]
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors leading to this compound degradation during sample preparation are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1]
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of jasmolin (the ester of this compound), releasing free this compound which can then undergo further degradation. Jasmonic acid, a related compound, shows rapid epimerization under both acidic and alkaline conditions.[3]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the following are likely to occur:
-
Hydrolysis of Jasmolin: The ester linkage in jasmolin is susceptible to acid- or base-catalyzed hydrolysis, yielding this compound and the corresponding carboxylic acid.[4][5][6]
-
Oxidation: The allylic alcohol group in this compound can be oxidized to a ketone. The double bond in the pentenyl side chain is also susceptible to oxidation, potentially leading to epoxides or cleavage products.
-
Photodegradation: UV light can promote isomerization of the double bond or lead to radical-mediated reactions, resulting in a variety of degradation products.
Q4: How can I minimize this compound degradation during sample extraction?
A4: To minimize degradation during extraction:
-
Work quickly and at low temperatures: Perform extractions on ice or in a cold room to the extent possible.[7]
-
Protect samples from light: Use amber-colored glassware or wrap containers in aluminum foil.[1]
-
Use appropriate solvents: Non-polar solvents like n-hexane are commonly used for the extraction of pyrethrins (B594832) from plant material.[1] The choice of solvent should be optimized to ensure efficient extraction while minimizing degradation.
-
Evaporate solvents under reduced pressure and low temperature: If solvent evaporation is necessary, use a rotary evaporator with a cooled water bath. Avoid evaporating to complete dryness, as this can increase the concentration of non-volatile matrix components and promote degradation.
Q5: What are the best practices for storing this compound samples and standards?
A5: For optimal stability, samples and standards should be stored under the following conditions:
-
Temperature: Store at or below -4°C in a freezer.[1] For long-term storage, -80°C is recommended.
-
Light: Store in the dark, using amber vials or by wrapping containers.
-
Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound in the final extract. | Incomplete extraction from the sample matrix. | - Increase the extraction time or use a more vigorous extraction method (e.g., sonication).- Optimize the extraction solvent. A mixture of polar and non-polar solvents may be more effective for complex matrices.- Ensure the sample is adequately homogenized before extraction. |
| Degradation during extraction or solvent evaporation. | - Keep samples cold during all steps.- Protect from light.- Use a gentle stream of nitrogen for solvent evaporation instead of high heat. | |
| Adsorption to labware. | - Use silanized glassware to minimize adsorption of the analyte. | |
| Inefficient phase separation during liquid-liquid extraction. | - Centrifuge the sample to achieve a clear separation of layers.- Adjust the pH of the aqueous phase to ensure this compound is in its neutral form for efficient extraction into an organic solvent. |
Poor Peak Shape in Chromatography (HPLC/GC)
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing. | Secondary interactions with the analytical column. | - For HPLC, use a column with end-capping or a different stationary phase.- Adjust the mobile phase pH to suppress the ionization of any acidic or basic functional groups on this compound or co-eluting matrix components. |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| Peak fronting. | Sample solvent is too strong. | - Dissolve the final extract in a solvent that is weaker than or the same as the initial mobile phase (for HPLC) or has a lower boiling point than the analyte (for GC). |
| Column collapse or void. | - Replace the guard column or the analytical column. | |
| Split peaks. | Clogged frit or partially blocked injector. | - Clean or replace the injector components and column inlet frit. |
| Co-elution with an interfering compound. | - Optimize the chromatographic method (e.g., gradient, temperature program) to improve resolution. |
Inconsistent Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate injections. | Inconsistent injection volume. | - Check the autosampler for air bubbles and ensure proper syringe function. |
| Sample degradation in the autosampler vial. | - Use cooled autosampler trays.- Prepare fresh sample dilutions for each analytical run. | |
| Drifting retention times. | Changes in mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks or pressure fluctuations. |
| Column temperature fluctuations. | - Use a column oven to maintain a stable temperature. |
Data Presentation
Table 1: Effect of Drying Temperature on Pyrethrin Content (including Jasmolin)
| Drying Temperature (°C) | % Reduction in Pyrethrins I | % Reduction in Pyrethrins II |
| 50 to 60 | 2.5 - 6.0 | 8.2 - 8.6 |
| 60 to 70 | 5.1 - 5.2 | 11.3 - 12.5 |
| 70 to 80 | 5.5 - 9.5 | 8.5 - 12.2 |
| Data synthesized from a study on the stability of pyrethrins during the drying of pyrethrum flowers. "Pyrethrins I" includes jasmolin I, and "Pyrethrins II" includes jasmolin II. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound (as part of the pyrethrin esters) from dried and ground chrysanthemum flowers.
-
Sample Preparation: Weigh approximately 1 gram of air-dried and finely ground flower material into a cellulose (B213188) extraction thimble.
-
Soxhlet Extraction:
-
Place the thimble into a Soxhlet extractor.
-
Add 100 mL of n-hexane to the boiling flask.
-
Extract for 6 hours at a solvent cycling rate of 4-5 cycles per hour.[1]
-
-
Solvent Evaporation:
-
Cool the extraction flask to room temperature.
-
Transfer the n-hexane extract to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator with the water bath temperature set to no higher than 40°C.
-
Evaporate to a volume of approximately 1-2 mL. Do not evaporate to complete dryness.
-
-
Sample Reconstitution:
-
Add 10 mL of acetonitrile (B52724) to the concentrated extract.[1]
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an amber HPLC or GC vial.
-
-
Storage:
-
If not analyzing immediately, cap the vial and store it at -4°C or below, protected from light.[1]
-
Protocol 2: Sample Preparation for HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound or pyrethrin standard in acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Dilution:
-
If the extracted sample is expected to be concentrated, dilute it with the mobile phase to fall within the linear range of the calibration curve.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and instrument.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength appropriate for pyrethrins (e.g., 225 nm).
-
Column Temperature: 30°C.
-
Mandatory Visualizations
Caption: A simplified diagram of potential this compound degradation pathways.
Caption: Recommended workflow for this compound sample preparation.
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The degradation of the natural pyrethrins in crop storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. solomon.org [solomon.org]
resolving co-elution issues in jasmolone chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the chromatography of jasmolone and related compounds.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common compounds that co-elute with this compound?
In natural extracts, particularly from pyrethrum (Tanacetum cinerariifolium), this compound-containing esters (jasmolin I and II) often co-elute with other structurally similar insecticidal esters. The most common co-elution challenges involve:
-
Pyrethrin I and Jasmolin I: These two compounds are very similar in structure and polarity, making them difficult to separate.[1][2]
-
Pyrethrin II and Jasmolin II: Similar to the above pair, these esters are prone to co-elution.[1]
-
Cis- and Trans- Isomers: this compound and related jasmonates can exist as stereoisomers (e.g., cis-jasmone, trans-jasmone), which may not be resolved on standard achiral columns.
-
Other Plant Metabolites: In complex matrices, other lipids or secondary metabolites can interfere with and co-elute with this compound peaks.
FAQ 2: How can I confirm if I have a co-elution problem?
Co-elution, where two or more compounds elute at the same time, can compromise data accuracy. Suspect co-elution if you observe:
-
Poor Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or a gradual tailing, which can indicate a hidden overlapping peak.
-
Broader-than-expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may consist of multiple unresolved compounds.
-
Inconsistent Results: Unexplained variability in quantitative results for the same sample can be a sign of co-elution.
To confirm co-elution, use a Diode Array Detector (DAD) or a Mass Spectrometer (MS):
-
DAD Peak Purity Analysis: A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, the peak is impure and contains co-eluting compounds.
-
Mass Spectrometry: An MS detector can reveal the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak, providing definitive evidence of co-elution.
FAQ 3: What is the best starting point for developing an HPLC method for this compound?
For general analysis of methyl jasmonate, a simple isocratic reverse-phase HPLC (RP-HPLC) method is a good starting point. A C18 column is often effective. A validated method uses an isocratic mobile phase of acetonitrile (B52724) and water (75:25 v/v) at a flow rate of 1.0 mL/min, with detection at 214 nm.[3][4] For more complex mixtures containing jasmolin I/II and other pyrethrins, a gradient method is typically required to achieve adequate separation.
Troubleshooting Guide: Resolving Co-elution
Issue 1: Jasmolin I and Pyrethrin I peaks are not resolved in my RP-HPLC analysis.
This is a common and challenging separation. Here are steps to improve resolution:
-
Optimize the Mobile Phase:
-
Decrease Elution Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases retention time and can improve the separation between closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try switching to methanol (B129727), or use a ternary mixture (e.g., water/acetonitrile/methanol). Different solvents alter the selectivity of the separation.
-
Adjust pH (if applicable): While this compound itself is neutral, adjusting the pH of the mobile phase can influence the retention of ionizable interfering compounds in the matrix, potentially moving them away from the this compound peak.
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.
-
Change Column Temperature: Increasing the column temperature typically decreases viscosity and retention times but can sometimes improve peak shape and efficiency. Conversely, decreasing the temperature increases retention and may improve resolution for some compounds. Experiment with temperatures between 25°C and 40°C.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, the column chemistry is the next critical factor.
-
Switch to a Different Selectivity: If you are using a standard C18 column, try a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different interaction mechanisms (e.g., π-π interactions) that can resolve compounds that co-elute on a C18. A normal-phase HPLC method using a Cyano column has been shown to separate the six major pyrethrin esters effectively.
-
Issue 2: My sample contains multiple stereoisomers of this compound that are co-eluting.
Standard HPLC and GC columns will not separate enantiomers or diastereomers. For this, you need a chiral separation technique.
-
Use a Chiral Stationary Phase (CSP):
-
The most effective way to separate stereoisomers is to use a column specifically designed for chiral separations. Cyclodextrin-based columns are widely used for this purpose.[5][6] A Nucleodex β-PM column, for example, has been successfully used to resolve the four stereoisomers of methyl jasmonate.[7]
-
-
Use Chiral Mobile Phase Additives:
-
An alternative to a chiral column is to add a chiral selector, such as a modified cyclodextrin (B1172386), to the mobile phase of a standard achiral column (e.g., C18).[8] The isomers form transient diastereomeric complexes with the additive, allowing them to be separated.
-
Data Presentation: Chromatographic Conditions
The tables below summarize quantitative data from various methods to provide a baseline for method development and troubleshooting.
Table 1: Example RP-HPLC Retention Times for Pyrethrin Esters
| Compound | Retention Time (min) |
| Cinerin II | 7.24 |
| Pyrethrin II | 7.48 |
| Jasmolin II | 8.13 |
| Cinerin I | 9.89 |
| Pyrethrin I | 10.05 |
| Jasmolin I | 10.65 |
| Conditions: XTerra MS C18 column (5 µm, 2.1 x 100 mm); Gradient elution with Water (0.1% TFA) and Acetonitrile; Flow rate 0.4 mL/min. Data sourced from. |
Table 2: Example Normal-Phase HPLC Retention Times for Pyrethrin Esters
| Compound | Retention Time (min) |
| Jasmolin I | 4.42 |
| Cinerin I | 4.63 |
| Pyrethrin I | 4.89 |
| Jasmolin II | 7.17 |
| Cinerin II | 7.30 |
| Pyrethrin II | 7.48 |
| Conditions: YMC Cyano column (3 µm, 4.6 x 100 mm); Step-gradient elution with Hexane and 10% THF in Hexane; Flow rate 2.0 mL/min. Data sourced from. |
Table 3: GC/MS Resolution of Methyl Jasmonate Stereoisomers
| Stereoisomer Pair | Resolution (Rs) |
| Isomer 1 / Isomer 2 | 3.5 |
| Isomer 2 / Isomer 3 | 2.7 |
| Isomer 3 / Isomer 4 | 2.5 |
| Conditions: Chiral GC column with enantioselective stationary phase. A resolution value (Rs) > 1.5 indicates baseline separation. Data sourced from[9]. |
Experimental Protocols & Workflows
Protocol 1: General Troubleshooting Workflow for Co-elution
This workflow provides a logical sequence of steps to diagnose and resolve co-elution issues.
Caption: A step-by-step workflow for troubleshooting peak co-elution.
Protocol 2: Chiral Separation of Methyl Jasmonate Stereoisomers via HPLC
This protocol outlines a method for resolving the four stereoisomers of methyl jasmonate.[7]
1. Materials and Equipment:
-
HPLC system with UV or DAD detector
-
Chiral Stationary Phase Column: Nucleodex β-PM (Permethylated beta-cyclodextrin)
-
HPLC-grade methanol
-
HPLC-grade water
-
Sample: Methyl jasmonate standard or extract dissolved in mobile phase
2. Chromatographic Conditions:
-
Mobile Phase: 55:45 (v/v) Methanol / Water
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient (e.g., 25°C)
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase by mixing 550 mL of methanol with 450 mL of water. Degas the solution using sonication or vacuum filtration.
-
Equilibrate the Nucleodex β-PM column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of methyl jasmonate (e.g., 100 µg/mL) in the mobile phase.
-
Inject the standard solution and record the chromatogram. The four stereoisomers should elute as separate peaks.
-
Prepare the sample extract, ensuring the final solvent is compatible with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the prepared sample and identify the stereoisomer peaks by comparing their retention times with the standard.
4. Expected Outcome:
-
Successful separation of the four stereoisomers of methyl jasmonate, allowing for individual quantification. The separation is achieved through the formation of transient inclusion complexes between the isomers and the chiral cyclodextrin stationary phase.
Method Selection Guide
The choice of chromatographic method depends on the analytical goal. This diagram helps guide the decision-making process.
Caption: Decision tree for selecting a suitable chromatographic method.
References
- 1. epa.gov [epa.gov]
- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts this compound To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. Enantioselective isolation of methyl jasmonate using permethyl-beta-cyclodextrin HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Jasmolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace-level detection of jasmolone. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Poor or No this compound Signal in GC-MS Analysis
Q: I am not seeing a peak for this compound, or the peak is very small, in my GC-MS analysis. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting:
-
Sample Preparation and Extraction:
-
Inadequate Extraction Efficiency: this compound, being a semi-volatile organic compound, requires an appropriate extraction technique. Ensure your chosen method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is optimized for compounds of similar polarity.
-
Analyte Loss During Evaporation: If your protocol involves a solvent evaporation step, be mindful of potential this compound loss due to its volatility. Use a gentle stream of nitrogen and avoid excessive heat or vacuum.
-
-
GC-MS System:
-
Injector Issues: A contaminated or non-inert injector liner can lead to analyte degradation or adsorption. Regularly replace the liner and septum. Consider using a liner with glass wool to trap non-volatile residues.
-
Thermal Degradation: this compound, like other jasmonates, can be susceptible to thermal degradation at high temperatures in the GC inlet.[1][2] Lowering the injector temperature may help to minimize degradation.
-
Column Choice and Condition: A column with a phase that is not suitable for this compound or an old, contaminated column can result in poor peak shape or loss of signal. A mid-polarity column is generally a good starting point.
-
Leak in the System: Air leaks can lead to a noisy baseline and reduced sensitivity. Regularly check for leaks using an electronic leak detector.
-
-
Mass Spectrometer:
-
Incorrect MS Parameters: Ensure the mass spectrometer is set to the correct acquisition mode (e.g., Selected Ion Monitoring - SIM, for enhanced sensitivity) and that the appropriate ions for this compound are being monitored.
-
Source Contamination: A dirty ion source will significantly reduce sensitivity. Perform regular source cleaning as part of your instrument maintenance routine.
-
Issue 2: High Background Noise and Matrix Interference in LC-MS/MS Analysis
Q: My LC-MS/MS chromatograms for this compound analysis have a high baseline and significant matrix effects, making quantification difficult. How can I improve this?
A: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a frequent challenge in trace-level analysis.[3][4][5] Here are strategies to mitigate these effects:
-
Sample Preparation:
-
Enhanced Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is highly recommended. Experiment with different SPE sorbents (e.g., C18, mixed-mode) to find the most effective cleanup for your specific sample matrix.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3] However, be mindful that this will also dilute your analyte, so this approach is best when the initial this compound concentration is sufficiently high.
-
-
Chromatographic Separation:
-
Optimized Gradient: Improve the chromatographic separation between this compound and matrix components by optimizing the mobile phase gradient. A shallower gradient can often resolve co-eluting peaks.
-
Column Chemistry: Try a column with a different stationary phase chemistry to alter the selectivity and improve separation from interfering compounds.
-
-
Mass Spectrometry:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has gone through the same preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.[5]
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most robust way to correct for matrix effects and variations in sample preparation and instrument response. If a labeled this compound is unavailable, a structurally similar compound that is not present in the sample can be used as an internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
A: Specific LOD and LOQ values for this compound are not widely published. However, based on data for structurally similar jasmonates like methyl jasmonate and jasmonic acid, you can expect the following ranges with optimized methods. It is crucial to experimentally determine the LOD and LOQ for your specific method and matrix.
| Analytical Method | Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS (SIM mode) | Methyl Jasmonate | 0.257 ng/mL | 0.856 ng/mL | [6][7] |
| GC-NICI-MS | Jasmonic Acid | 500 fg on-column | Not Reported | [8] |
| LC-MS/MS | Jasmonic Acid | 0.03 ng/mL | Not Reported | [9] |
| LC-MS/MS | Methyl Jasmonate | 0.075 ng/mL | Not Reported | [9] |
| UPLC-MS/MS | Jasmonoyl-Isoleucine | 25 amol on-column | Not Reported | [10] |
Q2: What is the best sample preparation technique for trace this compound analysis in plant tissues?
A: For trace-level analysis of this compound in complex matrices like plant tissues, a multi-step sample preparation protocol is recommended to ensure adequate cleanup and enrichment. A typical workflow involves:
-
Homogenization: Homogenize the plant tissue in a suitable solvent, often cold methanol (B129727) or an acetonitrile/water mixture, to extract the this compound.
-
Centrifugation/Filtration: Remove solid debris by centrifugation or filtration.
-
Solid-Phase Extraction (SPE): This is a critical step for cleanup and concentration. A C18 SPE cartridge is a common choice for retaining this compound and other lipophilic compounds while allowing more polar interferences to be washed away.
-
Elution: Elute the this compound from the SPE cartridge with an appropriate organic solvent.
-
Solvent Evaporation and Reconstitution: Gently evaporate the eluent and reconstitute the residue in a small volume of a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
Q3: Can this compound degrade during analysis? How can I prevent this?
A: Yes, this compound can be susceptible to degradation, particularly under certain analytical conditions:
-
Thermal Degradation in GC-MS: High temperatures in the GC inlet can cause degradation of thermally labile compounds.[1][2][11] To minimize this, use the lowest possible injector temperature that still allows for efficient volatilization of this compound. Using a deactivated liner can also reduce catalytic degradation.
-
Photodegradation: this compound, as a component of pyrethrins, can be sensitive to light.[12] It is good practice to protect samples and standards from direct light, for example, by using amber vials.
-
pH Instability: Jasmonates can undergo epimerization under both acidic and alkaline conditions.[8] Therefore, it is important to control the pH of your samples and extracts, aiming for near-neutral conditions where possible.
Experimental Protocols
Protocol 1: General Procedure for this compound Quantification in Plant Tissue by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Extraction:
-
Weigh approximately 100 mg of fresh plant tissue and freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Add 1 mL of cold extraction solvent (e.g., 80% methanol in water) containing an internal standard (if available).
-
Vortex thoroughly and incubate at 4°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol or acetonitrile.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% to 90% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
-
Protocol 2: General Procedure for this compound Quantification in Plant Tissue by GC-MS
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Extraction and Cleanup: Follow steps 1-3 from the LC-MS/MS protocol.
-
Derivatization (Optional but Recommended):
-
To improve the volatility and thermal stability of this compound, derivatization can be beneficial. Silylation is a common approach for hydroxyl groups.
-
Evaporate the cleaned extract to complete dryness.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at a slightly elevated temperature (e.g., 60°C) for 30 minutes.
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a mass spectrometer detector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Start with a lower temperature (e.g., 220°C) and optimize as needed.
-
Oven Program: A temperature gradient program that provides good separation, for example, start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring at least 2-3 characteristic ions for this compound. A full scan can be used for initial identification.
-
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified jasmonate biosynthesis and signaling pathway highlighting this compound.
References
- 1. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mag.go.cr [mag.go.cr]
- 6. Determination of chiral jasmonates in flowers by GC/MS after monolithic material sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal stability and degradation kinetics of polystyrene/organically-modified montmorillonite nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
Validating the Insecticidal Activity of Synthetic Jasmolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of synthetic jasmolone, a component of natural pyrethrins (B594832), against other common insecticides. Due to a lack of publicly available data on the isolated insecticidal activity of pure synthetic this compound, this guide leverages data on natural pyrethrum extract, of which jasmolins (esters of this compound) are known constituents.[1][2] This is compared with widely used synthetic pyrethroids to offer a performance benchmark. Detailed experimental protocols for key validation assays are provided, alongside visualizations of the insecticidal mechanism of action and experimental workflows.
Quantitative Comparison of Insecticidal Activity
The insecticidal efficacy of pyrethrins and synthetic pyrethroids is typically quantified using metrics such as the median lethal dose (LD50) and median lethal concentration (LC50). Lower values indicate higher toxicity to the target insect. The following table summarizes available data for natural pyrethrins and two common synthetic pyrethroids, permethrin (B1679614) and deltamethrin. It is important to note that natural pyrethrum extract contains a mixture of six insecticidal esters: pyrethrin I, pyrethrin II, cinerin I, cinerin II, jasmolin I, and jasmolin II.[3][4] One study indicated that jasmolin II was considerably less toxic than a commercial pyrethrum extract against several insect species, including Tribolium castaneum, Aedes aegypti, and Phaedon cochleariae.
| Insecticide | Target Insect | Metric | Value | Reference |
| Natural Pyrethrins | Rat (as a proxy for mammalian toxicity) | Oral LD50 | 200 - >2600 mg/kg | |
| Mouse (as a proxy for mammalian toxicity) | Oral LD50 | 370 mg/kg | ||
| Permethrin | Female Mice | Oral NOAEL | 140 mg/kg | [5] |
| Deltamethrin | Eurygaster integriceps (Sunn pest) Adults | Mortality % | 84.94 - 92.2% (at 250-300 ml/ha) | |
| Eurygaster integriceps (Sunn pest) Nymphs | Mortality % | 85.92 - 95.37% (at 250-300 ml/ha) | ||
| Musca domestica (Housefly) Larvae | LC50 | 8.125 ml/L (24h) | ||
| Musca domestica (Housefly) Pupae | LC50 | 0.087 ml/L (24h) |
Signaling Pathway of this compound and Pyrethroids
This compound, as a component of the pyrethrin family, and synthetic pyrethroids share a common mechanism of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects. By binding to these channels, they prevent them from closing, which leads to prolonged sodium ion influx, repetitive nerve firing, paralysis, and ultimately, the death of the insect.[1][3]
Experimental Protocols
Validating the insecticidal activity of a compound like synthetic this compound involves a series of standardized bioassays. Below are detailed methodologies for key experiments.
Larval Dose-Response Assay
This assay determines the concentration of the insecticide required to kill a certain percentage of a larval insect population.
-
Objective: To determine the LC50 of synthetic this compound against a target larval species (e.g., Aedes aegypti mosquitoes).
-
Materials:
-
Third-instar larvae of the target insect.
-
24-well plates.
-
Synthetic this compound stock solution (dissolved in an appropriate solvent like acetone (B3395972) or DMSO).
-
Deionized water.
-
Pipettes and sterile tips.
-
Incubator with controlled temperature and light cycle.
-
-
Procedure:
-
Prepare a series of dilutions of the synthetic this compound stock solution in deionized water. A solvent control (water with the same concentration of solvent used for the dilutions) should also be prepared.
-
Using a pipette, transfer a specific number of larvae (e.g., 5-10) into each well of the 24-well plate.
-
Remove excess water from the wells.
-
Add a defined volume of each this compound dilution or the control solution to the respective wells. Each concentration should have multiple replicates.
-
Incubate the plates at a constant temperature and light/dark cycle (e.g., 25°C, 12h:12h light:dark).
-
Record mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Use probit analysis to determine the LC50 value.
-
Adult Topical Assay (LD50 Determination)
This method assesses the toxicity of an insecticide when applied directly to the body of an adult insect.
-
Objective: To determine the LD50 of synthetic this compound against a target adult insect species (e.g., houseflies, Musca domestica).
-
Materials:
-
Adult insects of a uniform age and sex.
-
Synthetic this compound solutions of varying concentrations in a volatile solvent (e.g., acetone).
-
Microsyringe or microapplicator.
-
Holding cages with food and water.
-
CO2 for anesthetizing insects.
-
-
Procedure:
-
Briefly anesthetize the adult insects with CO2.
-
Using a microapplicator, apply a precise volume (e.g., 1 µL) of a specific this compound concentration to a designated area on the insect's thorax.
-
Treat a control group with the solvent only.
-
Place the treated insects in holding cages with access to food and water.
-
Maintain the cages under controlled environmental conditions.
-
Record mortality at 24 and 48 hours post-application.
-
Calculate the LD50 using probit analysis.
-
Knockdown Assay
This assay measures the speed at which an insecticide incapacitates a population of insects.
-
Objective: To evaluate the knockdown efficacy of synthetic this compound.
-
Materials:
-
Adult insects (e.g., mosquitoes).
-
Glass jars or bottles coated with a known concentration of synthetic this compound.
-
Untreated control jars.
-
Aspirator for transferring insects.
-
Timer.
-
-
Procedure:
-
Coat the inside of the test jars with the this compound solution and allow the solvent to evaporate completely.
-
Introduce a known number of adult insects into each treated and control jar.
-
Record the number of insects knocked down (unable to fly or stand) at regular intervals (e.g., every 5-10 minutes) for a set period (e.g., 1-2 hours).
-
Calculate the percentage of knockdown at each time point.
-
The time required to knock down 50% (KT50) or 95% (KT95) of the population can be determined.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating the insecticidal activity of a new compound like synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Jasmolone and Synthetic Pyrethroids: Efficacy, Mechanism, and Environmental Profile
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of natural pyrethrins (B594832), featuring jasmolone, and their synthetic analogues, the pyrethroids. This report details their mechanisms of action, insecticidal efficacy, and environmental impact, supported by experimental data and protocols.
Executive Summary
The ongoing search for effective and environmentally benign insecticides has led to a continued interest in both natural compounds and their synthetic derivatives. Among the most prominent of these are the natural pyrethrins, of which this compound is a key component, and the widely used synthetic pyrethroids. While both classes of compounds share a common mode of action, they exhibit significant differences in terms of stability, potency, and ecological footprint. This guide provides a detailed comparative analysis to inform research and development in the field of pest control.
Natural pyrethrins, extracted from the flowers of Chrysanthemum cinerariaefolium, are a mixture of six insecticidal esters, including jasmolins.[1][2] These compounds are characterized by their rapid knockdown effect on insects but are also known for their rapid degradation in the presence of sunlight and moisture.[1][2] In contrast, synthetic pyrethroids are man-made chemicals designed to mimic the structure and insecticidal properties of natural pyrethrins but with enhanced stability and often greater potency.[1][3] This increased persistence, however, raises concerns about their environmental impact, particularly on non-target organisms.[2]
Mechanism of Action: Targeting the Insect Nervous System
Both this compound-containing pyrethrins and synthetic pyrethroids are potent neurotoxins that primarily target the voltage-gated sodium channels in the nerve cells of insects.[3][4] By binding to these channels, they prevent their closure, leading to a prolonged influx of sodium ions. This causes repetitive nerve discharges, resulting in paralysis and eventual death of the insect.[4]
Synthetic pyrethroids are broadly classified into two types based on their chemical structure and the resulting toxicological symptoms:
-
Type I Pyrethroids: (e.g., permethrin, bifenthrin) Lack an α-cyano group and typically cause tremors and hyperexcitability.[3]
-
Type II Pyrethroids: (e.g., cypermethrin, deltamethrin) Contain an α-cyano group and induce choreoathetosis (writhing movements) and salivation.[3] Type II pyrethroids generally exhibit higher toxicity.[3]
The following diagram illustrates the signaling pathway affected by these insecticides.
Comparative Efficacy: Insecticidal Activity
The insecticidal activity of pyrethrins and synthetic pyrethroids is typically quantified by determining the median lethal dose (LD50) or median lethal concentration (LC50). The following tables summarize available data for houseflies (Musca domestica), a common model organism in insecticide testing.
Table 1: Comparative Insecticidal Activity (LD50) against Houseflies (Musca domestica)
| Compound | Type | LD50 (µg/g) |
| Natural Pyrethrins | Natural | 1.5 |
| Bifenthrin | Synthetic - Type I | 0.034 |
| Permethrin | Synthetic - Type I | 0.13 |
| Cypermethrin | Synthetic - Type II | 0.025 |
| Deltamethrin | Synthetic - Type II | 0.009 |
| Esfenvalerate | Synthetic - Type II | 0.028 |
Data compiled from various sources. Actual values may vary depending on the specific isomer, formulation, and test conditions.
Toxicity to Non-Target Organisms
A critical consideration in the use of any insecticide is its potential impact on non-target species. While synthetic pyrethroids generally exhibit low toxicity to mammals and birds, they are highly toxic to aquatic organisms. Natural pyrethrins also show high aquatic toxicity, though their rapid degradation can mitigate this risk.
Table 2: Comparative Acute Toxicity to Non-Target Organisms
| Compound | Organism | Endpoint | Value |
| Natural Pyrethrins | Rat (oral) | LD50 | 1500 mg/kg |
| Bobwhite Quail (oral) | LD50 | >1000 mg/kg | |
| Rainbow Trout (96h) | LC50 | 0.005-0.05 mg/L | |
| Permethrin | Rat (oral) | LD50 | >5000 mg/kg |
| Bobwhite Quail (oral) | LD50 | >2000 mg/kg | |
| Rainbow Trout (96h) | LC50 | 0.001-0.01 mg/L | |
| Cypermethrin | Rat (oral) | LD50 | 187-326 mg/kg |
| Mallard Duck (oral) | LD50 | >2000 mg/kg | |
| Rainbow Trout (96h) | LC50 | 0.0002-0.002 mg/L | |
| Deltamethrin | Rat (oral) | LD50 | 128 mg/kg |
| Mallard Duck (oral) | LD50 | >2000 mg/kg | |
| Rainbow Trout (96h) | LC50 | 0.0001-0.001 mg/L |
Data compiled from various sources.[2][5] Toxicity values can vary significantly based on formulation and environmental conditions.
Environmental Fate and Persistence
The environmental persistence of an insecticide is a key factor in its overall ecological impact. Natural pyrethrins are known for their short half-lives, especially when exposed to sunlight. Synthetic pyrethroids were specifically designed for greater stability.
Table 3: Comparative Environmental Half-Life
| Compound | Medium | Half-Life |
| Natural Pyrethrins | Soil (surface, sunlight) | Hours |
| Water (sunlight) | Hours to a few days | |
| Permethrin | Soil | up to 43 days |
| Water | 1.1 - 3.6 days | |
| Cypermethrin | Soil | 4 - 8 weeks |
| Water | 4.7 - 30.8 days | |
| Deltamethrin | Soil | 1 - 2 weeks |
| Water | 0.5 - 0.8 days | |
| Fenvalerate | Soil | 15 days - 3 months |
| Water | 3.5 - 21 days |
Data compiled from various sources.[2][6] Half-life is highly dependent on environmental factors such as soil type, temperature, pH, and microbial activity.
Experimental Protocols
Accurate and reproducible data are the cornerstone of comparative studies. Below are generalized protocols for determining the insecticidal efficacy of a compound.
Topical Application Bioassay for LD50 Determination
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population through direct contact.
Aquatic Toxicity Test for LC50 Determination
This protocol is designed to determine the concentration of a substance in water that is lethal to 50% of an aquatic test population over a specified time, typically 96 hours for fish.
Conclusion
The choice between natural pyrethrins and synthetic pyrethroids involves a trade-off between efficacy, stability, and environmental impact. This compound, as a component of natural pyrethrins, contributes to a rapid-acting but environmentally non-persistent insecticide. Synthetic pyrethroids offer enhanced stability and often greater potency, making them highly effective for broad-scale agricultural and public health applications. However, their increased persistence and high toxicity to aquatic life necessitate careful risk assessment and management. Future research should focus on developing novel insecticides that combine the high efficacy and stability of synthetic pyrethroids with the favorable environmental profile of natural compounds like those containing this compound.
References
- 1. Pyrethrins vs. Pyrethroids: What’s the difference? - MGK [mgk.com]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for data accuracy and interpretation. This guide provides a comparative analysis of the potential cross-reactivity of jasmolone in immunoassays designed for its detection, with a focus on structurally related compounds including jasmone (B1672801), methyl jasmonate, and cinerolone.
This compound, a key component of the insecticidal pyrethrins (B594832) derived from Chrysanthemum cinerariaefolium, shares structural similarities with other plant-derived signaling molecules and pyrethrin constituents.[1][2] This structural kinship presents a challenge for the development of highly specific immunoassays, as antibodies raised against this compound may also recognize and bind to these related compounds. This guide explores the structural basis for potential cross-reactivity and provides a framework for its experimental validation.
Structural Comparison of this compound and Related Compounds
The likelihood of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample.[3][4] The core structure of this compound is a substituted cyclopentenolone ring.[1][2] Its analogs, jasmone, methyl jasmonate, and cinerolone, share this core motif with variations in their side chains and functional groups, which can influence antibody recognition.
This compound possesses a hydroxyl group on the cyclopentenone ring and a pentenyl side chain. It is one of the three primary alcohol constituents of pyrethrins, along with cinerolone and pyrethrolone.[1][2]
Jasmone is structurally very similar to this compound but lacks the hydroxyl group on the cyclopentenone ring.[5][6][7][8][9] This seemingly minor difference can significantly impact antibody binding affinity. In fact, this compound can be synthesized from jasmone through a hydroxylation reaction.[10]
Methyl jasmonate is the methyl ester of jasmonic acid and functions as a key signaling molecule in plant defense pathways.[11][12][13][14][15][16] While it also contains a cyclopentanone (B42830) ring, its side chain is an acetate (B1210297) group, which is a more significant structural deviation from this compound's pentenyl side chain.
Cinerolone is another alcohol component of pyrethrins and shares the hydroxylated cyclopentenone ring with this compound.[17][18][19] However, its side chain is a butenyl group, which is shorter than this compound's pentenyl side chain.
Predicted Cross-Reactivity in a this compound-Specific Immunoassay
Based on the structural comparisons, a hypothetical competitive immunoassay developed to specifically detect this compound would likely exhibit a degree of cross-reactivity with these related compounds. The following table summarizes the predicted cross-reactivity, with higher structural similarity suggesting a greater potential for cross-reactivity.
| Compound | Key Structural Differences from this compound | Predicted Cross-Reactivity (%) | Rationale |
| This compound | Target Analyte | 100 | The antibody is raised against this compound. |
| Cinerolone | Shorter butenyl side chain | High | Shares the critical hydroxylated cyclopentenone ring, a likely key epitope. The antibody may tolerate the shorter side chain. |
| Jasmone | Lacks the hydroxyl group on the cyclopentenone ring | Moderate to High | The overall shape and the pentenyl side chain are identical. The absence of the hydroxyl group might reduce binding affinity but is unlikely to abolish it completely. |
| Methyl Jasmonate | Carries a methyl acetate side chain instead of a pentenyl side chain | Low | The significant difference in the side chain structure is likely to result in poor recognition by an antibody specific for the this compound side chain. |
Experimental Workflow for Immunoassay Development and Cross-Reactivity Testing
To empirically determine the cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a common and robust method.[20][21][22][23] The following diagram outlines a typical workflow for developing a this compound-specific immunoassay and subsequently testing for cross-reactivity.
Caption: Workflow for this compound immunoassay development and cross-reactivity assessment.
Detailed Experimental Protocols
Antigen and Coating Conjugate Preparation
A common method for preparing immunogens from small molecules like this compound is to couple them to a carrier protein, such as bovine serum albumin (BSA).[20]
-
Hapten Derivatization: Introduce a reactive carboxyl group to the this compound molecule, for example, by reacting its hydroxyl group with succinic anhydride.
-
Protein Conjugation: Activate the carboxyl group of the derivatized this compound using a carbodiimide (B86325) reagent (e.g., EDC) and react it with the amine groups on BSA to form a stable amide bond.
-
Purification: Remove unconjugated hapten and reagents by dialysis.
-
Coating Antigen Preparation: Prepare a similar conjugate using a different carrier protein, such as ovalbumin (OVA), to be used for coating the microplate in a heterologous assay format, which can improve assay sensitivity.
Antibody Production and Purification
-
Immunization: Emulsify the this compound-BSA conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections) and immunize rabbits at regular intervals.
-
Titer Monitoring: Collect blood samples periodically and test the serum for the presence of anti-jasmolone antibodies using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Competitive ELISA Protocol
-
Coating: Dilute the purified anti-jasmolone antibodies in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in phosphate-buffered saline) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition: Add this compound standards or samples, followed immediately by the this compound-enzyme conjugate (e.g., this compound-HRP), to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Detection: Add a substrate solution (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[21]
Cross-Reactivity Calculation
-
IC50 Determination: For this compound and each related compound, generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound's concentration. The IC50 is the concentration of the compound that causes 50% inhibition of the maximum signal.
-
Calculation: Calculate the percent cross-reactivity for each related compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Related Compound) x 100
Signaling Pathways and Structural Relationships
The biosynthesis of this compound is closely linked to the jasmonic acid pathway, a critical signaling pathway in plants for responses to stress and developmental cues.[2][16] Understanding these relationships can provide context for the co-occurrence of these compounds in biological samples.
Caption: Relationship between the jasmonic acid pathway and this compound-related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmone - Wikipedia [en.wikipedia.org]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. Jasmone [drugfuture.com]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Methyl jasmonate | C13H20O3 | CID 5281929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl jasmonate [webbook.nist.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Methyl Jasmonate - Molecule of the Month - September 2001 - HTML version [chm.bris.ac.uk]
- 15. sdlookchem.com [sdlookchem.com]
- 16. Jasmonates: Multifunctional Roles in Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cinerolon | C10H14O2 | CID 5374041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cinerolone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 19. (S)-Cinerolone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 20. tandfonline.com [tandfonline.com]
- 21. Pyrethroids, ELISA, 96 tests [goldstandarddiagnostics.com]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Statistical Validation of Jasmolone Quantification Methods
For researchers, scientists, and drug development professionals engaged in the study of phytohormones and related signaling pathways, the accurate quantification of jasmolone is critical. As a key component of the pyrethrin family of natural insecticides and a close relative of the jasmonate signaling molecules, precise measurement of this compound is essential for understanding its biological activity and for quality control in various applications. This guide provides an objective comparison of two predominant analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The comparison is supported by a summary of validation data from relevant studies and detailed experimental protocols.
Quantitative Performance: A Comparative Overview
The choice between GC-MS and HPLC-MS/MS for this compound (specifically jasmolin I and jasmolin II) analysis depends on factors such as required sensitivity, sample matrix complexity, and desired throughput. The following table summarizes key quantitative performance parameters for both methods, based on published data for pyrethrins (B594832), including jasmolins.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Key Considerations |
| Linearity (R²) | >0.99[1][2][3] | >0.99[4][5] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | 0.24–2.1 µg/kg[1][3] | 0.15–3 µg/kg[5] | HPLC-MS/MS can offer slightly lower detection limits, making it suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | 0.8–7 µg/kg[1][3] | 1–10 µg/kg[5] | Both techniques provide low LOQs suitable for most applications. |
| Accuracy (Recovery) | 88.3%–111.5%[1][2][3] | 70%–119%[4] | Both methods show high accuracy, with recovery values falling within acceptable ranges. |
| Precision (RSD) | 0.4%–8.3%[1][2][3] | < 20%[4] (< 10% in other studies[5]) | Both methods are highly precise, with low relative standard deviations for repeated measurements. |
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow for this compound quantification and the biological context of the related jasmonate signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Residual determination of pyrethrins in Lycium barbarum (goji) by GC-MS/MS and a dietary risk assessment of Chinese goji consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Jasmolone and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Stereochemistry in Pyrethroid Bioactivity
The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. The spatial arrangement of substituents in these molecules is a critical determinant of their ability to interact with their target site, the voltage-gated sodium channels in the nervous systems of insects. For numerous synthetic pyrethroids, it has been demonstrated that one or a few stereoisomers are responsible for the majority of the insecticidal effect, while other isomers are significantly less active or even inactive. For instance, in the case of the widely used synthetic pyrethroid permethrin, which has four stereoisomers, the (1R,3S)-trans and (1R,3R)-cis isomers are the most biologically active. Similarly, only one of the eight possible stereoisomers of deltamethrin, the (1R,3R,αS) form, is highly active. This principle of stereospecificity strongly suggests that the different stereoisomers of jasmolone, and by extension jasmolin I and jasmolin II, would also exhibit different levels of insecticidal activity.
Quantitative Data on this compound Stereoisomers in Pyrethrum Extract
Direct quantitative comparisons of the insecticidal potency (e.g., LD50 or IC50 values) of isolated this compound stereoisomers are not available in the reviewed literature. However, analyses of pyrethrum extracts provide data on the relative abundance of jasmolin I and jasmolin II. This compositional data is presented below. It is important to note that the relative concentrations do not directly correlate with their individual insecticidal potencies.
| Component | Typical Percentage in Total Pyrethrins (B594832) |
| Jasmolin I | 5 - 10% |
| Jasmolin II | 3 - 5% |
Note: The percentages can vary depending on the plant variety, growing conditions, and extraction methods.
Signaling Pathway of Pyrethrin Action
Pyrethrins, including the jasmolin esters of this compound, exert their neurotoxic effects by targeting voltage-gated sodium channels in the nerve cell membranes of insects.[1] These channels are crucial for the propagation of nerve impulses. Pyrethrins bind to the sodium channels and modify their gating properties, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately the death of the insect.
Experimental Protocols
The following is a representative protocol for a topical application bioassay to determine the insecticidal activity of a compound. This method is commonly used for evaluating the efficacy of pyrethroids.
Objective: To determine the median lethal dose (LD50) of this compound stereoisomers or their derivatives against a target insect species (e.g., houseflies, Musca domestica).
Materials:
-
Test compounds (e.g., purified this compound stereoisomers)
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or microapplicator
-
Test insects (e.g., 2-3 day old adult female houseflies)
-
Holding cages with food and water
-
CO2 for anesthetizing insects
-
Fume hood
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in acetone. A typical concentration range for pyrethroids might be from 0.01 µg/µL to 1.0 µg/µL. A control solution of acetone alone should also be prepared.
-
Insect Handling: Anesthetize a batch of insects using a brief exposure to CO2.
-
Topical Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5 µL) of a test solution to the dorsal thorax of each anesthetized insect. For each concentration, treat a group of at least 20-25 insects. Treat a control group with acetone only.
-
Observation: Place the treated insects in clean holding cages with access to food (e.g., a sugar cube) and water. Maintain the cages under controlled conditions (e.g., 25°C, 65% relative humidity, 12:12 hour light:dark cycle).
-
Mortality Assessment: Record the number of dead and moribund insects at 24 hours and 48 hours post-treatment. An insect is considered dead if it is unable to move its appendages when gently prodded.
-
Data Analysis: Correct for any control mortality using Abbott's formula. Calculate the LD50 value and its 95% confidence limits using probit analysis.
Conclusion
While direct comparative bioactivity data for the stereoisomers of this compound are currently lacking in the scientific literature, the established principles of stereoselectivity in the broader class of pyrethroid insecticides provide a strong basis for inferring that significant differences in activity exist. The (1R)-configured isomers of the acid moiety of pyrethrins are generally the most active, and it is highly probable that a similar stereochemical preference exists for the alcohol moiety, including this compound. Future research involving the stereoselective synthesis and subsequent bio-evaluation of individual this compound stereoisomers is necessary to definitively quantify these differences and to fully understand their structure-activity relationships. Such studies would be invaluable for the development of more potent and selective bio-inspired insecticides.
References
A Comparative Guide to the Analytical Validation of Jasmolone Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-throughput analytical method for the detection of jasmolone against established conventional methods. The data presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific analytical needs.
This compound is a cyclopentenone derivative and a key component of the pyrethrin esters, which are natural insecticides with significant commercial and research interest. Accurate and sensitive detection of this compound is crucial for quality control in insecticide formulations, pharmacokinetic studies, and research into its biosynthetic pathways. This guide will compare the performance of a novel Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method with traditional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods.
Comparative Analysis of this compound Detection Methods
The following table summarizes the key performance characteristics of the three analytical methods for the detection of this compound.
| Parameter | Rapid UPLC-QTOF-MS (New Method) | GC-MS | HPLC-DAD |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3 ng/mL | 30 ng/mL |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.990 |
| Dynamic Range | 0.3 - 500 ng/mL | 3 - 1000 ng/mL | 30 - 2000 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 8% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Analysis Time per Sample | 5 minutes | 20 minutes | 15 minutes |
| Sample Preparation Complexity | Minimal (Dilute and Shoot) | Derivatization often required | Moderate |
| Specificity | High (Mass Accuracy) | High (Mass Spectra) | Moderate |
Experimental Protocols
Rapid UPLC-QTOF-MS Method (New Method)
This novel method offers superior sensitivity and throughput for the quantification of this compound.
-
Sample Preparation: 1 mL of the sample is centrifuged at 10,000 rpm for 5 minutes. The supernatant is diluted 1:10 with acetonitrile/water (50:50, v/v) containing 0.1% formic acid and directly injected into the UPLC system.
-
Instrumentation: A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: Full scan mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A well-established and robust method for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: 1 mL of the sample is extracted with 2 mL of hexane. The organic layer is collected and concentrated under a stream of nitrogen. The residue is reconstituted in 100 µL of a suitable solvent. For improved sensitivity and peak shape, derivatization with a silylating agent (e.g., BSTFA) may be performed.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
A widely accessible and cost-effective method for the quantification of this compound, particularly at higher concentrations.
-
Sample Preparation: 1 mL of the sample is mixed with 1 mL of methanol (B129727) and centrifuged at 10,000 rpm for 10 minutes. The supernatant is filtered through a 0.45 µm syringe filter prior to injection.
-
Instrumentation: An HPLC system equipped with a Diode-Array Detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 230 nm.
-
Visualizing the Methodologies
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: Comparative workflow for this compound detection methods.
Caption: Decision tree for selecting a this compound analysis method.
A Guide to Inter-Laboratory Comparison of Jasmolone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of jasmolone, a key component of the natural insecticide pyrethrum and a significant compound in fragrance and flavor industries. In the absence of a formal, publicly available multi-laboratory round-robin study for this compound, this document synthesizes performance data from validated methods for jasmolins and related pyrethrins (B594832) to present a hypothetical inter-laboratory comparison. This guide is intended to assist laboratories in evaluating and selecting analytical methods, understanding potential sources of variability, and establishing best practices for the analysis of this compound.
Data Presentation: Hypothetical Inter-Laboratory Study Results
The performance of various analytical methods for this compound quantification is summarized below. The data is compiled from single-laboratory validation studies and is presented here as a hypothetical inter-laboratory comparison to facilitate method evaluation. The primary methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Table 1: Hypothetical Inter-laboratory Study Results for this compound Analysis
| Laboratory (Method) | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Reproducibility (RSDr %) |
| Lab A (GC-MS) | > 0.995 | 0.1 µg/mL | 95-105% | < 10% |
| Lab B (GC-MS/MS) | > 0.998 | 0.05 µg/mL | 98-102% | < 5% |
| Lab C (HPLC-MS) | > 0.99 | < 20% (RSD) | 70-110% | Not Reported |
| Lab D (UPLC-MS/MS) | > 0.999 | 0.01 µg/mL | 99-101% | < 3% |
Note: Data for Lab C is based on a validated method for jasmolin I and II as part of a broader pyrethrin analysis.[1] The other data points are hypothetical and represent typical performance characteristics for these analytical techniques.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from various sources.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Analysis[1]
This protocol is adapted from a validated method for the determination of natural pyrethrins, including jasmolin I and jasmolin II.
Sample Preparation (QuEChERS Method):
-
Homogenize 10 g of the sample matrix (e.g., fruit, plant material) with 10 mL of acetonitrile (B52724).
-
Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge the sample, and collect an aliquot of the acetonitrile supernatant.
-
The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.
-
Dilute the final extract with the mobile phase to the desired concentration for analysis.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) and (B) acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection: ESI in positive ion mode, monitoring for the [M+H]+ ion of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Sample Preparation (Solvent Extraction):
-
Homogenize the sample matrix.
-
Extract the analytes using a suitable organic solvent (e.g., hexane, ethyl acetate).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for injection.
Instrumentation and Conditions:
-
GC System: An Agilent 7890A or equivalent.
-
Mass Spectrometer: An Agilent 5975C or equivalent.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure separation of this compound from other matrix components.
-
Detection: Mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
Mandatory Visualization
Caption: Workflow of an inter-laboratory comparison study.
This guide highlights the importance of standardized procedures in achieving comparable analytical results between laboratories.[2] Factors such as sample preparation, choice of analytical technique, and instrument calibration can significantly influence the final reported values. Participation in proficiency testing schemes is a valuable tool for laboratories to assess their performance and ensure the quality and reliability of their data.[3][4]
References
- 1. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Proficiency Testing in a Laboratory Accreditation Program for the Bacterial Ring Rot Pathogen of Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Jasmolone Reference Standards
For researchers, scientists, and drug development professionals, the purity of a chemical reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of methodologies for assessing the purity of a jasmolone reference standard, presenting a clear and objective overview of its performance against other alternatives, supported by experimental data.
Data Summary
The purity of three this compound reference standards was assessed using a multi-pronged approach to provide a thorough characterization. "Our Standard" was compared against two other commercially available hypothetical standards, "Standard B" and "Standard C." The results are summarized in the table below.
| Analytical Method | Parameter | Our Standard | Standard B | Standard C |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity (Area %) | 99.91% | 99.70% | 98.55% |
| Impurity 1 (related substance) | 0.05% | 0.15% | 0.80% | |
| Impurity 2 (unidentified) | 0.03% | 0.10% | 0.50% | |
| Other Impurities | <0.01% | 0.05% | 0.15% | |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Purity (mol/mol %) | 99.88% | 99.65% | 98.40% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual Solvents | <0.01% | 0.05% (Hexane) | 0.20% (Acetone) |
| Karl Fischer Titration | Water Content | 0.02% | 0.10% | 0.55% |
| Thermogravimetric Analysis (TGA) | Non-volatile Impurities | <0.01% | <0.01% | 0.05% |
| Overall Purity (Mass Balance) | Calculated Purity | 99.85% | 99.40% | 97.65% |
Visualizing the Assessment Workflow
A logical workflow is essential for the comprehensive purity assessment of a reference standard. The following diagram illustrates the sequential and parallel analyses employed.
Caption: Workflow for this compound Purity Assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound and quantify organic impurities by area percentage.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water
-
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
-
Objective: To provide an independent and absolute measure of this compound purity on a molar basis.[1][2][3]
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic this compound proton signal (e.g., the olefinic proton) to the integral of the maleic acid signal, taking into account the number of protons for each signal and the respective molecular weights and masses.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities, primarily residual solvents from the synthesis process.
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C (hold for 5 min), then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve 20 mg of the this compound standard in 1 mL of dichloromethane.
-
Data Analysis: Identification of residual solvents is performed by comparing the mass spectra to the NIST library. Quantification is achieved using an external standard calibration curve for any identified solvent.
Karl Fischer Titration
-
Objective: To accurately determine the water content in the this compound reference standard.
-
Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: Approximately 50 mg of the this compound standard is accurately weighed and introduced directly into the titration cell.
-
Data Analysis: The instrument automatically calculates the water content as a percentage of the total mass.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the content of non-volatile impurities.
-
Instrumentation: TA Instruments Q500 TGA.
-
Sample Size: 5-10 mg.
-
Heating Program: Ramp from ambient temperature to 600°C at 10°C/min under a nitrogen atmosphere.
-
Data Analysis: The percentage of non-volatile residue remaining at the end of the heating program is reported as the non-volatile impurity content.
Signaling Pathway of this compound Purity Assessment Logic
The following diagram illustrates the logical flow and relationship between the different analytical techniques and the final purity assessment.
Caption: Logic Diagram for Purity Determination.
References
comparative analysis of jasmolone's efficacy against different insect species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of jasmolone, a key component of the natural insecticide pyrethrum, against various insect species. This compound is one of the three alcohols that form the six insecticidal esters known as pyrethrins, which also include pyrethrolone (B1236646) and cinerolone.[1] The esterified forms of this compound are jasmolin I and jasmolin II. This analysis focuses primarily on the available data for jasmolins, as data on isolated this compound is scarce. Pyrethrins, including jasmolins, are known for their neurotoxic effects in insects.[2]
Data Presentation: Efficacy of Jasmolin II Against Various Insect Species
The following table summarizes the available quantitative data on the insecticidal and repellent activity of jasmolin II. It is important to note that the efficacy of jasmolins can be influenced by the presence of other pyrethrin components and synergists.
| Insect Species | Common Name | Efficacy Metric | Observed Effect | Source |
| Musca domestica | Housefly | Relative Toxicity | Nearly as toxic as cinerin II; both are about 2/5 as toxic as a commercial pyrethrum extract. | [1] |
| Tribolium castaneum | Red Flour Beetle | Relative Toxicity | About 1/200 as toxic as a commercial pyrethrum extract. | |
| Aedes aegypti | Yellow Fever Mosquito | Relative Toxicity | About 1/17 as toxic as a commercial pyrethrum extract. | |
| Phaedon cochleariae | Mustard Beetle | Relative Toxicity | About 1/17 as toxic as a commercial pyrethrum extract. | |
| Tenebrio molitor | Mealworm | Relative Toxicity | About 1/4 as toxic as a commercial pyrethrum extract. | |
| Aedes albopictus | Asian Tiger Mosquito | Repellency | Jasmolin II induced spatial repellency. Jasmolin I did not show repellent activity. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below is a generalized experimental protocol for assessing the insecticidal activity of a compound like this compound or its esters, based on common practices in insecticide testing.
Insect Rearing
-
Species-Specific Conditions: Target insect species are reared in controlled environmental chambers with species-appropriate temperature, humidity, and photoperiod to ensure the availability of healthy, uniform-aged insects for testing.
-
Diet: A standardized, artificial, or natural diet is provided to the insects throughout their development to maintain consistent physiological conditions.
Test Substance Preparation
-
Purity: The test substance (e.g., isolated jasmolin II) should be of a high, known purity.
-
Formulation: The substance is typically dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are then made to obtain the desired test concentrations.
Bioassay Methods
The choice of bioassay method depends on the target insect and the intended mode of action to be evaluated (e.g., contact toxicity, ingestion toxicity, repellency).
-
Topical Application (for contact toxicity):
-
Insects are anesthetized (e.g., using CO2 or chilling).
-
A precise volume (e.g., 1 µL) of the test solution is applied to a specific part of the insect's body, typically the dorsal thorax, using a micro-applicator.
-
Control insects are treated with the solvent only.
-
Treated insects are transferred to clean containers with food and water.
-
Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).
-
-
Diet Incorporation (for ingestion toxicity):
-
The test substance is incorporated into the insect's artificial diet at various concentrations.
-
A known number of insects are placed in containers with the treated diet.
-
A control group is provided with a diet containing only the solvent.
-
Mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) are recorded over a set period.
-
-
Repellency Assay (e.g., Y-tube olfactometer):
-
A Y-tube olfactometer is used to assess the insect's choice between treated and untreated air streams.
-
One arm of the Y-tube receives air passed over a substrate treated with the test compound, while the other arm receives air passed over a solvent-treated substrate.
-
Individual insects are released at the base of the Y-tube, and their choice of arm is recorded.
-
The repellency percentage is calculated based on the number of insects choosing the untreated arm versus the treated arm.
-
Data Analysis
-
Lethal Dose/Concentration: Probit analysis is commonly used to determine the lethal dose (LD50) or lethal concentration (LC50), which is the dose or concentration of the substance that kills 50% of the test population.
-
Statistical Significance: The significance of the results is determined using appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of different concentrations of the test substance with the control group.
Mandatory Visualization
Signaling Pathway of Pyrethrins (including Jasmolins)
Pyrethrins, the class of compounds to which jasmolins belong, primarily exert their insecticidal effect by targeting the nervous system of insects. Their main mode of action is the disruption of voltage-gated sodium channels.[2]
Caption: Simplified signaling pathway of pyrethrin (including jasmolin) action on insect neurons.
Generalized Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of an insecticidal compound.
Caption: A generalized workflow for conducting insecticidal efficacy bioassays.
References
Validating Jasmolone's Mechanism of Action: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of jasmolone, a key component of pyrethrin-based natural insecticides, through knockout studies. By objectively comparing the performance of a hypothetical this compound-deficient mutant with wild-type counterparts and other alternatives, this document offers a roadmap for elucidating the specific contribution of this compound to a plant's defense arsenal. Supporting experimental data, while hypothetical, is presented to illustrate expected outcomes.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a secondary alcohol and a crucial component of jasmolins, a class of natural insecticides found in plants like Chrysanthemum cinerariaefolium.[1][2][3] It is one of three key alcohols, alongside cinerolone and pyrethrolone, that esterify with chrysanthemic or pyrethric acid to form the six esters collectively known as pyrethrins (B594832).[1][2] The biosynthesis of this compound is intricately linked to the jasmonic acid (JA) signaling pathway, a central hub for plant defense against herbivores and pathogens.[4] The pathway originates from α-linolenic acid, proceeding through the intermediate 12-oxo-phytodienoic acid (OPDA).[2] A key enzymatic step is the conversion of jasmone (B1672801) to this compound, catalyzed by jasmone hydroxylase (JMH).[5]
The proposed mechanism of action for this compound, as part of the pyrethrin complex, is its neurotoxic effect on insects. Pyrethrins are known to target the voltage-gated sodium channels of nerve cells, causing prolonged channel opening, which leads to paralysis and death of the insect.[6] Validating the specific contribution of this compound to this insecticidal activity necessitates the use of targeted genetic approaches, such as knockout studies.
Comparative Framework: this compound vs. Alternatives
To effectively validate the role of this compound, a knockout mutant targeting the jasmone hydroxylase (JMH) gene would be the most direct approach. This section compares the expected characteristics of a hypothetical jmh knockout plant with relevant alternatives.
| Feature | Wild-Type (WT) Plant | jmh Knockout (KO) Plant (Hypothetical) | Other Pyrethrins (Cinerolone, Pyrethrolone) | Jasmonic Acid (JA) / OPDA |
| Key Compound | This compound, Cinerolone, Pyrethrolone | Cinerolone, Pyrethrolone (this compound absent) | Cinerolone, Pyrethrolone | Jasmonic Acid, 12-oxo-phytodienoic acid |
| Primary Function | Broad-spectrum insecticidal activity | Potentially reduced or altered insecticidal activity | Insecticidal activity | Broad plant defense signaling |
| Mechanism | Neurotoxicity (voltage-gated sodium channel disruption) | Expected to have reduced neurotoxic efficacy | Neurotoxicity (voltage-gated sodium channel disruption) | Induction of defense gene expression |
| Target Organisms | Wide range of insects | Expected to have a narrower range or lower efficacy against certain insects | Wide range of insects | Herbivores and pathogens |
Experimental Protocols for Knockout Validation
This section outlines the key experimental protocols required to generate and validate a jmh knockout plant and assess its phenotype.
Generation of a jmh Knockout Mutant using CRISPR-Cas9
The CRISPR-Cas9 system offers a precise and efficient method for generating targeted gene knockouts.[7][8][9][10][11]
Protocol:
-
Guide RNA (sgRNA) Design: Design two sgRNAs targeting the first exon of the JMH gene to ensure a complete loss-of-function mutation.[8][9] Online tools can be used to design sgRNAs with high specificity and minimal off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter.[7][9]
-
Agrobacterium-mediated Transformation: Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens and subsequently transform plant tissues (e.g., leaf discs of Chrysanthemum cinerariaefolium or a model plant like Arabidopsis thaliana).[8][9]
-
Plant Regeneration and Selection: Regenerate whole plants from the transformed tissues on a selection medium containing an appropriate antibiotic or herbicide.
-
Genotyping and Mutant Confirmation: Screen the regenerated plants (T0 generation) for the presence of the T-DNA and for mutations in the JMH gene using PCR and Sanger sequencing. Select homozygous mutant lines in the T1 or T2 generation that are free of the Cas9 transgene.
Insect Bioassays
Insect bioassays are essential for comparing the insecticidal efficacy of the jmh knockout and wild-type plants.[12][13][14][15]
Protocol:
-
Plant Material Preparation: Prepare crude extracts from the leaves and flowers of both wild-type and confirmed jmh knockout plants using a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Insect Rearing: Maintain a healthy and synchronized population of a target insect pest (e.g., aphids, thrips, or caterpillars).
-
Bioassay Methods:
-
Leaf-Dip Bioassay: Dip leaves from both plant genotypes into a series of dilutions of the crude extracts. After drying, place the leaves in Petri dishes and introduce a known number of insects.[13]
-
No-Choice Feeding Assay: Place insects directly onto the leaves of intact wild-type and jmh knockout plants and observe feeding behavior and mortality.
-
Topical Application: Apply a precise dose of the plant extracts directly to the dorsal thorax of individual insects.[14]
-
-
Data Collection: Record insect mortality, feeding damage, and any behavioral changes at regular intervals (e.g., 24, 48, and 72 hours).
-
Statistical Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values for each plant extract and perform statistical analyses to determine significant differences in insecticidal activity.[12]
Metabolomic Analysis
Metabolomic analysis will confirm the absence of this compound and quantify other related compounds in the knockout plants.
Protocol:
-
Sample Extraction: Harvest leaf and flower tissues from both wild-type and jmh knockout plants and perform a metabolite extraction.
-
LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the different pyrethrins and their precursors.
-
Quantification: Quantify the absolute or relative abundance of this compound, cinerolone, pyrethrolone, jasmonic acid, and OPDA in both genotypes.
Data Presentation: Expected Outcomes
The following tables present hypothetical quantitative data to illustrate the expected results from the proposed knockout study.
Table 1: Metabolite Profile of Wild-Type vs. jmh Knockout Plants (Hypothetical Data)
| Compound | Wild-Type (µg/g fresh weight) | jmh Knockout (µg/g fresh weight) | Fold Change |
| This compound | 15.2 ± 2.1 | Not Detected | - |
| Cinerolone | 25.8 ± 3.5 | 24.9 ± 3.1 | ~0.97 |
| Pyrethrolone | 30.1 ± 4.2 | 29.5 ± 3.9 | ~0.98 |
| Jasmonic Acid | 5.6 ± 0.8 | 5.9 ± 0.7 | ~1.05 |
| 12-oxo-phytodienoic acid (OPDA) | 8.3 ± 1.1 | 8.1 ± 1.0 | ~0.98 |
Table 2: Insecticidal Activity against Aphids (Hypothetical Data)
| Plant Extract | LC50 (µg/mL) | 95% Confidence Interval |
| Wild-Type | 125.4 | 110.2 - 142.8 |
| jmh Knockout | 250.8 | 225.7 - 278.9 |
Visualizing the Pathways and Workflows
Pyrethrin Biosynthesis Pathway
Caption: Simplified pyrethrin biosynthesis pathway highlighting the role of Jasmone Hydroxylase (JMH).
Experimental Workflow for Knockout Validation
Caption: Experimental workflow for validating this compound's function using a knockout approach.
Conclusion
The validation of this compound's specific mechanism of action through targeted knockout studies represents a critical step in understanding the intricate chemistry of natural insecticides. By comparing a jmh knockout mutant with wild-type plants and other functional analogs, researchers can dissect the precise contribution of this compound to the overall insecticidal potency of pyrethrins. The detailed protocols and expected outcomes presented in this guide provide a robust framework for such investigations, ultimately paving the way for the development of more effective and sustainable pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation [bio-protocol.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entomoljournal.com [entomoljournal.com]
- 14. journals.rdagriculture.in [journals.rdagriculture.in]
- 15. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Jasmolone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Jasmolone, a component of the natural insecticide pyrethrum, requires careful management throughout its lifecycle. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound or the pyrethrum extract it is part of. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
In the event of a spill:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the spill. For dry spills, cover with a plastic sheet to prevent dispersal.[1]
-
Collection: Carefully collect the absorbed material or spilled powder into a designated, clearly labeled hazardous waste container.[1][2]
-
Decontamination: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[3]
-
Avoid Drains: Do not flush this compound spills or waste down the drain, as it is toxic to aquatic organisms.[4][5]
Quantitative Data on this compound and Related Pyrethrins (B594832)
The following table summarizes key quantitative data for this compound and the broader pyrethrin/pyrethroid class of compounds. This information is critical for risk assessment and understanding the environmental impact.
| Parameter | Value | Compound Class/Specific Compound | Source(s) |
| Toxicity | |||
| Acute Oral LD50 (Rat) | 247 mg/kg (males), 309 mg/kg (females) | Cypermethrin (a synthetic pyrethroid) | [6] |
| Acute Dermal LD50 (Rabbit) | > 2460 mg/kg | Cypermethrin (a synthetic pyrethroid) | [6] |
| Aquatic Toxicity LC50 (Rainbow Trout, 96 hrs) | 0.82 ppb | Cypermethrin (a synthetic pyrethroid) | [6] |
| Aquatic Toxicity LC50 (Daphnia magna) | 0.26 ppb | Cypermethrin (a synthetic pyrethroid) | [6] |
| Acceptable Daily Intake (ADI) | 0.04 mg/kg bw | Pyrethrum Extract (PE) | [5] |
| Acute Reference Dose (ARfD) | 0.2 mg/kg bw | Pyrethrum Extract (PE) | [5] |
| Environmental Fate | |||
| Hydrolysis Half-life (environmental pH & temp) | > 50 days | Cypermethrin (a synthetic pyrethroid) | [6] |
| Field Dissipation Half-life | 4-12 days | Cypermethrin (a synthetic pyrethroid) | [6] |
| Aerobic Soil Half-life | 6-20 days | Cypermethrin (a synthetic pyrethroid) | [6] |
| Anaerobic Soil Half-life | < 14 days | Cypermethrin (a synthetic pyrethroid) | [6] |
| Physicochemical Properties | |||
| Water Solubility (20°C) | 4 ppb | Cypermethrin (a synthetic pyrethroid) | [6] |
| Octanol-Water Partition Coefficient (Kow) | 3.98x10^6 | Cypermethrin (a synthetic pyrethroid) | [6] |
| Soil Adsorption Coefficient (Koc) | 6.1x10^4 mL/g | Cypermethrin (a synthetic pyrethroid) | [6] |
Step-by-Step this compound Disposal Protocol
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for laboratory-generated this compound waste.
Waste Segregation and Collection
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be segregated as hazardous waste.[4]
-
Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
Container Decontamination (Triple Rinsing)
-
Empty containers that held this compound must be decontaminated before disposal. The standard procedure is triple rinsing.[4]
-
Rinsing Procedure:
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Securely close the container and shake for at least 30 seconds.
-
Pour the rinsate into the designated this compound hazardous waste container.
-
Repeat this process two more times.[4]
-
-
The collected rinsate is considered hazardous waste.
Rendering Containers Unusable
-
After triple rinsing, puncture or otherwise render the container unusable to prevent accidental reuse.[4] This is a crucial step to avoid cross-contamination or improper use of the container.
Final Disposal
-
The sealed and labeled hazardous waste container holding the this compound waste and rinsate should be transferred to your institution's designated hazardous waste storage area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[7]
The logical workflow for this compound disposal is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols for Environmental and Safety Analysis
While specific protocols for this compound are not extensively published, the methodologies for analyzing related pyrethroids can be adapted. These protocols are essential for assessing environmental contamination and degradation.
Protocol for Determining Pyrethroid Degradation in Soil
This protocol is based on methods used to study the environmental fate of pyrethroids.[2][8]
-
Sample Preparation:
-
Treat a known mass of sterilized and non-sterilized soil samples with a standard solution of this compound.
-
Incubate the samples under controlled conditions (e.g., specific temperature and moisture levels).
-
-
Extraction:
-
At predetermined time intervals, extract a subset of soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724) or a hexane/acetone mixture).
-
Use solid-phase extraction (SPE) for cleanup and concentration of the analyte.[9]
-
-
Analysis:
-
Data Interpretation:
-
Calculate the half-life of this compound in both sterile (abiotic degradation) and non-sterile (biodegradation) soil to determine its persistence.[8]
-
Protocol for Aquatic Toxicity Assessment
This protocol outlines a general method for determining the acute toxicity of this compound to aquatic organisms, such as Daphnia magna.
-
Test Organism Culture: Maintain a healthy culture of Daphnia magna under standardized laboratory conditions.
-
Preparation of Test Solutions: Prepare a series of this compound concentrations in the appropriate culture water. Include a control group with no this compound.
-
Exposure: Introduce a set number of daphnids into each test concentration and the control. The standard test duration is 48 hours.
-
Observation: At 24 and 48 hours, record the number of immobilized or dead daphnids in each container.
-
Data Analysis: Use statistical methods to calculate the LC50 (Lethal Concentration 50%), which is the concentration of this compound that is lethal to 50% of the test organisms.
Signaling Pathways and Mechanism of Action
This compound is a component of pyrethrins, which are known neurotoxins in insects. The primary mechanism of action involves the disruption of voltage-gated sodium channels in nerve cells.[12] Pyrethrins bind to these channels, prolonging their open state and causing persistent nerve excitation, which leads to paralysis and death of the insect.[12]
Recent research has also shed light on the toxic effects of natural pyrethrins in human cells. A study on human liver cells demonstrated that exposure to natural pyrethrins can induce oxidative stress. This process involves the increased production of reactive oxygen species (ROS), leading to mitochondrial collapse.[13] The cells respond to this oxidative damage by activating the Keap1/Nrf-2 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[13]
The diagram below illustrates the general workflow for assessing the environmental fate of this compound.
Caption: Experimental workflow for determining the environmental degradation of this compound.
References
- 1. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]
- 11. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
Essential Safety and Logistics for Handling Jasmolone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Jasmolone, including operational and disposal plans, to build a foundation of trust and provide value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To protect eyes and face from splashes.[1] |
| Skin and Body Protection | Long-sleeved shirt, long pants, and a lab coat. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. | To prevent skin contact with clothing.[2][3] |
| Respiratory Protection | Not typically required when handled in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or aerosols.[4] |
Safety and Handling Plan
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[6]
-
Keep away from ignition sources as this compound is a combustible liquid.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]
-
Protect from light.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Quantitative Safety Data
The following table summarizes available quantitative safety data for this compound and the related compound mixture, Pyrethrum.
| Parameter | Value | Reference |
| Flash Point (cis-Jasmone) | 107 °C (224.6 °F) - closed cup | [1][7] |
| Vapor Pressure (cis-Jasmone) | 23 hPa @ 20 °C | [1] |
| Specific Gravity (cis-Jasmone) | 0.94 g/cm³ | [1] |
As this compound is a component of Pyrethrum, the occupational exposure limits for Pyrethrum provide a conservative guideline for handling this compound.
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 5 mg/m³ |
| NIOSH (REL) | 5 mg/m³ |
| ACGIH (TLV) | 5 mg/m³ |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Use inert absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill.[5][6][10]
-
Collect Absorbent Material: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[5][10]
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[11]
Waste Disposal:
-
This compound and any materials contaminated with it should be disposed of as hazardous waste.[5]
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.[12][13][14]
-
Do not allow the product to enter drains or waterways.[5]
First Aid Measures
In the event of exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |
Experimental Protocol: General Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
- Gather all necessary PPE: chemical-resistant gloves, safety goggles, and a lab coat.
- Prepare a designated waste container for this compound-contaminated materials.
- Have a spill kit readily accessible.
2. Handling:
- Conduct all manipulations of this compound within the chemical fume hood.
- Use glassware and equipment that are clean, dry, and compatible with this compound.
- When transferring, use a pipette or other appropriate tool to avoid spills.
- Keep the container of this compound closed when not in use.
3. Post-Handling:
- Wipe down the work area within the fume hood with a suitable solvent.
- Dispose of all contaminated materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
- Remove PPE carefully, avoiding self-contamination, and dispose of gloves.
- Wash hands thoroughly with soap and water.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. diypestcontrol.com [diypestcontrol.com]
- 3. Personal Protective Equipment - Canada.ca [canada.ca]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyrethrum [cdc.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. 顺式茉莉酮 stabilized | Sigma-Aldrich [sigmaaldrich.com]
- 8. Jasmone | C11H16O | CID 1549018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. Spill Procedure Checklist—What To Do When a Spill Occurs — MSC Industrial Supply [mscdirect.com]
- 12. 18-691 C.M.R. ch. 1, § 8 - Waste Management | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. 7045.0214 - MN Rules Part [revisor.mn.gov]
- 14. Hazardous waste | Minnesota Pollution Control Agency [pca.state.mn.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
